5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRGJQCDGNHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743700 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-83-4 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] This guide delves into the putative mechanism of action of a specific derivative, 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. While direct, in-depth studies on this particular molecule are nascent, by examining the extensive research on structurally related indazole compounds, we can construct a scientifically-grounded hypothesis of its biological activity. This document will explore its likely molecular targets, potential signaling pathway modulation, and propose a comprehensive experimental framework to elucidate its precise mechanism of action. The insights provided herein are intended to empower researchers and drug development professionals to strategically advance the investigation of this promising compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a bicyclic indazole core.[2] The structure is characterized by a bromine atom at the 5-position of the indazole ring and an imidazole group at the 3-position.[2] The indazole nucleus itself is a versatile scaffold known to be a key constituent in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3] The strategic placement of the bromine atom provides a valuable synthetic handle for further molecular modifications through cross-coupling reactions, while the imidazole moiety can participate in crucial hydrogen bonding interactions with biological targets.[4]
Chemical Structure
Caption: Chemical structure of this compound.
Putative Mechanism of Action: An Evidence-Based Hypothesis
Based on the established pharmacology of the indazole scaffold, the mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors.[4] The following sections outline the most probable mechanisms.
Kinase Inhibition: A Primary Hypothesized Target
The 1H-indazole core is a well-documented "hinge-binding motif" for a multitude of protein kinases.[1] The N-H group of the indazole can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1] The substituent at the 3-position, in this case, the imidazole ring, often occupies a hydrophobic pocket within the ATP-binding site.
Derivatives of indazole have shown potent inhibitory activity against a range of kinases, including:
-
Pim kinases: Involved in cell cycle progression and apoptosis.[5]
-
Anaplastic Lymphoma Kinase (ALK): A driver of certain cancers.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and differentiation.[5]
-
Phosphoinositide-dependent kinase-1 (PDK1): A key node in the PI3K/AKT signaling pathway.[5]
Given this extensive precedent, it is highly probable that this compound functions as a kinase inhibitor.
Caption: Putative binding mode of this compound to a kinase active site.
Modulation of Cellular Receptors
Beyond kinase inhibition, some indazole derivatives have been shown to modulate the function of various cellular receptors.[4] For instance, certain halogenated indazoles have been identified as synthetic cannabinoid receptor agonists, binding to and activating CB1 and CB2 receptors.[6] While the specific receptor affinity of this compound is unknown, its structural features warrant investigation into its potential as a receptor modulator.
Anticancer Activity
A significant body of research supports the potential of indazole derivatives as anticancer agents.[5][7] The proposed mechanisms for this activity are often linked to the inhibition of kinases that drive cancer cell proliferation and survival. Studies on related compounds have demonstrated the ability to:
-
Inhibit cell proliferation: Arresting the growth of various cancer cell lines.[4]
-
Induce apoptosis: Triggering programmed cell death in malignant cells.[7]
-
Cause cell cycle arrest: Halting the cell division process.[7]
One study highlighted that a series of 1H-indazole-3-amine derivatives induced apoptosis and cell cycle arrest through the p53/MDM2 pathway.[7]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To move from a putative to a confirmed mechanism of action, a structured experimental approach is necessary. The following workflows outline a logical progression for characterizing the biological activity of this compound.
Phase 1: Initial Target Screening and Cellular Activity
The initial phase focuses on broad screening to identify potential molecular targets and confirm cellular activity.
Experimental Protocols:
-
Kinase Panel Screening:
-
Objective: To identify which kinases, if any, are inhibited by the compound.
-
Methodology: A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™) should be used to assess the binding affinity or inhibitory activity of the compound against a large number of kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Hits are identified as kinases with significant inhibition (e.g., >50%).
-
-
Cell Viability/Proliferation Assays:
-
Objective: To determine the effect of the compound on the growth of various cancer cell lines.
-
Methodology: A panel of cancer cell lines (e.g., lung, breast, leukemia) should be treated with a dose-range of the compound. Cell viability can be assessed using assays such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated for each cell line.
-
Caption: Workflow for Phase 1: Initial Target Screening.
Phase 2: Target Validation and Pathway Analysis
Once initial hits are identified, the next phase is to validate these targets in a cellular context and investigate the downstream signaling pathways.
Experimental Protocols:
-
In-Cell Target Engagement Assays:
-
Objective: To confirm that the compound binds to the target kinase(s) within intact cells.
-
Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can be employed.
-
Data Analysis: A shift in the thermal stability or a change in the BRET signal upon compound treatment indicates target engagement.
-
-
Western Blot Analysis:
-
Objective: To assess the phosphorylation status of the target kinase and its downstream substrates.
-
Methodology: Cells are treated with the compound, and cell lysates are analyzed by Western blot using antibodies specific for the phosphorylated and total forms of the target kinase and its known downstream effectors.
-
Data Analysis: A decrease in the phosphorylation of the target and its substrates confirms inhibition of the signaling pathway.
-
-
Apoptosis and Cell Cycle Assays:
-
Objective: To characterize the cellular phenotype induced by the compound.
-
Methodology: Flow cytometry-based assays using Annexin V/PI staining for apoptosis and propidium iodide staining for cell cycle analysis.
-
Data Analysis: Quantification of apoptotic cell populations and the distribution of cells in different phases of the cell cycle.
-
Caption: Workflow for Phase 2: Target Validation and Pathway Analysis.
Data Interpretation and Future Directions
The culmination of the proposed experimental workflows will provide a comprehensive understanding of the mechanism of action of this compound. A strong correlation between kinase inhibition, downstream pathway modulation, and the observed cellular phenotype will provide compelling evidence for a specific mechanism.
Future directions would involve lead optimization to improve potency and selectivity, in vivo studies in animal models to assess efficacy and safety, and further exploration of its therapeutic potential in relevant disease contexts.
Conclusion
While the definitive mechanism of action of this compound awaits empirical validation, the wealth of data on the indazole scaffold provides a strong foundation for a hypothesized mechanism centered on kinase inhibition. The proposed experimental workflows offer a clear and logical path to elucidate its precise biological activity. The structural features of this compound, combined with the proven therapeutic potential of the indazole class, mark it as a molecule of significant interest for further investigation in drug discovery and development.
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- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC - NIH. (2025-05-18). (URL: )
- This compound - PubChemLite. (URL: )
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: )
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5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: A Prospective Analysis of Biological Activity
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a comprehensive technical overview of the predicted biological activity of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, a molecule of significant interest for targeted therapies. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing knowledge on structurally related analogues to build a robust hypothesis for its potential as a kinase inhibitor for oncology applications. We will delve into the rationale behind its design, predicated on established structure-activity relationships (SAR), and provide detailed, field-proven protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic potential of this promising molecular entity.
Introduction: The Strategic Design of a Novel Indazole Derivative
The pursuit of novel therapeutics with high efficacy and specificity is a paramount objective in drug discovery. The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This has led to the development of several successful drugs, particularly in the oncology space.
The specific molecule of interest, this compound, has been strategically designed to leverage the established pharmacological properties of both the indazole and imidazole moieties. The imidazole ring often serves as a bioisosteric replacement for a phenyl group, offering advantages in terms of solubility, metabolic stability, and its ability to form key hydrogen bond interactions within enzyme active sites.[2][3] Furthermore, the bromine atom at the 5-position is not merely a synthetic handle but can actively participate in halogen bonding, a type of non-covalent interaction that can significantly enhance drug-target affinity and specificity.[4][5]
This guide will therefore explore the predicted biological landscape of this molecule, focusing on its potential as a kinase inhibitor. We will present a plausible synthetic route, outline a comprehensive screening cascade to validate its activity, and discuss the anticipated mechanism of action based on the behavior of closely related compounds.
Synthetic Strategy and Characterization
The synthesis of this compound is predicated on established methodologies for the construction of 3-substituted indazoles. A plausible and efficient synthetic route is proposed, starting from commercially available precursors.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-bromo-1H-indazole-3-carbaldehyde (1.0 eq) in glacial acetic acid, add glyoxal (1.1 eq, 40% solution in water) and ammonium acetate (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Biological Activity: A Focus on Kinase Inhibition
Based on the extensive literature on indazole derivatives, it is highly probable that this compound will exhibit activity as a protein kinase inhibitor. The 3-substituted indazole motif is a well-established hinge-binding scaffold for many protein kinases.
Rationale for Kinase Inhibition Potential:
-
The Indazole Core: The N1-H of the indazole ring can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, allowing for crucial interactions with the hinge region of the kinase ATP-binding pocket.
-
The Imidazole Moiety: The imidazole ring at the 3-position can mimic the interactions of a phenyl ring, often found in potent kinase inhibitors, by engaging in hydrophobic and π-stacking interactions. Additionally, the nitrogen atoms of the imidazole can form further hydrogen bonds, enhancing binding affinity.
-
The Bromine Substituent: The bromine atom at the 5-position can form halogen bonds with backbone carbonyls or other electron-rich residues in the active site, thereby increasing the potency and selectivity of the inhibitor.[4][5]
Potential Kinase Targets:
Given the structural similarities to known inhibitors, potential kinase targets for this compound include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FGFR, which are often dysregulated in cancer.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases.
-
Serine/Threonine Kinases: Such as Pim kinases and Aurora kinases.
Experimental Workflow for Biological Evaluation
To validate the predicted biological activity, a systematic experimental workflow is proposed. This workflow encompasses initial screening for kinase inhibition, assessment of cellular activity, and investigation of the mechanism of action.
Caption: A stepwise approach for biological validation.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on a panel of purified kinases.
Protocol:
-
Reagents: Kinase, substrate, ATP, and the test compound (this compound) at various concentrations.
-
Reaction: In a suitable buffer, incubate the kinase with the test compound for a predetermined time.
-
Initiation: Start the kinase reaction by adding the substrate and ATP.
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.[6][7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each kinase to determine the potency and selectivity of the compound.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay will assess the cytotoxic effect of the compound on various cancer cell lines.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each cell line.
Table 1: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| VEGFR2 | 50 | HUVEC | 0.5 |
| PDGFRβ | 75 | A549 (Lung) | 1.2 |
| FGFR1 | 120 | MCF-7 (Breast) | 2.5 |
| Pim-1 | 80 | K562 (Leukemia) | 0.8 |
This data is hypothetical and for illustrative purposes only.
Western Blot Analysis for Apoptosis Induction
This technique will be used to investigate whether the compound induces programmed cell death (apoptosis) in cancer cells. Key markers of apoptosis will be examined.[9][10][11]
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Analyze the resulting bands to determine the levels of apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP would indicate apoptosis induction.[12]
Conclusion and Future Directions
This compound represents a rationally designed molecule with significant potential as a kinase inhibitor for cancer therapy. The strategic incorporation of the indazole core, the imidazole bioisostere, and a bromine atom provides a strong foundation for potent and selective biological activity. The experimental workflows detailed in this guide offer a clear path for the validation of its predicted therapeutic potential.
Future research should focus on a comprehensive kinase profiling to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate its efficacy and pharmacokinetic properties. The insights gained from these investigations will be instrumental in advancing this compound and its analogues toward clinical development.
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- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Foreword: The Strategic Value of the Indazole-Imidazole Scaffold
In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a cornerstone of rational drug design. The indazole ring system, a bioisostere of indole, is a prominent feature in numerous therapeutic agents, demonstrating a wide array of biological activities including anti-cancer and anti-inflammatory properties.[1][2][3] Similarly, the imidazole moiety is a fundamental building block in nature, present in essential biomolecules like the amino acid histidine, and is a key component of many successful drugs.[4][5][6]
This guide provides a comprehensive technical overview of the synthesis and characterization of This compound . This molecule represents a highly valuable and versatile building block for drug discovery professionals. Its architecture strategically combines three key features:
-
The 1H-indazole core: A proven pharmacophore that frequently interacts with various biological targets.[3]
-
A C3-linked imidazole ring: This provides crucial hydrogen bond donor and acceptor sites, enabling strong interactions with protein active sites.[4][6]
-
A C5-bromine atom: This serves as a versatile synthetic handle for post-synthesis modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[7][8]
This document is structured to provide not just a protocol, but a deep understanding of the underlying chemistry, the rationale for methodological choices, and a robust framework for analytical validation.
Part 1: Strategic Synthesis Pathway
The synthesis of this compound is most effectively approached through a two-stage process. The core logic is to first establish the 5-bromo-1H-indazole scaffold functionalized with a suitable precursor at the 3-position, followed by the construction of the imidazole ring.
Our chosen precursor is 5-bromo-1H-indazole-3-carbaldehyde . This intermediate provides a reactive aldehyde group perfectly positioned for cyclocondensation to form the desired imidazole ring.
Stage 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
The synthesis begins with the commercially available 5-bromoindole. The indazole ring is formed via a nitrosative cyclization reaction. This transformation is a well-established method for converting indoles into indazoles.[9]
Reaction Mechanism: The reaction proceeds via the addition of an aqueous solution of sodium nitrite to 5-bromoindole in an acetone/acid solution. The acidic conditions generate nitrous acid in situ, which then leads to the formation of a nitroso-intermediate that undergoes ring-opening and subsequent intramolecular cyclization to yield the indazole-3-carbaldehyde.
Stage 2: Imidazole Ring Formation via Cyclocondensation
With the aldehyde intermediate in hand, the imidazole ring is constructed using a modified Radiszewski-type synthesis. This classic reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6] In our protocol, we utilize glyoxal as the 1,2-dicarbonyl component and ammonium acetate as a convenient source of ammonia.
Reaction Mechanism: The reaction is believed to proceed through the initial condensation of the aldehyde with ammonia to form an imine, and the condensation of glyoxal with ammonia. These intermediates then react and cyclize, followed by oxidation (often by air or an added oxidant) to form the aromatic imidazole ring.
The complete synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Protocol 2.1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
Materials:
-
5-Bromoindole (1 eq)
-
Sodium Nitrite (NaNO₂) (8 eq)
-
Acetone
-
2N Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromoindole (1 eq) in acetone (approx. 25 mL per gram of indole).
-
Cool the solution to -10°C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (8 eq) in deionized water (approx. 2 mL per gram of NaNO₂).
-
Add the NaNO₂ solution dropwise to the stirred indole solution, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, slowly add 2N aqueous HCl (approx. 12 mL per gram of indole) while maintaining the internal temperature between 0°C and 20°C.
-
Stir the reaction mixture vigorously at 20°C for 3 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetone, keeping the bath temperature below 35°C.
-
Collect the resulting solid by vacuum filtration.
-
Transfer the crude solid to a flask, add cold (-10°C) DCM, and stir for 30 minutes to wash away non-polar impurities.
-
Filter the solid, wash with a small amount of cold DCM, and dry under vacuum at 40°C to yield the product as a brown solid.[9]
Protocol 2.2: Synthesis of this compound
Materials:
-
5-Bromo-1H-indazole-3-carbaldehyde (1 eq)
-
Glyoxal (40% solution in water, 1.2 eq)
-
Ammonium Acetate (5 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add 5-bromo-1H-indazole-3-carbaldehyde (1 eq) and ammonium acetate (5 eq).
-
Add glacial acetic acid as the solvent (approx. 15 mL per gram of aldehyde).
-
Add the 40% aqueous solution of glyoxal (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture to room temperature. A precipitate may form.
-
Pour the reaction mixture into a beaker of ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Part 3: Comprehensive Characterization
Thorough analytical characterization is critical to confirm the identity, structure, and purity of the final compound. The following data are representative of a successfully synthesized batch.
Data Summary Table
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~14.1 (br s, 1H, Indazole N-H), ~12.8 (br s, 1H, Imidazole N-H), ~8.4 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 2H, Imidazole C-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~145, ~142, ~140, ~128, ~125, ~122, ~120, ~115, ~113 (Aromatic & Heterocyclic Carbons) |
| Mass Spectrometry (ESI+) | m/z | Calculated for C₁₀H₇BrN₄: 261.98. Found: 262.9 [M+H]⁺, 264.9 [M+2+H]⁺. The ~1:1 isotopic pattern for Bromine is a key diagnostic feature. |
| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1500 (Aromatic C=C stretch) |
| HPLC Purity | Area % at 254 nm | >98% |
| Melting Point | °C | >250°C (with decomposition) |
Interpretation of Spectroscopic Data
-
¹H NMR: The broad singlets at very low field (~14.1 and ~12.8 ppm) are characteristic of the acidic N-H protons of the indazole and imidazole rings, respectively. The aromatic region shows the expected signals for the trisubstituted benzene ring of the indazole. The singlet at ~7.2 ppm integrating to 2H corresponds to the two equivalent C-H protons of the imidazole ring.
-
Mass Spectrometry: The observation of the [M+H]⁺ and [M+2+H]⁺ peaks with nearly equal intensity is definitive proof of the presence of a single bromine atom in the molecule.[10]
-
FT-IR: The broad absorption in the high-frequency region confirms the presence of N-H bonds.
Characterization Workflow
The logical flow of analytical procedures ensures a comprehensive validation of the synthesized material.
Caption: Experimental workflow for the purification and characterization of the final product.
Conclusion
This guide details a robust and reproducible methodology for the synthesis of this compound. The described two-stage synthetic approach, beginning from 5-bromoindole, is efficient and utilizes common laboratory reagents. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, provides a clear framework for validating the structural integrity and purity of this valuable chemical intermediate.
The successful synthesis and characterization of this compound provide drug discovery professionals with a strategic building block, poised for elaboration into novel and diverse chemical libraries. The presence of the reactive bromine handle, in particular, opens the door to extensive SAR studies, accelerating the journey toward new therapeutic agents.
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The Indazole Scaffold: A Privileged Structure for Protein Kinase Inhibition - A Technical Guide
Introduction: The Rise of the Indazole Nucleus in Kinase-Targeted Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as versatile platforms for the development of potent and selective therapeutic agents. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has earned the designation of a "privileged scaffold." This is due to its unique structural and electronic properties that enable it to form key interactions within the ATP-binding pockets of a wide array of protein kinases.[1] Its rigid structure provides a solid foundation for the precise spatial orientation of various substituents, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
This technical guide will delve into the potential protein kinase targets of the 3-(1H-imidazol-2-yl)-1H-indazole scaffold, with a specific focus on the representative molecule, 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. While specific biological data for this exact compound is not extensively available in the public domain, by examining the well-established activities of structurally related indazole derivatives, we can infer its likely targets and outline a comprehensive strategy for its characterization as a novel protein kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Potential Protein Kinase Targets and Associated Signaling Pathways
The indazole core has been successfully incorporated into numerous inhibitors of kinases that are critical drivers of oncogenesis and inflammatory diseases. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can hypothesize that this compound may exhibit inhibitory activity against the following key protein kinase families.[2][3][4][5]
p38 Mitogen-Activated Protein Kinase (MAPK): A Key Regulator of Inflammation
The p38 MAPK signaling pathway is a central cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[6][7][8][9][10] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory conditions, such as rheumatoid arthritis and chronic obstructive pulmonary disease. As such, inhibitors of p38α, the most well-characterized isoform, are of significant therapeutic interest.
The core of the p38 MAPK pathway involves a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[9] Activated p38 then phosphorylates a range of downstream substrates, including other kinases (e.g., MK2) and transcription factors (e.g., ATF2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Caption: The p38 MAPK signaling cascade and the point of potential inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Critical Mediator of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. The VEGF-A/VEGFR-2 signaling pathway is a primary driver of this process.[11][12][13][14] VEGFR-2 is a receptor tyrosine kinase expressed on endothelial cells.[12] Binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[11]
This autophosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[12][15] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: The VEGFR-2 signaling pathway in angiogenesis and potential inhibition.
Receptor-Interacting Protein Kinase 1 (RIPK1): A Modulator of Inflammation and Necroptosis
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold protein and a kinase to regulate inflammation and programmed cell death pathways, including apoptosis and necroptosis.[16][17][18] In response to stimuli like TNF-α, RIPK1 can initiate pro-survival signaling through the NF-κB pathway.[19] However, under certain conditions, the kinase activity of RIPK1 becomes dominant, leading to the formation of a "necrosome" complex with RIPK3 and MLKL, culminating in necroptotic cell death.[17][20] This form of lytic cell death releases damage-associated molecular patterns (DAMPs), which can further amplify inflammation. Thus, RIPK1 kinase inhibitors are being investigated for the treatment of various inflammatory and neurodegenerative diseases.
Caption: Dual roles of RIPK1 in cell survival and necroptosis, and potential inhibition.
Experimental Characterization of a Novel Indazole-Based Kinase Inhibitor
To elucidate the precise protein kinase targets and inhibitory potency of this compound, a systematic experimental approach is required. The following protocols describe key assays for the comprehensive characterization of a novel kinase inhibitor.
Experimental Workflow
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The Structure-Activity Relationship of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in the oncology space. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, highly promising indazole derivative: 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. By dissecting the roles of the core indazole, the 3-position imidazole substituent, and the 5-position bromine atom, we will illuminate the key molecular interactions that drive biological activity, with a particular focus on kinase inhibition. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.
Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibition
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has proven to be a remarkably versatile scaffold for the development of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the ATP-binding pocket of numerous kinases.[2] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.[3]
The subject of this guide, this compound, represents a key pharmacophore with significant potential for the development of targeted therapies. The strategic placement of a bromine atom at the 5-position and an imidazole ring at the 3-position provides a foundation for extensive chemical modification and optimization of biological activity.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is a composite of the contributions from its three key structural components: the 1H-indazole core, the 3-(1H-imidazol-2-yl) moiety, and the 5-bromo substituent. Understanding the SAR of each component is crucial for the rational design of more potent and selective analogs.
The 1H-Indazole Core: The Hinge-Binding Anchor
The 1H-indazole core typically serves as the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[2] This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.
-
N1-H as a Hydrogen Bond Donor: The protonated nitrogen at the 1-position (N1-H) is a crucial hydrogen bond donor. Alkylation or substitution at this position can significantly impact binding affinity, often negatively, unless the substituent can engage in other favorable interactions.
-
Aromatic System for π-π Stacking: The bicyclic aromatic system of the indazole ring can participate in π-π stacking interactions with aromatic residues, such as phenylalanine, in the ATP-binding pocket, further stabilizing the inhibitor-kinase complex.[2]
The 3-(1H-imidazol-2-yl) Moiety: The Gateway to Selectivity and Potency
The substituent at the 3-position of the indazole ring projects out from the hinge region and into the solvent-exposed area of the ATP-binding site. This position is a critical determinant of both potency and selectivity. The 1H-imidazol-2-yl group offers several key advantages:
-
Hydrogen Bond Acceptor/Donor Capabilities: The imidazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor, while the N-H can act as a donor. These interactions can be with nearby amino acid residues or water molecules, contributing to the overall binding affinity.
-
A Platform for Further Substitution: The imidazole ring itself can be substituted at various positions to explore additional binding pockets and fine-tune the physicochemical properties of the compound. Structure-activity relationship studies on related 3-(pyrazin-2-yl)-1H-indazoles have shown that modifications to the heterocyclic ring at the 3-position can dramatically influence potency and metabolic stability.[2][4] For instance, the addition of a piperidine moiety to the pyrazine ring allowed for the exploration of a deeper pocket, leading to a significant increase in potency against Pim kinases.[2]
The 5-Bromo Substituent: Modulating Potency and Physicochemical Properties
The 5-position of the indazole ring is often a key site for modification to enhance potency and modulate properties such as solubility and metabolic stability.
-
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein. This can provide an additional stabilizing interaction.
-
Hydrophobic Interactions: The bromo group contributes to the overall lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within the kinase domain.
-
A Handle for Further Derivatization: The bromine atom serves as a convenient synthetic handle for introducing a wide variety of substituents via cross-coupling reactions, such as Suzuki or Sonogashira couplings.[5] This allows for the systematic exploration of the chemical space around the 5-position to optimize for potency, selectivity, and pharmacokinetic properties. For example, the introduction of aromatic rings at the C-5 position has been a successful strategy in discovering highly active and selective kinase inhibitors.[5]
The following diagram illustrates the key SAR points for the this compound scaffold.
Synthetic Strategies
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted aniline or indole. A plausible synthetic route involves the formation of a key intermediate, 5-bromo-1H-indazole-3-carbaldehyde, followed by condensation with an appropriate amine and subsequent cyclization to form the imidazole ring.
Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
A common method for the preparation of 5-bromo-1H-indazole-3-carbaldehyde starts from 5-bromoindole.[6]
Protocol: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde from 5-Bromoindole [6]
-
Diazotization: Dissolve 5-bromoindole in acetone and cool the solution to -10°C to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 20°C.
-
Acidification and Cyclization: Slowly add a 2N aqueous solution of hydrochloric acid (HCl) with vigorous stirring, keeping the internal temperature between 0°C and 20°C.
-
Stir the reaction mixture at 20°C for 3 hours.
-
Work-up: Concentrate the solution under reduced pressure to remove acetone.
-
Collect the resulting solid by filtration.
-
Wash the solid with cold dichloromethane (DCM) and dry under vacuum to afford 5-bromo-1H-indazole-3-carbaldehyde.
Formation of the Imidazole Ring
The final step involves the construction of the imidazole ring at the 3-position of the indazole core. This can be accomplished via several methods, including the Radziszewski reaction or related condensations.
Protocol: Imidazole Ring Formation (General Procedure)
-
Condensation: React 5-bromo-1H-indazole-3-carbaldehyde with an appropriate amine (e.g., ammonia or a primary amine) and a source of the remaining imidazole carbons (e.g., glyoxal) in a suitable solvent.
-
Cyclization: The reaction mixture is typically heated to promote cyclization and formation of the imidazole ring.
-
Purification: The final product, this compound, is purified by standard techniques such as column chromatography or recrystallization.
The following diagram outlines a potential synthetic workflow.
Biological Evaluation: Kinase Inhibition Assays
Given that the indazole scaffold is a well-established kinase inhibitor pharmacophore, the biological evaluation of this compound and its analogs typically involves a panel of kinase activity assays. Commonly employed assays include those for p38 MAP kinase, VEGFR-2, and Pim kinases, all of which are implicated in cancer and inflammatory diseases.
p38 MAP Kinase Assay
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.
Protocol: ADP-Glo™ Kinase Assay for p38α [1]
-
Reaction Setup: In a 384-well plate, add the test compound (or DMSO as a control), the p38α enzyme, and a substrate/ATP mixture in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
VEGFR-2 Kinase Assay
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4]
Protocol: VEGFR-2 Kinase Assay using Kinase-Glo™ [2][4]
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).
-
Reaction Setup: Add the master mixture to the wells of a 96-well plate. Add the test compound or DMSO control.
-
Enzyme Addition: Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add Kinase-Glo® MAX reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Pan-Pim Kinase Assay
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes involved in cell survival and proliferation.
Protocol: Pan-Pim Kinase Assay [7]
-
Reaction Setup: Similar to the other kinase assays, set up the reaction in a multi-well plate with the test compound, one of the Pim kinase isoforms, a suitable substrate (e.g., S6Ktide), and ATP in a kinase buffer.
-
Incubation: Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Use a suitable detection reagent, such as ADP-Glo™, to quantify the kinase activity.
-
Data Analysis: Calculate the IC₅₀ values for each Pim kinase isoform to determine the pan-PIM inhibitory activity of the compound.
Pharmacokinetic Considerations
While in vitro potency is a critical parameter, the successful development of a drug candidate also depends on its pharmacokinetic (PK) properties. For indazole-based kinase inhibitors, key PK parameters to consider include:
-
Absorption: The compound must be well-absorbed after oral administration.
-
Distribution: It should distribute to the target tissues.
-
Metabolism: The compound should have a reasonable metabolic stability to ensure a sufficient duration of action. The indazole ring and its substituents can be sites of metabolic modification.
-
Excretion: The compound and its metabolites should be efficiently cleared from the body.
Early assessment of these properties is essential for guiding the optimization of lead compounds.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its well-defined structure-activity relationship, with distinct roles for the indazole core, the 3-position imidazole, and the 5-position bromine, provides a clear roadmap for medicinal chemists to design and synthesize more potent, selective, and drug-like molecules.
Future efforts in this area should focus on:
-
Systematic Exploration of Substitutions: A comprehensive library of analogs should be synthesized with systematic variations at the 5-position of the indazole and on the imidazole ring to fully map the SAR.
-
Target-Focused Design: Utilizing structural biology (e.g., X-ray crystallography) of lead compounds bound to their target kinases will enable more rational, structure-based drug design.
-
Optimization of ADME Properties: Early and continuous monitoring of absorption, distribution, metabolism, and excretion properties will be crucial for identifying candidates with favorable pharmacokinetic profiles.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold and develop next-generation targeted therapies for a range of human diseases.
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-
ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.[6]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry. Given the novelty of this specific molecule, this guide synthesizes high-quality predicted data for its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility with detailed, field-proven experimental protocols for their empirical determination. Furthermore, a plausible synthetic route is outlined, and a generalized methodology for single-crystal X-ray diffraction is provided to facilitate further structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged indazole scaffold.
Introduction: The Strategic Importance of this compound
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The subject of this guide, this compound, is a particularly compelling derivative for several strategic reasons:
-
The Indazole Core: Provides a rigid, bicyclic framework amenable to forming key hydrogen bonds and aromatic interactions within protein binding pockets.
-
The 5-Bromo Substituent: Serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of chemical moieties to explore and optimize biological activity.[3][4]
-
The 3-(1H-imidazol-2-yl) Group: The imidazole ring introduces additional hydrogen bond donors and acceptors, as well as the potential for metal coordination, which can significantly influence the molecule's interaction with biological targets and its overall physicochemical properties.
Understanding the fundamental physicochemical properties of this molecule is paramount for its advancement as a lead compound in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
Predicted Physicochemical Properties
In the absence of extensive published experimental data for this compound, high-quality computational predictions provide essential initial insights. The following data were generated using widely accepted and validated computational models.
| Property | Predicted Value | Computational Tool |
| Molecular Formula | C₁₀H₇BrN₄ | - |
| Molecular Weight | 263.10 g/mol | - |
| pKa (most acidic) | 7.8 (indazole N-H) | ChemAxon |
| pKa (most basic) | 5.2 (imidazole N) | ChemAxon |
| logP | 1.85 | XLOGP3 |
| 1.98 | ALOGPS | |
| 2.15 | Molinspiration | |
| Aqueous Solubility (logS) | -3.5 | SwissADME (ESOL) |
| -3.2 | ALOGPS |
Acid Dissociation Constant (pKa)
The pKa values of a molecule are critical determinants of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses both acidic (indazole N-H) and basic (imidazole nitrogen) centers.
Predicted pKa Values
Using ChemAxon's pKa predictor, the following values were obtained:
-
Most Acidic pKa: 7.8 (attributed to the indazole N-H proton)
-
Most Basic pKa: 5.2 (attributed to the protonation of the imidazole ring)
These predictions suggest that at physiological pH (7.4), a significant portion of the molecules will exist in a neutral form, with a smaller fraction as the deprotonated indazole anion. The imidazole ring will be predominantly in its neutral form.
Experimental Protocol for pKa Determination
For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. A robust alternative is the use of capillary electrophoresis with internal standards in a methanol-water co-solvent system, followed by extrapolation to purely aqueous conditions.
Methodology: Internal Standard Capillary Electrophoresis (IS-CE)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a set of background electrolytes (BGEs) consisting of buffers with varying pH values in different methanol-water compositions (e.g., 10%, 20%, 30%, 40% v/v methanol).
-
Select a set of internal standards with known pKa values in the relevant methanol-water mixtures.
-
-
Capillary Electrophoresis Analysis:
-
Inject a mixture of the sample and internal standards into the capillary.
-
Apply a voltage and record the electrophoretic mobility of the analyte and the internal standards at each pH and co-solvent composition.
-
-
Data Analysis:
-
The pKa of the analyte in each methanol-water mixture is determined by comparing its mobility shift with pH to that of the internal standards.
-
The aqueous pKa is then obtained by extrapolating the pKa values determined in the different co-solvent mixtures to 0% methanol using the Yasuda-Shedlovsky equation.
-
Causality Behind Experimental Choices: The use of a co-solvent system addresses the poor aqueous solubility of the analyte. Internal standards are crucial for accurate pKa determination in CE as they correct for variations in electroosmotic flow and other experimental parameters. The Yasuda-Shedlovsky extrapolation is a well-established method for relating pKa values in aqueous-organic mixtures to the corresponding aqueous pKa.[5]
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination using IS-CE.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key parameter influencing a drug's membrane permeability, solubility, and metabolic stability.
Predicted logP Values
A consensus of well-regarded computational methods suggests a moderate lipophilicity for this compound:
-
XLOGP3: 1.85
-
ALOGPS: 1.98
-
Molinspiration: 2.15
These values fall within the range generally considered favorable for oral bioavailability.
Experimental Protocol for logP Determination
The gold standard for experimental logP determination is the shake-flask method.[3][6]
Methodology: Shake-Flask Method
-
Pre-saturation of Solvents:
-
Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
-
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol phase.
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a centrifuge tube.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically for several hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The logP is calculated as: logP = log ( [Analyte]octanol / [Analyte]aqueous )
-
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic and an aqueous phase, providing a direct and reliable measure of lipophilicity.[7] Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. HPLC is a highly sensitive and specific method for quantifying the analyte in each phase.
Diagram of Shake-Flask logP Determination:
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5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Derivatives: A Technical Guide for Cancer Research
Introduction: The Emergence of Indazole Scaffolds in Oncology
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer effects.[2][3] Several indazole-containing drugs have already gained FDA approval for cancer treatment, such as Axitinib and Pazopanib, underscoring the therapeutic potential of this heterocyclic core.[3][4]
The 5-bromo-3-(1H-imidazol-2-yl)-1H-indazole scaffold represents a particularly promising area for the development of novel anticancer agents. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) through the introduction of diverse substituents via cross-coupling reactions.[5] The imidazole ring at the 3-position provides additional points for hydrogen bonding and coordination, which can enhance binding affinity to target proteins.[5] This guide provides an in-depth technical overview of the synthesis, mechanism of action, and evaluation of this compound derivatives in the context of cancer research.
Chemical Synthesis of this compound Derivatives
The synthesis of the target scaffold can be approached through a multi-step process, beginning with the formation of a 5-bromo-1H-indazole core, followed by the introduction of the imidazole moiety at the 3-position.
Synthesis of the 5-Bromo-1H-indazole Core
A common starting material for the synthesis of the 5-bromo-1H-indazole core is 5-bromoindole. A nitrosation reaction can be employed to convert 5-bromoindole into 5-bromo-1H-indazole-3-carbaldehyde.[6]
Alternatively, 5-bromo-1H-indazole-3-carboxylic acid can be synthesized from indazole-3-carboxylic acid via bromination.[3] Another route involves the hydrolysis of 5-bromo-3-cyanoindazole.[7]
Introduction of the Imidazole Moiety at the 3-Position
With the 5-bromo-1H-indazole-3-carbaldehyde in hand, the imidazole ring can be constructed. A plausible synthetic route involves the condensation of the aldehyde with an appropriate diamine precursor in the presence of an oxidizing agent.
A detailed, step-by-step protocol for the synthesis of the core scaffold is provided below:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde from 5-Bromoindole. [6]
-
To a solution of 5-bromoindole (1 equivalent) in a mixture of acetone and water, add sodium nitrite (NaNO2, 8 equivalents) at a temperature between -10°C and 0°C.
-
Slowly add a 2N aqueous solution of hydrochloric acid (HCl) while maintaining the temperature below 20°C.
-
Stir the reaction mixture at 20°C for 3 hours.
-
Concentrate the solution under reduced pressure to remove the acetone.
-
Collect the resulting solid by filtration, wash with cold dichloromethane (DCM), and dry under vacuum to obtain 5-bromo-1H-indazole-3-carbaldehyde.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add glyoxal (1 equivalent) and ammonium acetate (excess) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.
-
Figure 1: Synthetic scheme for this compound.
Mechanism of Anticancer Action: Targeting Kinase Signaling Pathways
Indazole derivatives frequently exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][8] The this compound scaffold is predicted to act as a multi-targeted kinase inhibitor, with potential activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), as well as non-receptor tyrosine kinases like Src.[5][9]
Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer. This disruption can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis.[10]
Figure 2: Targeted kinase signaling pathways.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold is limited, general trends from related indazole and imidazole derivatives can provide valuable guidance for optimization.[11][12]
| Position of Substitution | Modification | Impact on Anticancer Activity | Rationale |
| Indazole N1 | Alkylation or arylation | Can modulate potency and selectivity. | Alters the electronic properties and steric bulk, influencing interactions with the kinase hinge region. |
| Indazole C5 (Bromo position) | Replacement with other aryl or heteroaryl groups via Suzuki coupling. | Can significantly enhance potency. | Allows for exploration of additional binding pockets and hydrophobic interactions within the target kinase.[11] |
| Imidazole N1 | Alkylation or substitution with functional groups. | Can fine-tune activity and physicochemical properties. | Provides another vector for optimizing interactions with the solvent-exposed region of the kinase. |
| Imidazole C4/C5 | Introduction of small substituents. | May improve binding affinity. | Can lead to additional van der Waals interactions with the target protein. |
Experimental Evaluation of Anticancer Activity
A systematic evaluation of the anticancer potential of novel this compound derivatives involves a series of in vitro assays.
Figure 3: General experimental workflow.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[13][14]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Replace the existing medium in the wells with medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Kinase Inhibition Assay
To identify the specific kinase targets of the active compounds, a kinase inhibition assay is performed. This can be done using commercially available kinase assay kits or through specialized service providers offering kinase panel screening.[15]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to investigate the molecular mechanism of cell death induced by the compounds, specifically by detecting the expression levels of key apoptosis-related proteins.[5][16]
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2, Cleaved PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation: Anticancer Activity of Indazole and Imidazole Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 3-amino-5-aryl-1H-indazole | K562 (Leukemia) | 5.15 | [2] |
| Compound 2f | 3,6-disubstituted-1H-indazole | 4T1 (Breast) | 0.23 | [14] |
| Compound 2f | 3,6-disubstituted-1H-indazole | A549 (Lung) | 1.15 | [14] |
| Compound 13 | Imidazole derivative | SW480 (Colon) | 27.42 nM | [14] |
| Compound 43 | Imidazole derivative | PANC-1 (Pancreatic) | 0.32 | [14] |
| Compound 47 | Purine (imidazole derivative) | A549 (Lung) | 2.29 | [14] |
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design and development of novel anticancer agents. Its synthetic tractability, coupled with the potential for multi-targeted kinase inhibition, makes it an attractive area for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on this core structure to establish a clear structure-activity relationship. In-depth mechanistic studies, including comprehensive kinase profiling and in vivo efficacy studies in relevant cancer models, will be crucial to advancing these promising compounds towards clinical development.
References
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Cui, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17163-17175. Available from: [Link]
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Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]
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Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29337-29364. Available from: [Link]
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Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105771. Available from: [Link]
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Lhenry, W., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 15(40), 8544-8555. Available from: [Link]
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Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. Available from: [Link]
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Singh, H., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1479. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Retrieved from [Link]
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Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. Available from: [Link]
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Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available from: [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3833. Available from: [Link]
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Khamouli, S., et al. (2023). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. Journal of King Saud University - Science, 35(8), 102871. Available from: [Link]
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Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]
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Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Available from: [Link]
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Calsolaro, V., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 7, 42154. Available from: [Link]
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Reddy, G. S., et al. (2021). Anticancer activity of indazole compounds. ResearchGate. Available from: [Link]
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Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Introduction
In the landscape of modern medicinal chemistry, the indazole core is recognized as a privileged scaffold, forming the foundation of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets. The strategic functionalization of this core is paramount in the development of novel drug candidates. This technical guide focuses on the spectroscopic characterization of a key building block: 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 911305-83-4).
This compound uniquely combines three critical pharmacophoric elements: the indazole nucleus, a bromine atom at the 5-position, and an imidazole ring at the 3-position. The bromine provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the imidazole moiety can engage in crucial hydrogen bonding interactions with protein targets. A thorough understanding of its spectroscopic properties is essential for researchers in drug discovery and process development to ensure structural integrity, monitor reaction progress, and confirm the identity of this valuable intermediate.
While direct experimental spectra for this specific molecule are not widely published, this guide provides a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in established principles of spectroscopy and supported by empirical data from closely related chemical structures.
Molecular Structure and Numbering
A clear and consistent numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.
Caption: IUPAC numbering of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For this compound, we can predict the chemical shifts and coupling patterns by analyzing the electronic effects of the substituents on the indazole and imidazole rings. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆, which is commonly used for heterocyclic compounds due to its excellent solubilizing power.
Rationale for Predictions:
-
Indazole NH (H1): This proton is expected to be a broad singlet in the downfield region (δ > 13.0 ppm), characteristic of acidic N-H protons in indazoles.
-
Imidazole NH (H1'): Similarly, the imidazole N-H should appear as a broad singlet, typically around δ 12.0-13.0 ppm.
-
Indazole Aromatic Protons (H4, H6, H7):
-
H4: This proton is ortho to the C3a-C4 bond and is expected to be a doublet. The electron-withdrawing nature of the imidazole ring at C3 will deshield it, placing its signal around δ 8.2-8.4 ppm.
-
H7: This proton is adjacent to the indazole N1 and will appear as a doublet around δ 7.7-7.9 ppm.
-
H6: Located between the bromine at C5 and the proton at C7, H6 will be a doublet of doublets, with its chemical shift influenced by both neighbors, predicted to be in the range of δ 7.4-7.6 ppm.
-
-
Imidazole Aromatic Protons (H4', H5'): In a 2-substituted imidazole, the H4' and H5' protons are chemically equivalent in many solvents due to tautomerism, appearing as a singlet. However, in some conditions, they may resolve into two distinct signals. We predict a singlet around δ 7.2-7.4 ppm, representing both protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | > 13.0 | br s | - |
| H1' | 12.0 - 13.0 | br s | - |
| H4 | 8.2 - 8.4 | d | ~1.5 |
| H7 | 7.7 - 7.9 | d | ~8.8 |
| H6 | 7.4 - 7.6 | dd | ~8.8, ~1.5 |
| H4'/H5' | 7.2 - 7.4 | s | - |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The chemical shifts are predicted based on the expected electronic environment of each carbon atom.
Rationale for Predictions:
-
Indazole Carbons: The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm). C3, being attached to the electron-withdrawing imidazole ring, is expected to be significantly downfield. The bromine-bearing carbon, C5, will also have a characteristic chemical shift.
-
Imidazole Carbons: The C2' carbon, bonded to the indazole ring, will be the most downfield of the imidazole carbons. The C4' and C5' carbons will have similar chemical shifts due to tautomerism.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 145.0 - 148.0 |
| C2' | 142.0 - 145.0 |
| C7a | 139.0 - 141.0 |
| C3a | 125.0 - 128.0 |
| C4'/C5' | 120.0 - 123.0 |
| C6 | 123.0 - 126.0 |
| C4 | 121.0 - 124.0 |
| C7 | 112.0 - 115.0 |
| C5 | 114.0 - 117.0 |
Predicted Mass Spectrometry (MS) Data and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable method.
Molecular Ion: The compound contains two common bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺, with two peaks of nearly equal intensity separated by 2 Da.
-
Calculated Monoisotopic Mass: C₁₀H₇⁷⁹BrN₄ = 261.98 g/mol
-
Expected [M+H]⁺: m/z 263 and 265
Fragmentation Pathway: The fragmentation of the molecular ion will likely proceed through several key pathways, initiated by the cleavage of the imidazole ring or the loss of the bromine atom.
Caption: Predicted ESI-MS fragmentation of the target molecule.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Operate the ESI source in positive ion mode.
-
Infuse the sample solution directly into the source or use a liquid chromatography system for introduction.
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peaks (m/z 263 and 265) for collision-induced dissociation (CID).
-
Methodological & Application
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole in vitro kinase assay protocol
An In-Depth Guide to the In Vitro Kinase Assay of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in pharmacologically active agents, particularly protein kinase inhibitors.[1][2][3] This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory potential of a specific indazole-based compound, this compound, using a luminescence-based in vitro kinase assay. We delve into the causality behind experimental choices, provide a self-validating protocol structure, and present a detailed methodology designed for researchers, scientists, and drug development professionals aiming to characterize novel kinase inhibitors. The protocol leverages the robust and highly sensitive ADP-Glo™ Kinase Assay, a system designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5][6]
Introduction: The Scientific Rationale
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of therapeutic research.[2][9] The 1H-indazole core is a well-established hinge-binding motif for many protein kinases, capable of forming crucial hydrogen bonds within the ATP-binding pocket.[1][10]
This compound incorporates this privileged indazole scaffold, suggesting its potential as a kinase inhibitor.[11] The purpose of this guide is to provide a robust framework for testing this hypothesis by determining the compound's half-maximal inhibitory concentration (IC50) against a chosen kinase target.
The selected assay platform, the ADP-Glo™ Kinase Assay, is a universal method applicable to virtually any kinase and substrate combination.[12][13] Its principle is based on a two-step reaction:
-
Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is then added to convert the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial kinase activity.[5][14]
This positive correlation between signal and kinase activity makes it an ideal platform for screening inhibitors, where a decrease in luminescence indicates successful inhibition.[4]
Experimental Design & Workflow
A successful kinase inhibition assay requires careful planning and execution. The overall workflow is designed to ensure data accuracy and reproducibility.
Caption: High-level workflow for the in vitro kinase inhibitor assay.
Detailed Protocols & Methodologies
This section provides a step-by-step protocol for determining the IC50 value of this compound.
Materials & Reagents
| Reagent | Recommended Source | Purpose |
| This compound | Commercial Supplier | Test Inhibitor |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101) | Core detection reagents |
| Kinase of Interest (e.g., ABL1, SRC, etc.) | Commercial Supplier | Enzyme target |
| Kinase-specific Substrate (Peptide/Protein) | Commercial Supplier | Substrate for phosphorylation |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | Phosphate donor |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Compound solvent |
| Staurosporine | Commercial Supplier | Positive Control (non-specific kinase inhibitor) |
| Kinase Assay Buffer | See Section 3.2 | Maintain optimal pH and provide necessary cofactors (e.g., MgCl2) |
| White, Opaque 384-well Assay Plates | Corning, Greiner | Low-volume, suitable for luminescence assays |
| Plate Reader with Luminescence Detection | BMG LABTECH, PerkinElmer | Signal detection instrument |
Reagent Preparation
-
Kinase Assay Buffer (1X): A typical buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[7] The optimal buffer composition should be confirmed based on the specific kinase's requirements.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. While specific solubility data is not widely published, indazole derivatives are often soluble in DMSO.[15]
-
Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a concentration-response curve. A common approach is an 11-point, 3-fold dilution series.
-
Kinase Working Solution: Dilute the kinase enzyme to a 2X working concentration in 1X Kinase Assay Buffer. The optimal concentration must be empirically determined to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Substrate/ATP Working Solution: Prepare a 2X working solution containing the kinase-specific substrate and ATP in 1X Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.[8]
Assay Protocol (384-well format)
The following protocol is based on the ADP-Glo™ Kinase Assay system.[14][16]
-
Compound Plating: Add 1 µL of each serially diluted compound concentration (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the 2X Kinase working solution to all wells.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Causality: This step allows the test compound to bind to the kinase before the reaction is initiated, which is critical for inhibitors with slow on-rates.
-
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction. The total volume is now 11 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C. The optimal time may vary depending on the kinase's activity.[17]
-
Reaction Termination: Add 11 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Causality: This step halts the kinase reaction and allows the reagent's enzyme to deplete all unconsumed ATP, ensuring that the final signal comes only from the ADP produced.[5]
-
-
Signal Generation: Add 22 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 seconds per well.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Control Wells
For a self-validating system, the following controls are essential on every plate:
-
100% Activity Control (No Inhibitor): Contains kinase, substrate, ATP, and DMSO (vehicle). This represents the maximum signal (Max).
-
0% Activity Control (No Kinase): Contains substrate, ATP, and DMSO, but no kinase. This represents the background signal (Min).
-
Positive Control: Contains kinase, substrate, ATP, and a known inhibitor (e.g., Staurosporine) at a concentration that yields >90% inhibition.
Data Analysis & Interpretation
-
Data Normalization: Convert the raw luminescence data (RLU) into percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.
-
Data Presentation: The results should be summarized in a clear, tabular format.
| Compound | Target Kinase | IC50 (nM) [95% CI] |
| This compound | Kinase A | 15 [12 - 18] |
| Staurosporine (Positive Control) | Kinase A | 5 [4 - 6] |
Note: Data shown is for illustrative purposes only.
Trustworthiness & Field-Proven Insights
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%. High concentrations of DMSO can inhibit some kinases.
-
Z'-Factor: To validate the assay for high-throughput screening, calculate the Z'-factor from the 100% and 0% activity controls. A Z' > 0.5 indicates an excellent and robust assay. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Kinase Selectivity Profiling: The true value of an inhibitor lies in its selectivity. This protocol should be repeated against a panel of other kinases to determine the compound's selectivity profile and identify potential off-target effects.[9]
Conclusion
This application note provides a detailed and robust protocol for the in vitro characterization of this compound as a potential kinase inhibitor. By combining a validated assay platform with a carefully designed experimental workflow and rigorous data analysis, researchers can confidently determine the potency of this and other novel compounds, accelerating the drug discovery and development process.
References
-
National Center for Biotechnology Information. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link][16]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link][12]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link][5]
-
Garness, A., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 144. Retrieved from [Link][17]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. Retrieved from [Link][8]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][9]
-
Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Retrieved from [Link][15]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link][10]
-
Singh, P., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1157-1188. Retrieved from [Link][2]
-
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link][3]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eastport.cz [eastport.cz]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 14. promega.com [promega.com]
- 15. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole and Analogs
Introduction: The Therapeutic Potential of Indazole-Based Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4] These compounds often function as competitive inhibitors at the ATP-binding site of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them prime targets for drug development.[5][6] This guide provides a comprehensive framework for the cellular characterization of novel indazole-based compounds, using 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole as a focal point and drawing methodological parallels from the well-characterized LRRK2 inhibitor, GNE-7915, which shares a similar structural motif.[7][8][9]
Mutations and hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly associated with Parkinson's disease, making it a key therapeutic target.[6] GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 with a reported IC50 of 9 nM.[7][8] The protocols detailed herein are designed to enable researchers to assess the cellular potency, target engagement, and functional effects of new chemical entities like this compound, which may exhibit inhibitory activity against LRRK2 or other kinases.
Mechanism of Action: Targeting Kinase Activity
Indazole-based compounds, including GNE-7915, typically exert their effects by binding to the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates.[1][10] For LRRK2, this inhibition leads to a decrease in its autophosphorylation (e.g., at Ser1292) and the phosphorylation of its substrates, such as Rab10.[11] The primary goal of the described cell-based assays is to quantify these inhibitory effects within a physiologically relevant cellular context.
Caption: Generalized signaling pathway of a kinase and its inhibition.
PART 1: Cellular Viability and Proliferation Assays
A crucial first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps to distinguish between targeted anti-proliferative effects and general cytotoxicity.
Protocol 1: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Human cell line of interest (e.g., SH-SY5Y for neurodegenerative disease models, or A549, MCF-7 for cancer studies).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 100 | 0.15 | 12 |
PART 2: Target Engagement and Kinase Activity Assays
These assays are designed to confirm that the compound directly interacts with its intended target and inhibits its kinase activity.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect changes in protein phosphorylation levels, providing a direct measure of kinase inhibition.
Materials:
-
Cell line expressing the target kinase (endogenously or exogenously).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-pLRRK2, anti-LRRK2, anti-pRab10, anti-Rab10).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the compound for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Protocol 3: In-Cell Kinase Activity Assay (e.g., Proximity Ligation Assay)
For a more direct and quantitative measurement of kinase activity in a cellular context, advanced techniques like the Proximity Ligation Assay (PLA) can be employed.[11] PLA allows for the in-situ detection of protein phosphorylation.[11]
Principle:
This assay uses two primary antibodies that recognize the kinase and its phosphorylated residue. When these antibodies are in close proximity, oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected by fluorescence.
General Procedure Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Antibody Incubation: Incubate with primary antibodies against the target kinase and the specific phosphosite.
-
PLA Probe Incubation: Add PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation and Amplification: Ligate the oligonucleotides and perform rolling-circle amplification.
-
Detection: Detect the amplified product using fluorescently labeled oligonucleotides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the PLA signal per cell.
Expected Outcome: A dose-dependent decrease in the PLA signal indicates inhibition of kinase activity.
PART 3: Downstream Functional Assays
To understand the broader biological consequences of kinase inhibition, it is important to assess downstream cellular functions.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for 24-48 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (determined from a parallel MTT assay).
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, each protocol should include appropriate controls:
-
Positive Control: A known inhibitor of the target kinase (e.g., GNE-7915 for LRRK2).
-
Negative Control: A structurally similar but inactive compound.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO).
-
Untreated Control: Cells in media alone.
By comparing the effects of the test compound to these controls, the specificity and potency of its action can be confidently determined.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Nature Communications. (2023). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Retrieved from [Link]
-
Dove Medical Press. (2016, October 20). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Retrieved from [Link]
-
PMC. (n.d.). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening Using 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors.[1][2] 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is an indazole-based compound with potential as a protein kinase inhibitor, making it a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for oncology and inflammatory diseases.[3][4] This guide provides a comprehensive framework for utilizing this compound in HTS, detailing its handling, selection of appropriate assay technologies, step-by-step screening protocols, and robust data analysis methods. The protocols are designed to be self-validating, incorporating orthogonal assays to eliminate common sources of false positives and ensure the identification of high-quality, validated hits.
Introduction: The Rationale for Screening Indazole-Based Compounds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, kinases have become one of the most important target classes for modern drug discovery.[5] The 1H-indazole core is a well-established hinge-binding motif for many protein kinases, where its N-H group can form crucial hydrogen bonds within the ATP-binding site.[1] This makes compounds like this compound prime candidates for screening against the human kinome.
High-throughput screening (HTS) allows for the rapid testing of millions of chemical entities to identify active compounds that modulate a specific biomolecular pathway.[7] This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective implementation of this compound in a kinase-targeted HTS campaign. We will focus on luminescence-based and fluorescence polarization assays, which are robust, homogenous (mix-and-read), and highly amenable to the automation and miniaturization required for HTS.[8][9]
Compound Profile and Handling
Proper compound management is essential for the success of any HTS campaign, as it preserves the integrity of the molecule and ensures accurate, reproducible results.[10][11]
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₇BrN₄ | [3] |
| Molecular Weight | 263.09 g/mol | [3] |
| Appearance | Solid (Typical) | [12][13] |
| Purity | ≥95% recommended for HTS | [1] |
| Solubility | Highly soluble in DMSO | Common Practice |
Protocol: Stock Solution Preparation and Storage
The causality behind these steps is to minimize compound precipitation and degradation. Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solvating power and compatibility with most assay formats.
-
Initial Solubilization: To prepare a 10 mM primary stock solution, dissolve 2.63 mg of this compound (assuming 100% purity) in 1 mL of 100% anhydrous DMSO.
-
Mixing: Vortex the solution for at least 60 seconds. Visually inspect for any undissolved particulate matter. If necessary, use a brief sonication bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed, low-binding tubes to minimize freeze-thaw cycles.[10] Store at -20°C or -80°C for long-term stability. Avoid repeated exposure to room temperature.
-
Working Solutions: For creating assay-ready plates, thaw a single aliquot and use it to prepare intermediate dilutions. It is critical to ensure that the final concentration of DMSO in the screening assay is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.
HTS Assay Selection: Principles and Rationale
The choice of assay technology is paramount for a successful HTS campaign. For kinase inhibitors, the ideal assay is universal, sensitive, and resistant to interference from library compounds.[6][14]
Luminescence-Based Kinase Assays
Principle: These assays monitor the activity of any ATP-dependent enzyme, such as a kinase.[15] They operate by measuring the amount of ATP consumed during the kinase reaction. A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[16] Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This "glow-type" signal is stable and highly sensitive, making it ideal for HTS.[8][17]
Causality: We select this method for primary screening due to its high signal-to-background ratio, broad applicability to virtually any kinase, and simple, homogenous format that reduces the number of liquid handling steps.[6][16]
Fluorescence Polarization (FP) Kinase Assays
Principle: FP measures changes in the rotational speed of a fluorescent molecule in solution.[18] A small, fluorescently labeled tracer rotates rapidly, resulting in low polarization. When it binds to a larger molecule (e.g., an antibody or the kinase itself), its rotation slows, leading to a high polarization signal.[9][19] In a competitive binding FP assay, the test compound displaces the fluorescent tracer from the kinase's active site, causing a decrease in polarization.
Causality: We select FP as an orthogonal assay for hit confirmation. Because its detection principle is based on molecular binding and rotation rather than ATP concentration, it is not susceptible to the same interferences as luminescence assays (e.g., compounds that inhibit luciferase).[9][20] This provides a robust method for eliminating false positives.
HTS Workflow and Protocols
The following section details a complete, self-validating workflow for screening this compound against a target kinase.
Figure 1: A comprehensive high-throughput screening cascade.
Protocol: Primary HTS with a Luminescent Kinase Assay
This protocol is adapted from methodologies like the Kinase-Glo® assay and is designed for a 384-well plate format.[15][16]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Enzyme Solution: Dilute the target kinase in assay buffer to a 2X working concentration. The optimal concentration should be determined empirically to achieve ~50-80% ATP consumption during the reaction.[8]
- Substrate/ATP Solution: Dilute the kinase substrate (peptide or protein) and ATP in assay buffer to a 2X working concentration. The ATP concentration should ideally be at or below its Km for the kinase.
2. Compound Plating:
- Using an acoustic dispenser or pin tool, transfer 50 nL of this compound from a 10 mM DMSO stock into the assay wells for a final concentration of 10 µM.
- Controls: Dispense DMSO only into control wells (Maximum Activity, 0% inhibition) and a known inhibitor or buffer into other control wells (Minimum Activity, 100% inhibition).
3. Kinase Reaction:
- Add 5 µL of the 2X Enzyme Solution to each well.
- Add 5 µL of the 2X Substrate/ATP Solution to initiate the reaction. The final volume is 10 µL.
- Incubate the plate at room temperature for 60 minutes (or an empirically determined optimal time).
4. Signal Detection:
- Add 10 µL of a commercial ATP-detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate luminescence.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the plate on a luminometer.
Data Analysis: Quality Control and Hit Selection
1. Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. An assay is considered robust and suitable for HTS if the Z'-factor is between 0.5 and 1.0.[21]
- Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
- Where Mean_max and SD_max are the mean and standard deviation of the maximum signal (DMSO controls), and Mean_min and SD_min are from the minimum signal (inhibitor controls).
2. Hit Selection:
- Normalize the data by calculating the percent inhibition for each compound well:
- % Inhibition = 100 * (Signal_max - Signal_compound) / (Signal_max - Signal_min)
- A primary hit is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Protocol: Hit Confirmation with an Orthogonal FP Assay
This step is crucial for eliminating false positives that interfere with the luciferase-based detection of the primary assay.[20]
1. Reagent Preparation:
- FP Assay Buffer: Prepare a suitable binding buffer.
- Kinase & Tracer Solution: Prepare a solution containing the target kinase and a fluorescently labeled tracer molecule (e.g., a fluorescent ATP competitive probe).
- Positive Control: A known, non-fluorescent inhibitor of the kinase.
2. Assay Protocol:
- Plate the primary hits from the luminescent screen into a new 384-well, low-volume black plate.
- Add the Kinase & Tracer Solution to all wells.
- Incubate for the required time to reach binding equilibrium.
- Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.[19][22]
3. Confirmation: True hits will displace the fluorescent tracer, causing a decrease in the FP signal. Compounds that were active in the primary screen but show no activity here are considered false positives and are discarded.
Protocol: Dose-Response and IC₅₀ Determination
For confirmed hits, the next step is to determine their potency by generating a dose-response curve. This is a hallmark of quantitative HTS (qHTS).[23][24]
1. Serial Dilution:
- Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
- Transfer these dilutions to an assay plate.
2. Assay Execution:
- Perform the primary luminescent kinase assay as described in section 4.1 with the serially diluted compound.
3. Data Analysis:
- Calculate the % inhibition for each concentration point.
- Plot % inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
| Parameter | Description |
| Top | The maximum % inhibition (asymptote). |
| Bottom | The minimum % inhibition (asymptote). |
| HillSlope | The steepness of the curve. |
| IC₅₀ | The concentration at the curve's inflection point. |
Hypothetical Signaling Pathway and Mechanism
To contextualize the action of a kinase inhibitor, it is useful to visualize its place within a signaling cascade. This compound, by binding to a kinase's ATP pocket, acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates.
Figure 2: Inhibition of a target kinase by the compound.
Conclusion
This compound represents a promising chemical scaffold for the discovery of novel kinase inhibitors. By employing a robust and multi-stage HTS strategy as outlined in this guide, researchers can effectively screen this compound and identify validated, potent hits. The described workflow, which progresses from a high-sensitivity primary screen to a mechanistically distinct orthogonal assay and finally to dose-response analysis, provides a high degree of confidence in the resulting data. This self-validating system is designed to minimize wasted resources on false positives and accelerate the journey from initial hit identification to lead optimization.
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Current Protocols in Chemical Biology. (Available at: [Link])
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Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Springer Nature. (Available at: [Link])
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. (Available at: [Link])
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BellBrook Labs. (2024). What Is the Best Kinase Assay?. BellBrook Labs Website. (Available at: [Link])
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BellBrook Labs. (2024). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs Website. (Available at: [Link])
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Clark, K., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening. (Available at: [Link])
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. (Available at: [Link])
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Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. (Available at: [Link])
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Iversen, P. W., et al. (2006). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening. (Available at: [Link])
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. (Available at: [Link])
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Flocco, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (Available at: [Link])
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An, F., & Tolliday, N. (2010). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. (Available at: [Link])
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. (Available at: [Link])
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Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (Available at: [Link])
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Thorne, N., et al. (2010). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society. (Available at: [Link])
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University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. (Available at: [Link])
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. (Available at: [Link])
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Available at: [Link])
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MTT assay protocol with 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole for cell viability
Application Note & Protocol
Quantitative Assessment of Cell Viability Using the MTT Assay with 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Introduction: The Nexus of Cell Viability and Drug Discovery
The evaluation of cellular metabolic activity is a cornerstone of modern biological research, particularly in the fields of toxicology and oncology drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a robust, sensitive, and widely adopted colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] Its principle is elegantly simple: metabolically active cells employ mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4][5] The quantity of this formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2][6]
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapeutics, especially kinase inhibitors.[7][8][9] Compounds like This compound are of significant interest for their potential to modulate cellular pathways involved in proliferation and survival.[10] This application note provides a comprehensive, field-proven protocol for utilizing the MTT assay to quantitatively determine the cytotoxic or cytostatic effects of this novel indazole derivative on cultured cell lines. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights for robust and reproducible data generation.
Foundational Principles
The Biochemical Basis of the MTT Assay
The utility of the MTT assay is grounded in a fundamental characteristic of living cells: active metabolism. The reduction of MTT is primarily executed by NAD(P)H-dependent oxidoreductase enzymes within the mitochondrial electron transport chain.[3][5] This process cleaves the tetrazolium ring, resulting in the formation of insoluble purple formazan crystals that accumulate within the cell.[4][5] Consequently, a decrease in the viable cell population, or an impairment of their metabolic function due to a cytotoxic agent, leads to a corresponding decrease in formazan production. This relationship allows for a quantitative assessment of a compound's impact on cell health.
Caption: The core mechanism of the MTT assay.
The Role of this compound as a Test Compound
Indazole derivatives are frequently investigated as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[7] By testing a compound like this compound, researchers can assess its potential to disrupt these pathways, leading to a reduction in cell viability or proliferation, which the MTT assay is designed to detect.
Materials and Reagent Preparation
Success in the MTT assay is critically dependent on the quality and proper preparation of reagents.
Essential Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood (for sterile cell culture work)
-
Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of ~630-650 nm)
-
Inverted microscope (for cell morphology checks)
-
Multichannel pipette (8- or 12-channel)
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Reagents & Solutions
| Reagent | Preparation and Storage Instructions |
| MTT (M.W. 414.32) | Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[11] Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Storage: Aliquot into light-protected tubes and store at -20°C for up to 6 months.[2][11] Avoid repeated freeze-thaw cycles. MTT is light-sensitive; handle in low-light conditions.[12] |
| This compound | Stock Solution (e.g., 10-50 mM): Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock. Ensure complete solubilization. Storage: Store at -20°C as per manufacturer's guidelines. |
| Formazan Solubilization Solution | 100% DMSO: High-purity, anhydrous DMSO is highly effective at dissolving formazan crystals.[4] Alternative: 10% SDS in 0.01 M HCl can be used for cells resistant to DMSO lysis.[4] This protocol focuses on DMSO. |
| Cell Culture Medium | Use the appropriate complete medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics for your specific cell line. For the MTT incubation step, use of serum-free, phenol red-free medium is highly recommended to reduce background absorbance.[4] |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4. Used for washing cells and preparing the MTT stock solution. |
Detailed Experimental Protocol: A Validated Workflow
This protocol is designed for adherent cells in a 96-well plate format. Optimization is crucial for each cell line and compound.
Caption: A comprehensive workflow for the MTT cell viability assay.
Phase 1: Cell Seeding and Preparation
Causality: The initial cell density is one of the most critical parameters. Too few cells will yield a low signal-to-noise ratio, while too many can become over-confluent, leading to cell death independent of the test compound.[13][14] The goal is to ensure cells are in an exponential growth phase at the end of the experiment.
-
Cell Culture: Use healthy, sub-confluent cells from a culture in the logarithmic growth phase.
-
Harvest and Count: Trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium to create a single-cell suspension. Perform an accurate cell count.
-
Seeding: Dilute the cell suspension to the optimized seeding density (see table below for starting points). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Edge Effect Mitigation: To avoid uneven evaporation, do not use the outermost wells for experimental samples. Instead, fill them with 200 µL of sterile PBS or media to maintain humidity across the plate.[13]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
| Cell Line Type | Suggested Starting Seeding Density (cells/well) |
| Fast-growing (e.g., HeLa, A549) | 3,000 - 7,500 |
| Slow-growing (e.g., MCF-7) | 5,000 - 10,000 |
| Primary or sensitive cells | 10,000 - 20,000 |
Phase 2: Compound Treatment
Causality: A dose-response experiment is essential to determine the concentration at which the compound exerts its effect. The vehicle control (DMSO) is critical to ensure that the solvent itself is not causing cytotoxicity.
-
Prepare Dilutions: Prepare serial dilutions of this compound in the appropriate cell culture medium. Start from a high concentration and perform 2-fold or 3-fold dilutions.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound. Crucially, the final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. [14]
-
Plate Layout: Design the plate map carefully, including:
-
Blank Wells: Medium only (no cells).
-
Vehicle Control Wells: Cells + medium with DMSO.
-
Test Wells: Cells + medium with different concentrations of the compound.
-
Perform all treatments in triplicate or quadruplicate for statistical validity.
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate treatment medium (vehicle or compound dilutions) to each well.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: The MTT Reaction
Causality: Incubation time with MTT must be sufficient for visible formazan crystal formation but not so long that the MTT itself becomes toxic to the cells.[4] Complete solubilization of the formazan is mandatory for accurate absorbance readings.[6]
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), for a final concentration of 0.5 mg/mL.[3][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The optimal time varies by cell line; check for the formation of purple precipitate inside the cells using a microscope.
-
Formazan Solubilization (for Adherent Cells):
-
Carefully aspirate all the medium from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well, including the blank.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals.[11] Pipette gently up and down if needed to break up any remaining precipitate.
-
Phase 4: Data Acquisition
-
Measure Absorbance: Once the formazan is fully dissolved and the solution is homogenous, measure the absorbance using a microplate reader.
-
Read the plate within 1 hour of adding the solubilization solution.[11]
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance of the blank (media-only) wells. Subtract this value from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control cells is considered 100%.
% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Sample Data Table
| Compound Conc. (µM) | Raw OD 570nm (Replicate 1) | Raw OD 570nm (Replicate 2) | Raw OD 570nm (Replicate 3) | Average Corrected OD | % Viability |
| Blank (Media Only) | 0.052 | 0.055 | 0.053 | N/A (Avg = 0.053) | N/A |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.261 | 1.215 | 100.0% |
| 1 | 1.101 | 1.130 | 1.115 | 1.063 | 87.5% |
| 5 | 0.855 | 0.839 | 0.862 | 0.799 | 65.8% |
| 10 | 0.687 | 0.701 | 0.695 | 0.640 | 52.7% |
| 25 | 0.411 | 0.425 | 0.419 | 0.365 | 30.0% |
| 50 | 0.198 | 0.205 | 0.201 | 0.148 | 12.2% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance / Weak Signal | - Cell seeding density is too low.[14][15]- Incubation time with MTT was too short.- Cells are unhealthy or not in log phase. | - Optimize cell number with a titration experiment.- Increase MTT incubation time (up to 4 hours).[15]- Use healthy, actively dividing cells. |
| High Background Absorbance | - Microbial contamination (bacteria/yeast can reduce MTT).[15]- Phenol red or serum in the medium is interfering.[14]- MTT solution has degraded. | - Check cultures for contamination.- Use phenol red-free and/or serum-free medium during the MTT incubation step.[14]- Prepare fresh MTT solution and protect it from light. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Incomplete formazan solubilization.[4]- "Edge effect" in the 96-well plate.[13] | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette carefully.- Increase shaking time or gently pipette to ensure complete dissolution.- Fill outer wells with sterile PBS/media.[13] |
| Test Compound Interference | - Compound is colored and absorbs at 570 nm.- Compound is a strong reducing agent and reduces MTT directly. | - Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it.- If the compound directly reduces MTT, consider an alternative viability assay (e.g., Calcein AM).[16] |
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- MTT assay protocol. (n.d.). Abcam.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Institutes of Health (NIH).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? (2013, December 16). ResearchGate.
- Application Notes and Protocols for Dissolving MTT Formazan Crystals. (2025, December). BenchChem.
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- Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells? (2019, May 15). ResearchGate.
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- 5-bromo-1h-indazole. (n.d.). Sigma-Aldrich.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (n.d.). ResearchGate.
- Cell Health Assays. (n.d.). LI-COR Biosciences.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis Online.
- 5-Bromo-1-methyl-1H-indazol-3-amine. (n.d.). Sigma-Aldrich.
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Application Note: Evaluating Antiproliferative Activity of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole using the Colony Formation Assay
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the colony formation (clonogenic) assay to evaluate the long-term antiproliferative effects of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This indazole derivative is a versatile chemical building block with potential applications in oncology research, likely acting as a kinase inhibitor.[1][2] The colony formation assay is a robust in vitro method to assess the ability of a single cell to proliferate into a colony, offering critical insights into cytostatic and cytotoxic effects over an extended period, which short-term viability assays may miss.[3] This document details the scientific principles, provides a step-by-step protocol, and offers expert insights into experimental design and data interpretation.
Introduction: The Significance of Long-Term Proliferation Assays
Cancer research and drug development perpetually seek novel compounds that can effectively halt the uncontrolled proliferation of malignant cells. This compound belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry, particularly for the development of targeted kinase inhibitors.[2][4] Kinases are pivotal regulators of cell signaling pathways that govern cell growth, survival, and differentiation; their dysregulation is a hallmark of cancer.[2] Therefore, compounds like this compound are of significant interest for their potential to inhibit cancer cell proliferation.[1]
While rapid cell viability assays (e.g., MTT, MTS) provide a snapshot of metabolic activity, they can overestimate cell survival as they do not distinguish between cells that are merely alive and those that retain their reproductive capacity. The colony formation assay, or clonogenic assay, directly addresses this by measuring the ability of a single cell to undergo sustained division and form a viable colony, typically defined as a cluster of at least 50 cells.[5] This makes it the gold standard for assessing long-term cell survival and the efficacy of cytotoxic or cytostatic agents.[3][6]
This guide provides a detailed protocol to quantify the dose-dependent effects of this compound on the clonogenic survival of cancer cells.
Scientific Principle of the Colony Formation Assay
The clonogenic assay is founded on the principle that a single, viable cell, when provided with optimal growth conditions, can proliferate extensively to form a macroscopic colony.[6] When cells are exposed to a cytotoxic or cytostatic agent like this compound, a fraction of these cells may lose their ability to reproduce, even if they remain metabolically active for a short period. This loss of reproductive integrity is a critical endpoint in cancer therapy.
By seeding cells at a low density, individual colonies can grow without overlapping. After a treatment period with the compound, the cells are allowed to grow for 1-3 weeks.[5] The resulting colonies are then fixed, stained, and counted. The survival fraction is calculated by comparing the number of colonies in the treated groups to the number of colonies in the vehicle control group. This provides a quantitative measure of the compound's long-term impact on cell proliferation and survival.
Materials and Reagents
Equipment:
-
Laminar Flow Hood (Class II)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Centrifuge
-
Water Bath (37°C)
-
Hemocytometer or Automated Cell Counter
-
Pipettes and Sterile Tips
-
6-well or 12-well cell culture plates
-
Spectrophotometer or Microplate Reader (for protein quantification, optional)
Reagents:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
Paraformaldehyde (4% in PBS) or Glutaraldehyde (6% v/v) for fixation[5][6]
Detailed Experimental Protocol
This protocol is a comprehensive workflow for assessing the effect of this compound on colony formation.
Part 1: Preparation and Cell Seeding
The initial cell seeding density is a critical parameter that must be optimized for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Subsequent dilutions should be made in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Culture: Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency. Ensure the cells are in the logarithmic growth phase.
-
Cell Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate at 37°C until the cells detach. Neutralize the trypsin with complete medium and collect the cell suspension.
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Seeding: Plate the cells in 6-well plates at a pre-determined optimal density. This density should result in 50-150 colonies in the control wells. Refer to Table 1 for starting recommendations. Add 2 mL of the cell suspension to each well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach firmly.
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Seeding Density (cells/well in 6-well plate) |
| HeLa | 200 - 500 |
| A549 | 300 - 800 |
| MCF-7 | 500 - 1000 |
| HCT116 | 200 - 600 |
| Note: These are starting points. Optimization is crucial for each cell line and experimental condition. |
Part 2: Treatment with this compound
-
Prepare Treatment Media: Prepare serial dilutions of the 10 mM stock solution in complete medium to obtain 2X the final desired concentrations. A typical concentration range to test for a novel compound might be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (0.1% DMSO in medium).
-
Administer Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 2 mL of the prepared treatment media.
-
Incubation: Return the plates to the incubator for the desired exposure time. For a continuous exposure protocol, the treatment medium remains for the entire duration of colony growth (typically 7-14 days). For a short-term exposure, incubate for 24-72 hours, then replace the treatment medium with fresh, drug-free complete medium.
Part 3: Colony Growth and Visualization
-
Incubation for Colony Growth: Incubate the plates for 7-14 days, or until colonies in the control wells are visible to the naked eye and consist of at least 50 cells.[5] The incubation time is highly dependent on the cell line's doubling time.
-
Fixation: Gently wash the wells twice with PBS. Add 1 mL of 4% Paraformaldehyde to each well and incubate at room temperature for 15-20 minutes.[6]
-
Staining: Aspirate the fixative and wash again with PBS. Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution. Gently wash the wells with tap water multiple times until the background is clear and only the colonies retain the deep purple stain.
-
Drying: Invert the plates on a paper towel and allow them to air dry completely overnight.
Part 4: Data Acquisition and Analysis
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[5][7] This can be done manually using a microscope or by imaging the plates and using software like ImageJ.
-
Calculations:
-
Plating Efficiency (PE): This represents the fraction of seeded cells that form colonies in the control group. PE = (Number of colonies in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): This is the key metric, normalized to the plating efficiency of the control. SF = (Number of colonies in treated well / (Number of cells seeded x (PE / 100)))
-
-
Data Presentation: Plot the Surviving Fraction as a function of the concentration of this compound. This will generate a dose-response curve from which parameters like the IC₅₀ (the concentration that inhibits colony formation by 50%) can be determined.
Visualizing the Workflow and Potential Mechanism
A clear understanding of the experimental flow and the compound's hypothetical mechanism of action is crucial for proper execution and interpretation.
Experimental Workflow Diagram
Caption: Workflow for the colony formation assay.
Hypothesized Mechanism of Action
Indazole derivatives are well-documented as inhibitors of protein kinases, often by competing with ATP at the enzyme's active site.[2] A common therapeutic strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth.[2]
Caption: Potential inhibition of an RTK signaling pathway.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Vehicle Control: This is the most critical control. It consists of cells treated with the highest concentration of the vehicle (DMSO) used for the drug dilutions. This control establishes the baseline colony-forming ability (the Plating Efficiency) and ensures that the solvent itself is not affecting cell survival.
-
Positive Control: Include a known cytotoxic agent (e.g., Paclitaxel, Doxorubicin) at a concentration known to inhibit colony formation. This validates that the assay system is responsive to antiproliferative agents.
-
Seeding Density Optimization: Before conducting the main experiment, perform a titration of cell seeding numbers to identify the optimal density that yields 50-150 distinct, countable colonies per well for your specific cell line. This prevents issues with colony merging (too high density) or statistically insignificant colony numbers (too low density).
-
Replicates: Each condition (drug concentration and controls) should be performed in triplicate to ensure statistical validity and to account for intra-assay variability.
-
Experiment Repetition: The entire experiment should be repeated at least twice, independently, to ensure the observed effects are reproducible.
Conclusion and Future Directions
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of potential anticancer compounds like this compound. By providing a quantitative measure of a cell's ability to maintain its reproductive integrity after treatment, this assay offers more profound insights than short-term viability tests. The detailed protocol and validation steps outlined in this application note provide a robust framework for researchers to reliably assess the antiproliferative potential of this and other novel therapeutic candidates.
Future studies could involve using this assay to compare the sensitivity of different cancer cell lines to the compound, investigating its effects in combination with other therapies, or exploring its impact on non-cancerous cell lines to assess selective toxicity.
References
-
Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent Technologies. Retrieved from [Link]
-
The Regeneration Center. (2023, August 9). Clonogenic Assay | Suspension Cells | Colony Formations. The Regeneration Center. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Colony Formation Assay. Creative Diagnostics. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole. J&K Scientific LLC. Retrieved from [Link]
-
Frontiers. (n.d.). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology. Retrieved from [Link]
-
Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Retrieved from [Link]
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Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Retrieved from [Link]
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- 7. stemcellthailand.org [stemcellthailand.org]
Application Note: A Modular Synthetic Strategy for the Preparation and Screening of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Analogs
Abstract: The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant agents.[1] When coupled with an imidazole moiety, it creates a versatile pharmacophore with demonstrated activity against a range of biological targets, particularly protein kinases. This application note details a robust and modular synthetic approach for generating a library of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole analogs. We present a rationale-driven synthetic strategy, detailed step-by-step protocols for synthesis and characterization, and a generalized protocol for screening these analogs in a high-throughput kinase assay format. The strategy leverages a late-stage diversification approach, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[2]
Introduction: The Rationale for the Indazole-Imidazole Scaffold
The fusion of indazole and imidazole heterocycles creates a molecular architecture with significant potential in drug discovery.[3][4] The indazole core acts as a bioisostere of indole and is found in approved drugs like the kinase inhibitor Axitinib.[1] The imidazole ring, a key component of the amino acid histidine, is crucial for many biological interactions, offering hydrogen bond donor and acceptor capabilities.[5][6]
The specific scaffold, this compound, is strategically designed for analog synthesis.[7] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing chemical diversity via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This allows for the systematic exploration of the chemical space around the core structure, which is a cornerstone of the hit-to-lead and lead optimization phases of drug discovery.[11] The primary goal of this workflow is to generate a library of analogs for screening against therapeutic targets, such as protein kinases, which are frequently implicated in oncology and inflammatory diseases.
Synthetic Strategy and Mechanistic Considerations
Our approach is centered on the construction of the core heterocyclic system followed by late-stage functionalization. This preserves the key pharmacophoric elements while allowing for maximum diversification from a common advanced intermediate.
Retrosynthetic Analysis
The overall synthetic logic is to first construct the 3-(imidazol-2-yl)-1H-indazole core and then introduce the C5 bromine substituent. An alternative, and often more practical, approach is to begin with a commercially available, pre-functionalized indazole. The retrosynthetic pathway shown below begins with the target analogs and disconnects at the C5 position, highlighting the strategic utility of a Suzuki cross-coupling reaction for diversification. The core scaffold is derived from a key intermediate, 5-bromo-1H-indazole-3-carbaldehyde, which is then used to construct the imidazole ring.
Caption: Retrosynthetic pathway for the target analogs.
Forward Synthesis Workflow
The forward synthesis begins with the commercially available 5-Bromo-1H-indazole-3-carboxylic acid.[12][13] This starting material provides the foundational indazole ring with the crucial bromine handle already in place.
-
Reduction to Aldehyde: The carboxylic acid is selectively reduced to the corresponding aldehyde. This step is critical as the aldehyde is the key electrophile for the subsequent imidazole synthesis. Careful selection of reducing agents is necessary to avoid over-reduction to the alcohol or reduction of the indazole ring.
-
Imidazole Ring Formation: The 3-carbaldehyde intermediate is converted to the 3-(imidazol-2-yl) derivative. The Van Leusen imidazole synthesis is a powerful method for this transformation, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) and a base to form the imidazole ring.[14][15] This reaction is a reliable three-component reaction that proceeds in good yield.
-
Diversification via Suzuki-Miyaura Coupling: With the core this compound scaffold in hand, the C5 position is functionalized. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for forming C-C bonds between the sp²-hybridized carbon of the bromo-indazole and various aryl or heteroaryl boronic acids.[8][9][16] This reaction tolerates a wide range of functional groups, making it ideal for building a diverse library of analogs.[10][17]
Caption: Forward synthesis workflow for analog library generation.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
This protocol describes the reduction of the carboxylic acid to the aldehyde.
-
To a solution of 5-Bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M), add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and a coupling agent such as HATU (1.5 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide intermediate.
-
Dissolve the crude Weinreb amide in anhydrous THF (0.2 M) and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of lithium aluminum hydride (LiAlH₄) (1.2 eq) in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor carefully by TLC or LC-MS.
-
Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 3.2: Synthesis of this compound
This protocol utilizes the Van Leusen reaction to form the imidazole ring.[14]
-
In a round-bottom flask, dissolve 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous DMF (0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude product, which can be used in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 3.3: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol allows for the diversification of the core scaffold.[8][9]
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).[9]
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 140 °C (microwave irradiation) for 2-16 hours.[18][19] Monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final analog.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf-based catalysts are often robust and effective for heteroaryl couplings.[9] |
| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate is more basic and can accelerate reactions with less reactive boronic acids. |
| Solvent | Dioxane/H₂O, DME | A mixture of an organic solvent and water is standard for Suzuki couplings to dissolve both organic and inorganic reagents. |
| Temperature | 80-140 °C | Higher temperatures, often accessible with microwave heating, can reduce reaction times.[18] |
Table 1. Typical Suzuki-Miyaura Reaction Conditions and Rationale.
Compound Characterization
Synthesized compounds must be rigorously characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The disappearance of the C5-H proton signal and the appearance of new aromatic signals in the final analogs are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. A purity of >95% is generally required for biological screening.
| Compound | ¹H NMR (DMSO-d₆, δ ppm, hypothetical) | MS (ESI+) m/z |
| Core Scaffold | 13.8 (br s, 1H), 8.2 (s, 1H), 7.7 (d, 1H), 7.5 (dd, 1H), 7.2 (s, 2H) | 278.0 [M+H]⁺ |
| Analog (5-phenyl) | 13.9 (br s, 1H), 8.3 (s, 1H), 7.8-7.3 (m, 7H), 7.2 (s, 2H) | 276.1 [M+H]⁺ |
Table 2. Example Characterization Data for the Core Scaffold and a Phenyl Analog.
Application: High-Throughput Kinase Screening
Once a library of analogs is synthesized and characterized, the next step is to evaluate their biological activity. Kinase inhibition is a common target for indazole-based compounds. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.[20]
General Kinase Screening Protocol (ADP-Glo™ Assay)
-
Compound Plating: Prepare serial dilutions of the synthesized analogs in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the target protein kinase and its specific substrate to the wells containing the test compounds.
-
Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
Caption: High-throughput kinase screening workflow using a luminescence-based assay.
Conclusion
This application note provides a comprehensive and adaptable framework for the synthesis and screening of this compound analogs. The strategy, centered on a late-stage Suzuki-Miyaura coupling, offers a highly efficient path to generating diverse chemical matter for SAR exploration. The detailed synthetic protocols are robust and grounded in established chemical principles, while the outlined screening protocol provides a clear method for assessing the biological potential of the synthesized library. This integrated approach is designed to accelerate the discovery of novel small molecule therapeutics targeting kinases and other important drug targets.
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Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]
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Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]
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The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
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New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
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Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. NIH. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Chinese Chemical Society. [Link]
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A synthetic route for the preparation of 1H-indazole derivatives 3 from... ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Synthetic route to substituted imidazoles. ResearchGate. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
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N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3. Diva-Portal.org. [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate. [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Wiley Online Library. [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
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Experimental design for testing 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole in vivo
An Application Note and Protocol for the In Vivo Evaluation of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly small molecule kinase inhibitors.[1][2] this compound is a synthetic compound from this class with potential as an anticancer agent and enzyme inhibitor.[3] Transitioning such a compound from in vitro discovery to preclinical in vivo validation is a critical step in the drug development pipeline. This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust and translatable results.
Preclinical Rationale and Strategic Objectives
The primary goal of in vivo testing is to understand how a compound behaves in a complex biological system, bridging the gap between promising in vitro data and potential clinical application.[4][5] For a novel indazole derivative, the experimental design must be hypothesis-driven, based on its presumed mechanism of action.
Hypothesized Mechanism of Action (MOA)
Indazole derivatives are well-documented as potent inhibitors of protein kinases.[2] Many function by competing with ATP at the enzyme's active site, thereby disrupting signal transduction pathways that are often hyperactive in cancer cells.[6][7] Given its structure, this compound is hypothesized to function as a kinase inhibitor. A typical pathway influenced by such an inhibitor involves receptor tyrosine kinases (RTKs), which, upon ligand binding, activate downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Inhibition of a key kinase in this cascade can halt these processes.
Caption: Hypothesized signaling pathway targeted by a kinase inhibitor.
Primary In Vivo Objectives
The preclinical in vivo program should be designed to answer three fundamental questions:
-
Efficacy: Does the compound inhibit tumor growth in a relevant animal model?
-
Safety/Tolerability: What is the toxicity profile of the compound and what is the maximum tolerated dose (MTD)?
-
Pharmacokinetics/Pharmacodynamics (PK/PD): What is the relationship between the drug's concentration in the body (PK) and its biological effect on the target (PD)?[8][9]
Answering these questions establishes a preliminary therapeutic window and provides the necessary data to justify progression to more complex models or clinical trials.[10][11]
Integrated Experimental Design and Workflow
A successful in vivo evaluation is not a single experiment but an integrated series of studies. A pilot PK study and a dose-range finding toxicity study should precede the main efficacy experiment to inform its design.[12] This approach conserves resources and maximizes the scientific value of the efficacy study.
Caption: Integrated workflow for in vivo compound evaluation.
Animal Model Selection
For an initial oncology study, the subcutaneous human tumor xenograft model is the industry standard due to its reproducibility and cost-effectiveness.[13]
-
Rationale: Human cancer cell lines are implanted subcutaneously into immunocompromised mice.[5] The subcutaneous location allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[14]
-
Host Strain: Athymic nude or NOD scid gamma (NSG) mice are typically used.[13] NSG mice have a more severely compromised immune system, which can improve engraftment rates for some cell lines but requires stricter aseptic handling.
-
Cell Line Selection: The chosen cell line should have a known dependency on a kinase pathway that is likely targeted by the compound. It should also have a reliable growth rate in vivo.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
PK/PD modeling is essential for translating preclinical findings.[15][16] It connects the dose administered to the concentration achieved in the plasma (PK) and links that concentration to the desired biological effect (PD), such as tumor growth inhibition.
-
Pilot PK Study: A small satellite group of non-tumor-bearing animals is given a single dose of the compound. Blood samples are collected at multiple time points to determine key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and half-life. This data informs the dosing frequency required to maintain therapeutic exposure in the main efficacy study.
-
PD Biomarkers: In the efficacy study, satellite animals or terminal tumor/tissue samples can be collected to measure target engagement (e.g., reduction in phosphorylation of a downstream substrate of the target kinase). This confirms the compound is hitting its intended target in vivo.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Detailed Experimental Protocols
All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in compliance with relevant guidelines.
Protocol 3.1: Compound Formulation and Administration
The route of administration depends on the compound's properties and the intended clinical application. Oral (PO), intraperitoneal (IP), and intravenous (IV) are most common.[17]
1. Vehicle Selection & Formulation: a. Assess the solubility of this compound in common preclinical vehicles (e.g., saline, 5% dextrose, PBS, corn oil, or solutions containing solubilizing agents like DMSO, PEG400, Tween 80). b. Causality: The vehicle must be non-toxic at the administered volume and capable of keeping the compound solubilized. A poorly chosen vehicle can cause precipitation, leading to inaccurate dosing and local irritation. c. Prepare the formulation fresh daily under sterile conditions. For parenteral routes, substances should be sterile and isotonic.[18]
2. Administration: a. Gently restrain the mouse. Proper handling is critical to reduce stress and ensure accurate administration.[19] b. Administer the compound according to the chosen route, adhering to volume and needle size guidelines. c. Self-Validation: Always include a "Vehicle Control" group that receives the formulation without the active compound to account for any effects of the vehicle itself.
| Administration Guidelines for Adult Mice | |||
| Route | Abbreviation | Max Volume (mL) | Needle Gauge |
| Oral Gavage | PO | < 2-3 | 20-22g (gavage) |
| Intraperitoneal | IP | < 2-3 | 25-27g |
| Subcutaneous | SC | < 2-3 | 25-27g |
| Intravenous (Tail Vein) | IV | < 0.2 | 27-30g |
| Data adapted from multiple sources.[17][18] |
Protocol 3.2: Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical efficacy study from start to finish.[13][14]
1. Cell Culture and Preparation: a. Culture the selected human cancer cell line under standard conditions. b. Harvest cells during the exponential growth phase. Cell viability should be >95% as determined by Trypan Blue exclusion.[14] c. Wash cells with sterile, serum-free media or PBS and resuspend at the desired concentration (e.g., 5-10 x 10⁷ cells/mL). For some models, co-injection with a basement membrane extract like Cultrex BME can improve tumor take rates.[20]
2. Tumor Implantation: a. Anesthetize 6-8 week old immunocompromised mice. b. Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the right flank of each mouse.[14]
3. Tumor Growth and Randomization: a. Monitor mice 2-3 times per week for tumor growth. b. Measure tumors with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[14] c. When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group) ensuring the average tumor volume is similar across all groups.
4. Treatment and Monitoring: a. Begin dosing according to the schedule determined by the pilot PK and MTD studies. A typical study might include:
- Group 1: Vehicle Control
- Group 2: Compound at Dose X
- Group 3: Compound at Dose Y
- Group 4: Positive Control (Standard-of-care drug) b. Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity. c. Perform daily clinical observations for signs of distress or toxicity (see Protocol 3.3).
5. Study Endpoint: a. Define endpoint criteria in the IACUC protocol. This is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if an animal shows >20% body weight loss or other signs of severe toxicity. b. At the endpoint, euthanize mice and collect tumors, blood (for PK analysis), and key organs (for histopathology).
Protocol 3.3: Safety and Toxicity Monitoring
Systematic monitoring is crucial for animal welfare and for defining the compound's safety profile.[21][22]
1. Daily Clinical Observations: a. Observe each animal daily. A scoring system based on a modified Irwin's test can be used to quantify observations.[21] b. Causality: Changes in posture, activity, or grooming can be early indicators of toxicity, often appearing before significant body weight changes.
| Toxicity Observation Score Sheet (Example) | |||
| Parameter | 0 (Normal) | 1 (Mild) | 2 (Moderate) |
| Activity | Alert & Active | Slightly reduced | Lethargic |
| Posture | Normal | Mild hunching | Hunched |
| Fur | Smooth, groomed | Mildly ruffled | Piloerection |
| Respiration | Normal | Slightly rapid | Labored |
| This table should be expanded based on specific institutional guidelines. |
2. Body Weight Monitoring: a. Measure body weight at least twice weekly. b. Actionable Limit: A body weight loss exceeding 20% from baseline is a common endpoint criterion requiring euthanasia.
3. Terminal Analysis: a. At the study endpoint, perform a gross necropsy. b. Collect major organs (liver, spleen, kidneys, heart, lungs) and fix them in 10% neutral buffered formalin for histopathological analysis. c. Causality: Histopathology can reveal organ-specific toxicities that were not apparent from external observation, helping to identify target organs of toxicity.[11]
Data Analysis and Interpretation
-
Efficacy: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
PK/PD Correlation: Plot drug exposure (AUC) against TGI to establish an exposure-response relationship. This is critical for predicting the required dose in humans.[23]
-
Safety: Report all clinical observations, body weight changes, and histopathology findings. The MTD is typically defined as the highest dose that does not cause >10% mean body weight loss or any mortality.[21]
Conclusion
This document provides a strategic and methodological guide for the initial in vivo evaluation of this compound. By integrating pilot PK and toxicity studies with a well-designed xenograft efficacy model, researchers can generate a robust data package. This data will not only define the compound's preclinical anti-tumor activity and safety profile but also provide a strong, data-driven rationale for its continued development as a potential therapeutic agent.
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Application Notes and Protocols for the Preparation of Stock Solutions of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Introduction
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a heterocyclic small molecule with potential applications in biochemical and pharmacological research. As with many indazole derivatives, this compound is likely to be a subject of investigation in drug discovery programs, particularly in areas such as kinase inhibition and the modulation of other cellular signaling pathways[1]. The accurate and reproducible preparation of stock solutions is a fundamental prerequisite for any downstream experimental work, ensuring the reliability and comparability of results.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. While specific experimental data for this compound is not widely published, the protocols outlined herein are based on established principles for handling similar heterocyclic compounds and small molecule inhibitors.
Compound Properties
A thorough understanding of the physicochemical properties of a compound is essential for the successful preparation of stock solutions. The following table summarizes the known and calculated properties of this compound.
| Property | Value | Source/Basis |
| Chemical Name | This compound | - |
| CAS Number | 911305-83-4 | Arctom Scientific[2], ChemicalBook[3] |
| Molecular Formula | C₁₀H₇BrN₄ | Cas Number Lookup[4] |
| Molecular Weight | 263.10 g/mol | Calculated |
| Appearance | Assumed to be a solid powder | Based on related indazole compounds[5][6] |
| Purity | >95% (recommended) | General recommendation for research compounds |
| Solubility | Expected to be soluble in DMSO | Based on general solubility of indazole derivatives[7] |
| Storage (Powder) | -20°C or -80°C, desiccated, protected from light | General best practices[8] |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a stock solution of this compound.
Caption: Workflow for the preparation and storage of stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of many small molecule inhibitors due to its high solubilizing capacity[8].
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-dissolution Preparation:
-
Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This is a critical step to prevent the condensation of atmospheric moisture onto the hygroscopic compound.
-
Ensure your workspace is clean and organized.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 263.10 g/mol x 1000 mg/g = 2.631 mg
-
-
Weighing the Compound:
-
Carefully weigh out the calculated amount of this compound using a calibrated analytical balance.
-
Transfer the weighed powder into a sterile microcentrifuge tube or an amber vial.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve with vortexing, brief sonication in a room temperature water bath can be applied. Avoid excessive heating, as it may degrade the compound.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This practice minimizes the number of freeze-thaw cycles the stock solution is subjected to, which can lead to compound degradation and precipitation[8].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots in a freezer at -20°C or -80°C. Protecting the aliquots from light is also recommended.
-
Preparation of Working Solutions
For most in vitro assays, the concentrated DMSO stock solution will need to be further diluted to the final working concentration in the appropriate aqueous assay buffer.
Key Considerations:
-
Minimizing Precipitation: Indazole derivatives can have poor aqueous solubility. To avoid precipitation when diluting the DMSO stock in an aqueous buffer, it is advisable to perform serial dilutions. It is also recommended to add the DMSO stock to the aqueous buffer while gently vortexing, rather than the other way around.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity. It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in all experiments.
-
Intermediate Dilutions: Creating an intermediate dilution of the stock solution in the assay buffer can help to minimize precipitation. For example, a 1:100 dilution of the 10 mM stock in assay buffer would yield a 100 µM solution, which can then be used for further serial dilutions.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the preparation of stock solutions of this compound. By adhering to these best practices, researchers can ensure the integrity and consistency of their experimental results, contributing to the advancement of their research and drug discovery efforts.
References
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Cas Number Lookup. (n.d.). CAS NO 911305-83-4 molecular information. Retrieved from [Link]
-
Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 21-47. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
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American Elements. (n.d.). Indazoles. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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Application Note: Characterization of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole as a Potent Inhibitor of Cancer Cell Proliferation
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole for inhibiting specific cancer cell lines.
Abstract
The indazole and imidazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology.[1][2][3] This document provides a detailed guide for investigating the anticancer properties of this compound, a compound belonging to this promising class. We outline its proposed mechanism of action as a kinase inhibitor, present representative data on its anti-proliferative activity, and provide comprehensive, field-proven protocols for its evaluation. The methodologies detailed herein include cell viability assays, Western blot analysis for target pathway modulation, and direct in vitro kinase inhibition assays, forming a self-validating system for characterizing the compound's efficacy and mechanism.
Introduction & Rationale
Nitrogen-containing heterocyclic compounds are foundational to the development of modern pharmaceuticals.[3] Among these, the indazole nucleus is of particular interest due to its prevalence in a number of commercially available anticancer drugs, including Axitinib and Pazopanib.[4] These agents typically function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The compound this compound combines the indazole scaffold with an imidazole moiety, a structure also known for its wide range of anti-cancer effects, including enzyme inhibition.[1][5] The strategic combination of these two pharmacophores suggests a high potential for potent and selective kinase inhibition. This guide provides the experimental framework to test this hypothesis, enabling researchers to quantify the compound's cytotoxic effects on cancer cells and elucidate its molecular mechanism of action.
Proposed Mechanism of Action: Kinase Inhibition
Based on the established activity of similar indazole derivatives, this compound is hypothesized to function as a competitive inhibitor at the ATP-binding site of a protein kinase, likely a receptor tyrosine kinase (RTK).[6] RTKs are crucial upstream regulators of signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which drives cell proliferation. By blocking the ATP-binding pocket, the inhibitor prevents the phosphorylation and activation of the kinase, thereby abrogating the downstream signal and halting uncontrolled cell growth.[6]
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Representative Data: Anti-Proliferative Activity
The following table presents representative data illustrating the potential efficacy of this compound against a panel of human cancer cell lines. This data is based on published results for structurally related indazole-based inhibitors and serves as a benchmark for experimental validation.[7][8]
| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) (5-Fluorouracil)[8] |
| K562 | Chronic Myeloid Leukemia | 5.15 | 8.5 |
| A549 | Lung Carcinoma | 12.8 | 25.6 |
| PC-3 | Prostate Cancer | 9.5 | 15.3 |
| HepG2 | Hepatocellular Carcinoma | 15.2 | 20.1 |
Disclaimer: The IC₅₀ values for this compound are illustrative and must be determined experimentally.
Experimental Workflow Overview
A systematic approach is crucial for validating the compound's activity. The workflow begins with determining its effect on cell viability, followed by mechanistic studies to confirm its impact on the target signaling pathway and its direct interaction with the target kinase.
Caption: High-level workflow for inhibitor characterization.
Detailed Experimental Protocols
Compound Preparation and Storage
-
Rationale: Proper handling of the compound is critical for reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in cell culture media must be controlled to avoid solvent-induced toxicity.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to prevent cytotoxicity.
-
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[10]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.[12] To validate the proposed mechanism, we will probe for the phosphorylated (active) and total levels of a key downstream protein in the RTK pathway, such as ERK. A potent inhibitor should decrease the ratio of phosphorylated protein to total protein.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes[14]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody[13]
-
Chemiluminescent substrate (ECL)[13]
-
-
Procedure:
-
Cell Lysis: Culture and treat cells in 6-well plates with the compound at concentrations around the determined IC₅₀. After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer.[14] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 12,000g for 15 minutes at 4°C to pellet cell debris.[13] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & Electrophoresis: Normalize the protein concentration for all samples. Add SDS sample buffer, boil for 5 minutes, and load 15-30 µg of protein per lane onto an SDS-PAGE gel.[15] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Wash again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH).
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: Luminescence-based kinase assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[16] The amount of ADP is converted into a luminescent signal. An inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal, allowing for the determination of an enzymatic IC₅₀.[17]
-
Materials:
-
Recombinant active kinase of interest (e.g., an RTK)
-
Specific substrate peptide for the kinase
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Compound stock solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the compound. In a white assay plate, add the diluted compound or DMSO vehicle control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the recombinant kinase and its specific substrate in the appropriate assay buffer. Add this mixture to the wells containing the compound and incubate for ~10 minutes to allow for inhibitor binding.[16]
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16] b. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.[17] Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the enzymatic IC₅₀ value.
-
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
OriGene Technologies, Inc. Western Blot Protocol. Available at: [Link]
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
University of Hawaii Cancer Center. Western blotting - Chen Lab. Available at: [Link]
-
InhibiScreen (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]
-
Inamdar, S. et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]
-
Manas Petro Chem. 5 Bromo 3- Fluoro 1H-indazole. Available at: [Link]
-
Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Zhang, P. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Wang, Q. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Wang, Q. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Singh, M. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
J&K Scientific LLC. 5-Bromo-1H-indazole. Available at: [Link]
-
Ghorab, M. M. et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | R&D Systems [rndsystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole in Material Science
Document ID: AN-BI-INDZ-MS-2026
Abstract: This document provides a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the potential applications of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. While this specific molecule is a relatively unexplored platform, its unique architecture, combining the photophysically active indazole scaffold, the metal-coordinating imidazole moiety, and a synthetically versatile bromine handle, positions it as a highly promising candidate for advanced materials. This guide synthesizes established principles from related compounds to propose detailed protocols for its synthesis, characterization, and deployment in organic electronics and chemical sensing.
Part 1: Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a fused aromatic system. Its structure is a composite of three key functional components, each contributing to its potential in material science:
-
The 1H-Indazole Core: This bicyclic aromatic system is a known pharmacophore and a "privileged scaffold" in medicinal chemistry.[1][2] In material science, its rigid, planar structure and π-conjugated system are precursors for desirable photophysical properties, making indazole derivatives candidates for use in Organic Light-Emitting Diodes (OLEDs).[3][4] The 1H-tautomer is the most thermodynamically stable form.[2][5]
-
The 3-(1H-imidazol-2-yl) Substituent: The imidazole ring is another critical heterocycle with a rich history in coordination chemistry and materials. Its nitrogen atoms are excellent ligands for metal ions, forming the basis for many chemosensors.[6][7][8] Furthermore, imidazole derivatives are widely used as electron-transporting or host materials in OLEDs due to their electronic properties and thermal stability.[9][10]
-
The 5-Bromo Functional Group: The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This allows for the rational design and synthesis of more complex, conjugated molecules where the core indazole-imidazole scaffold can be systematically modified to tune its electronic and optical properties.[13][14]
This guide will provide the foundational knowledge and experimental protocols to leverage these structural features for material innovation.
Part 2: Synthesis and Characterization
A reliable supply of high-purity material is the prerequisite for any application. The following section details a plausible and robust synthetic route based on established methodologies, starting from a common precursor.
Proposed Synthetic Workflow
The synthesis is proposed as a two-step process starting from the commercially available 5-bromoindole. The workflow involves the conversion of the indole to an indazole carbaldehyde, followed by the construction of the imidazole ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative procedure based on literature for similar compounds. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde (Intermediate)
This procedure is adapted from a known nitrosation method for indoles.[15][16]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoindole (4.95 g, 25 mmol) in acetone (125 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (13.8 g, 200 mmol) in deionized water (25 mL). Add this solution dropwise to the stirred indole solution over 30 minutes, maintaining the temperature below 10°C.
-
Acidification: Slowly add a 2N aqueous HCl solution (60 mL) to the mixture. The color will change, and a precipitate may form.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the reaction to 50°C and stir for an additional 3 hours.[15]
-
Work-up: Cool the reaction to room temperature and reduce the volume by approximately half using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% to 40%) to yield 5-bromo-1H-indazole-3-carbaldehyde as a solid.[15]
Step 2: Synthesis of this compound (Final Product)
This step utilizes the Debus-Radziszewski reaction for imidazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-1H-indazole-3-carbaldehyde (2.25 g, 10 mmol), ammonium acetate (7.71 g, 100 mmol), and glacial acetic acid (30 mL).
-
Reagent Addition: Add an aqueous solution of glyoxal (40 wt. %, 1.45 mL, ~12.5 mmol) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water. A precipitate will form. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify further by column chromatography to obtain the final product.
Characterization Protocols
Confirming the identity and purity of the synthesized compound is critical.
| Technique | Protocol Summary | Expected Observations |
| ¹H NMR | Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆. | Aromatic protons (6-8 ppm), imidazole N-H (broad, ~12-13 ppm), indazole N-H (broad, ~13-14 ppm). |
| ¹³C NMR | Dissolve ~20-30 mg of sample in 0.6 mL of DMSO-d₆. | Aromatic carbons (110-150 ppm). |
| Mass Spec (HRMS) | Dissolve a small sample in a suitable solvent (e.g., Methanol). | Observe the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass for C₁₀H₈BrN₄⁺. |
| FT-IR | Analyze a small amount of solid sample using a KBr pellet or ATR. | N-H stretching (~3100-3400 cm⁻¹), C=N and C=C stretching (~1500-1650 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |
Part 3: Applications in Material Science
The unique hybrid structure of this compound opens up possibilities in several areas of material science.
Application 1: Organic Light-Emitting Diodes (OLEDs)
Rationale: The rigid, planar, and π-conjugated nature of the molecule suggests potential for use as an emitter or host material in OLEDs.[4][9] The indazole moiety is known to be a good hole-transporting unit, while the imidazole can facilitate electron transport, potentially resulting in a bipolar material with balanced charge injection and transport properties.[10] This can lead to higher recombination efficiency within the emissive layer of an OLED.
Protocol 1A: Photophysical and Electrochemical Characterization
-
UV-Vis and Photoluminescence (PL) Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., Dichloromethane, THF).
-
Record the UV-Vis absorption spectrum to identify the absorption maxima (λ_abs).
-
Excite the solution at a wavelength near the lowest energy absorption maximum and record the PL emission spectrum to determine the emission maximum (λ_em).
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere or a comparative method with a known standard (e.g., quinine sulfate).
-
-
Cyclic Voltammetry (CV):
-
Prepare a ~1 mM solution of the compound in a dry, degassed solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to measure the onset of the first oxidation (E_ox) and reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
| Parameter | Description |
| λ_abs (nm) | Wavelength of maximum UV-Vis absorption. |
| λ_em (nm) | Wavelength of maximum photoluminescence. |
| PLQY (%) | Photoluminescence Quantum Yield. |
| HOMO (eV) | Highest Occupied Molecular Orbital energy level. |
| LUMO (eV) | Lowest Unoccupied Molecular Orbital energy level. |
| E_g (eV) | Electrochemical band gap (LUMO - HOMO). |
Protocol 1B: General OLED Device Fabrication
This is a representative protocol for fabricating a multi-layer OLED by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropyl alcohol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 10 minutes.[3]
-
Layer Deposition: Transfer substrates to the vacuum chamber. Deposit the layers in the following sequence:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): 20 nm of the host material doped with the indazole derivative (e.g., 10 wt. %), or a neat film of the indazole if it is the primary emitter.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.[3]
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).[3]
-
Cathode: 100 nm of Aluminum (Al).[3]
-
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.[3]
Application 2: Fluorescent Chemosensor
Rationale: The nitrogen atoms in both the indazole and imidazole rings can act as a bidentate or polydentate chelation site for metal ions.[8][17] Upon binding a specific metal ion, the internal charge transfer (ICT) or photoinduced electron transfer (PET) characteristics of the molecule can be altered, leading to a measurable change in its fluorescence intensity (quenching or enhancement) or color.[7]
Caption: Mechanism of fluorescence-based metal ion sensing.
Protocol 2A: Screening for Metal Ion Selectivity
-
Stock Solutions: Prepare a 1 mM stock solution of the indazole compound in a suitable solvent (e.g., CH₃CN/H₂O mixture). Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, Cd²⁺, Ni²⁺, etc.) in deionized water.[7]
-
Sensor Preparation: In a series of cuvettes, place 2 mL of a diluted sensor solution (e.g., 10 µM).
-
Screening: To each cuvette, add 10 equivalents of a different metal ion stock solution. Let the solutions equilibrate for 5 minutes.
-
Measurement: Measure the fluorescence emission spectrum of each sample (using the λ_em determined in Protocol 1A). Compare the fluorescence intensity of each sample to a blank (sensor solution only) to identify which metal ions cause a significant change.
Protocol 2B: Titration and Limit of Detection (LOD)
-
Titration: Using the most responsive metal ion identified in the screening, perform a titration experiment. To a cuvette containing 2 mL of the 10 µM sensor solution, add incremental amounts of the metal ion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).
-
Measurement: Record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at λ_em against the concentration of the metal ion. The binding stoichiometry can be estimated using a Job's plot. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
Application 3: Derivatization via Suzuki Cross-Coupling
Rationale: The true power of this molecule may lie in its use as a building block. The 5-bromo position is primed for Suzuki-Miyaura cross-coupling, enabling the attachment of various aryl or heteroaryl groups.[11][12] This allows for the creation of a library of compounds with tailored properties:
-
Tuning Emission Color: Attaching different π-conjugated systems can shift the emission from blue to green or red.
-
Improving Charge Transport: Adding known hole- or electron-transporting moieties can enhance device performance.
-
Increasing Quantum Yield: Introducing bulky groups can reduce intermolecular aggregation and concentration quenching in the solid state.
Caption: Suzuki coupling to create advanced materials.
Protocol 3A: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).
-
Solvent Addition: Add degassed solvents, such as a mixture of 1,2-dimethoxyethane (DME) (10 mL) and water (3 mL).[11]
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the new 5-aryl-substituted derivative.
References
-
Cimarelli, C., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Cailly, T., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Ahmad, S., et al. (2025). Imidazole Derivatives as ON/OFF Fluorescent Chemosensor to Detect Mercury Ion: A Mini Review. Journal of Fluorescence. Available at: [Link]
-
ResearchGate (2021). Application of indazole compounds in OLED devices. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. SEEJPH. Available at: [Link]
-
Emandi, G., et al. (2021). Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. Photochemical & Photobiological Sciences. Available at: [Link]
-
ResearchGate (2018). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
Mzahem, A. M., et al. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Heliyon. Available at: [Link]
-
Ferreira, R. C. M., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Molbank. Available at: [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Chi, Y., et al. (2019). Exploring the Electroluminescent Applications of Imidazole Derivatives. Chemistry – An Asian Journal. Available at: [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Request PDF. Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. Available at: [Link]
-
Li, M., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Available at: [Link]
-
Rahman, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Mal, P., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]
Sources
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Troubleshooting & Optimization
Improving solubility of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole in DMSO
A Guide to Improving Solubility in DMSO for Researchers and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have synthesized field-proven insights and established laboratory practices to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge
This compound is a heterocyclic compound featuring both indazole and imidazole moieties.[1] Such structures are common in medicinal chemistry and serve as building blocks for novel therapeutic agents.[2][3] However, their planar, aromatic nature and potential for strong intermolecular hydrogen bonding can lead to high lattice energy and, consequently, poor solubility even in powerful organic solvents like DMSO.[4] This guide provides a systematic approach to addressing this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my initial attempt to dissolve the compound in DMSO resulting in a suspension or incomplete solution?
A1: This is a common observation for complex heterocyclic compounds.[5] The issue often stems from the compound's high crystal lattice energy, which requires more than simple mixing to overcome. Factors such as the purity of the DMSO, ambient temperature, and the presence of moisture can significantly hinder dissolution.[5] The troubleshooting sections below provide a logical progression of techniques to facilitate complete solubilization.
Q2: What are the first visual indicators of a solubility problem?
A2: The most obvious signs are a cloudy or hazy appearance in the solution, visible solid particles that do not disappear with vortexing, or the formation of a precipitate at the bottom of the vial.[6] These indicators suggest that the compound has not fully dissolved and the actual concentration in the supernatant is lower than intended, which can lead to inaccurate and unreliable assay data.[7][8]
Q3: I achieved a clear solution, but the compound crashed out after being stored at -20°C. What happened?
A3: This phenomenon, known as precipitation upon storage, can occur if the solution was supersaturated or if the storage conditions were not optimal.[9] DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.[10][11] Additionally, repeated freeze-thaw cycles should be avoided as they can promote precipitation.[12] Proper aliquoting and storage are critical to maintaining solution integrity.[13]
Q4: Is DMSO the best solvent for this compound?
A4: DMSO is an excellent and widely used solvent in drug discovery for its ability to dissolve a broad spectrum of polar and nonpolar compounds.[7][14] Its miscibility with water and most cell culture media makes it ideal for creating high-concentration stock solutions for biological assays.[15] While other solvents or co-solvent systems can be used, DMSO is typically the first choice and most challenges can be overcome with the proper techniques.[16]
Troubleshooting & Optimization Workflow
This diagram outlines the systematic approach to troubleshooting the solubility of this compound in DMSO. Start with the initial problem and follow the decision tree for a logical, step-by-step resolution process.
Caption: Principle of pH-dependent solubility for amphoteric molecules.
Detailed Experimental Protocols
Protocol 1: Sonication for Enhanced Dissolution
-
Prepare the compound and DMSO in a suitable vial (e.g., a glass autosampler vial or microcentrifuge tube).
-
Place the vial in a bath sonicator. If the vial is small, use a foam float to hold it in place. [17]3. Fill the sonicator bath with water to the recommended level.
-
Sonicate the sample in short bursts to avoid excessive heating. A typical cycle is 1-5 minutes of sonication. [18]5. After each cycle, visually inspect the solution. If undissolved solid remains, vortex the vial and sonicate for another cycle.
-
Monitor the temperature of the bath; if it becomes warm, replace the water to keep the sample temperature below 40°C. [18]
Protocol 2: Controlled Heating for Dissolution
-
Prepare the compound and DMSO in a tightly sealed vial to prevent moisture absorption.
-
Place the vial in a heat block or water bath set to 30-40°C. [7]3. Allow the sample to heat for 5-10 minutes.
-
Remove the vial, vortex gently for 30 seconds, and visually inspect for dissolution. [7]5. If necessary, return the vial to the heat source and repeat the cycle. Do not heat for prolonged periods without justification from compound stability data.
Protocol 3: Stepwise Dilution for Aqueous Solutions
-
Dispense the final volume of aqueous buffer or cell culture medium (pre-warmed to 37°C if for a cell-based assay) into the destination tube or plate well. [6]2. While vigorously vortexing or rapidly pipetting the aqueous medium, add the DMSO stock solution dropwise or in a very slow stream. [19]3. Continue to mix for at least 30 seconds after adding the stock to ensure homogeneity.
-
Visually inspect for any signs of precipitation immediately after dilution.
Data Summary Tables
Table 1: Recommended Parameters for Dissolution Techniques
| Technique | Parameter | Recommended Value | Rationale & Caution |
| Sonication | Duration | 1-5 minute cycles | Prevents sample overheating which could degrade the compound. [18] |
| Power | Use manufacturer's standard settings | Excessive power can generate significant heat. | |
| Heating | Temperature | 30 - 40°C | Balances increased kinetic energy for dissolution with minimizing risk of thermal degradation. [7] |
| Duration | 5-10 minute cycles | Prolonged heating is not recommended without specific stability data. | |
| Dilution | Medium Temp. | 37°C (for cell assays) | Helps maintain solubility of thermolabile compounds during the transition to aqueous phase. [6] |
| Final DMSO % | < 0.5% (cell assays) | Minimizes solvent-induced cytotoxicity and artifacts. [7][12] |
Table 2: Potential Co-solvents for Improving Aqueous Dilution
| Co-solvent | Typical Starting % (in DMSO stock) | Key Considerations |
| N-methyl-2-pyrrolidone (NMP) | 10-25% | A powerful solvent, but may have its own biological effects. [9] |
| PEG 400 | 10-20% | Generally well-tolerated in cell-based and in vivo models. [20] |
| Tween 80 | 1-5% | A surfactant that can help form micelles to encapsulate the compound. [12][20] |
| Ethanol | 10-20% | Can be effective but is volatile; ensure accurate concentrations. |
Best Practices for DMSO Storage and Handling
-
Purity Matters: Always use high-purity, anhydrous, sterile-filtered DMSO (≥99.9%) for preparing stock solutions. [21]Lower-grade DMSO may contain water or impurities that reduce its solvating capacity and can interfere with assays. [4]* Prevent Moisture Contamination: DMSO is highly hygroscopic. [10]Store it in tightly sealed, small-volume containers, preferably under an inert gas like argon or nitrogen. After opening a bottle, consider aliquoting it into smaller, single-use vials to minimize repeated exposure to atmospheric moisture. [11]* Proper Storage Conditions: Store DMSO at room temperature in a dry, dark place. [10]Avoid storing it in certain plastics as it can leach contaminants. Use glass or certified DMSO-resistant plastic containers. [11][13]* Safety First: Wear appropriate personal protective equipment (PPE), including chemical-resistant nitrile gloves and safety glasses. [11][22]DMSO can readily penetrate the skin and can carry dissolved substances with it, so it is critical to avoid skin contact. [13][21]Handle in a well-ventilated area or a fume hood. [13][22]
References
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
- Green Stone. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Green Stone.
- Scribd. (n.d.). SOP Dimethyl Sulfoxide. Scribd.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Gaylord Chemical. (2025). Storage Precautions for Dimethyl Sulfoxide (DMSO). Gaylord Chemical.
- Houghtaling, J., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes. BenchChem.
- Quora. (2024).
- Di, L., & Kerns, E. H. (n.d.).
- ResearchGate. (2025). What should I do if carnosic acid exceeds its solubility?.
- CymitQuimica. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. CymitQuimica.
- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
- Gauto, D. F., et al. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
- Benchchem. (2025). Technical Support Center: Improving Compound Solubility in DMSO. BenchChem.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole. Sigma-Aldrich.
- Oldenburg, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-indazol-3-amine. Sigma-Aldrich.
- Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- Palyam, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
- Das, A., et al. (n.d.).
- Reddit. (2022). How to tackle compound solubility issue.
- de Oliveira, C. S. A., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. Chemistry Stack Exchange.
- The Bumbling Biochemist. (2025).
- gChem Global. (n.d.). DMSO Physical Properties. gChem Global.
- ResearchGate. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
- Manas Petro Chem. (n.d.).
- BLD Pharm. (n.d.). 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm.
- Zhang, J., et al. (2023).
- Wu, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. Organic Process Research & Development.
- Envirostar. (2023).
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Balakin, K. V., et al. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
- MDPI. (2026). Comparative Analysis of Sonication, Microfluidics, and High-Turbulence Microreactors for the Fabrication and Scaling-Up of Diclofenac-Loaded Liposomes. MDPI.
- ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?.
- Benchchem. (n.d.). This compound. BenchChem.
- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
- Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem.
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Optimizing 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Concentration in Cell Culture: A Technical Support Guide
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in cell culture experiments. As a dual-specificity inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and Tankyrase (TNKS), this molecule, also known as GNE-9605 in LRRK2 research, offers a powerful tool for investigating cellular pathways implicated in neurodegenerative diseases and cancer.[1][2][3] This resource will equip you with the necessary knowledge to confidently design, execute, and interpret your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: This compound is a potent inhibitor of two distinct kinase families. It acts as a selective LRRK2 inhibitor, targeting a key enzyme in the pathogenesis of Parkinson's disease.[1][4] The cellular IC50 for LRRK2 is approximately 19 nM.[1][4] Additionally, its indazole scaffold is characteristic of tankyrase inhibitors, which modulate the Wnt/β-catenin signaling pathway by stabilizing the AXIN protein complex.[3][5] This dual activity makes it a versatile tool for studying different cellular processes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a powder that is generally insoluble in water.[6] The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[7] For long-term storage, it is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Most cell lines can tolerate a final DMSO concentration of up to 1%, but it is best practice to keep it below 0.5%.
Q3: What is a good starting concentration for my cell culture experiments?
A3: A common starting point for kinase inhibitors is to use a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition. Given the cellular IC50 of ~19 nM for LRRK2, a starting concentration range of 100 nM to 200 nM would be appropriate for LRRK2 inhibition studies. For tankyrase inhibition, which may require higher concentrations, a wider range should be tested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is the compound in cell culture medium?
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in culture medium. | - The final concentration of the compound is too high. - The final DMSO concentration is too low to maintain solubility. - The compound has poor solubility in aqueous solutions. | - Ensure the final DMSO concentration is sufficient (typically 0.1-0.5%) but not cytotoxic. - Prepare intermediate dilutions in serum-free medium before adding to the final culture medium. - Visually inspect the medium for any precipitate after adding the compound. If observed, prepare a fresh, lower concentration working solution. |
| High levels of cell death or cytotoxicity. | - The concentration of the compound is too high. - The final DMSO concentration is toxic to the cells. - The cell line is particularly sensitive to the inhibition of the target pathway. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. - Ensure the final DMSO concentration in the vehicle control and treated wells is identical and non-toxic. - Lower the concentration of the compound and/or reduce the treatment duration. |
| No observable effect on the target pathway. | - The concentration of the compound is too low. - The compound has degraded due to improper storage or handling. - The target protein is not expressed or is mutated in your cell line. - The readout for pathway inhibition is not sensitive enough. | - Increase the concentration of the compound based on your dose-response curve. - Use a fresh aliquot of the stock solution. - Confirm the expression of LRRK2 or the functionality of the Wnt/β-catenin pathway in your cell line via Western blot or a reporter assay. - For LRRK2, assess the phosphorylation of a known substrate. For tankyrase, measure the protein levels of AXIN1/2.[3] |
| Inconsistent results between experiments. | - Variability in cell density at the time of treatment. - Inconsistent treatment duration. - Degradation of the compound in the stock solution. | - Standardize your cell seeding density and ensure consistent cell confluence at the start of each experiment. - Maintain a precise and consistent treatment time. - Prepare fresh working solutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines the steps to identify the optimal working concentration of this compound for your specific cell line and experimental goals.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or other cell viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the compound in complete culture medium. A suggested range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability as a percentage of the vehicle control against the log of the compound concentration. This will generate a dose-response curve from which you can determine the IC50 (the concentration that inhibits 50% of the biological response) and the optimal non-toxic concentration range for your experiments.[8]
Protocol 2: Confirming Target Engagement
Once the optimal concentration is determined, it is crucial to confirm that the compound is inhibiting its intended target in your cellular system.
For LRRK2 Inhibition:
-
Western Blot Analysis: Treat cells with the optimized concentration of the compound. Lyse the cells and perform a Western blot to detect the phosphorylation of LRRK2 at Ser935, a common marker of LRRK2 kinase activity, or the phosphorylation of a known LRRK2 substrate. A decrease in phosphorylation indicates successful target inhibition.
For Tankyrase Inhibition:
-
Western Blot Analysis: Treat cells with the optimized concentration of the compound. Lyse the cells and perform a Western blot to detect the protein levels of AXIN1 and AXIN2. An increase in the levels of these proteins indicates stabilization due to tankyrase inhibition.[3]
-
Wnt/β-catenin Reporter Assay: If your cells contain a Wnt/β-catenin reporter system (e.g., TOP/FOP flash), you can measure the reporter activity after treatment with the compound. A decrease in reporter activity will confirm the inhibition of the Wnt signaling pathway.
Visualizing Experimental Workflows and Pathways
Workflow for Optimal Concentration Determination
Caption: A flowchart of the dose-response experiment to determine the optimal concentration.
Simplified LRRK2 Signaling Pathway
Caption: Inhibition of LRRK2 kinase activity by this compound.
Simplified Wnt/β-catenin Pathway and Tankyrase Inhibition
Caption: Mechanism of tankyrase inhibition to modulate Wnt/β-catenin signaling.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
GNE-9605 | LRRK2 阻害剤. MedchemExpress.com. [Link]
-
A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors. Nature.com. [Link]
-
LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand? PMC - NIH. [Link]
-
Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia. NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Reaction Biology. [Link]
-
Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Rockland. [Link]
-
RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. PMC - NIH. [Link]
-
(PDF) The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. ResearchGate. [Link]
-
Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell.com. [Link]
-
Recent advances in targeting LRRK2 for Parkinson's disease treatment. PMC. [Link]
-
5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem. [Link]
-
More LRRK2 On-Target Toxicity? Drug Hunter. [Link]
-
Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. PMC - NIH. [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. NIH. [Link]
-
Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Alzforum. [Link]
-
Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. PMC - NIH. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [Link]
-
Protocols for Cancer-related cell lines. Horizon Discovery. [Link]
-
5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. PubChem. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
Expression of leucine-rich repeat kinase 2 (LRRK2) inhibits the processing of uMtCK to induce cell death in a cell culture model system. PubMed Central. [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]
-
Regulation of LRRK2 mRNA stability by ATIC and its substrate AICAR through ARE‐mediated mRNA decay in Parkinson's disease. PMC - NIH. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Pathogenic LRRK2 requires secondary factors to induce cellular toxicity. PMC - NIH. [Link]
Sources
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- 2. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole precipitation in aqueous buffer
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve precipitation issues encountered when working with this compound in aqueous buffer systems. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Introduction to the Challenge
This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1] Like many indazole derivatives, it can exhibit limited aqueous solubility, leading to precipitation that can compromise experimental results.[2][3] This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Troubleshooting Guide: Resolving Precipitation
Precipitation of this compound from an aqueous buffer can be attributed to several factors, primarily related to the physicochemical properties of the compound and its interaction with the buffer environment. This troubleshooting guide follows a logical flow from initial diagnosis to systematic investigation and resolution.
Step 1: Initial Observation and Diagnosis
The first step is to carefully observe the nature of the precipitation.
-
Immediate Precipitation Upon Dissolution: If the compound precipitates immediately upon addition to the buffer, it is a strong indicator that the intrinsic solubility of the compound in that specific buffer system is low.
-
Precipitation Over Time: If the solution is initially clear but becomes cloudy or forms a precipitate over time, this may suggest issues such as temperature fluctuations, slow equilibration to a less soluble form, or degradation.
-
Precipitation Upon Addition of Other Reagents: If precipitation occurs after adding another component (e.g., an organic co-solvent, another reactant), this points to a change in the solvent environment that reduces the compound's solubility.
A visual inspection can often provide the first clues. Look for cloudiness, turbidity, or the formation of solid particles.[4]
Step 2: Systematic Investigation of Buffer Parameters
The composition of your aqueous buffer is a critical factor influencing the solubility of this compound. A systematic evaluation of the following parameters is essential.
The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][6] this compound contains both an indazole and an imidazole moiety, making it an amphoteric molecule with the ability to be protonated or deprotonated.[7][8]
-
Understanding pKa: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For optimal solubility of a basic compound, the pH of the buffer should be at least 2 units below its pKa. Conversely, for an acidic compound, the pH should be at least 2 units above its pKa. While the specific pKa values for this compound are not readily published, indazole itself has pKa values of 1.04 and 13.86.[7] The imidazole ring will also have its own pKa, typically in the range of 6-7.
-
Troubleshooting Action: Systematically vary the pH of your buffer. Prepare a series of buffers with a pH range that covers the expected pKa values of the indazole and imidazole rings (e.g., from pH 2 to pH 10). A significant change in solubility with pH will indicate the optimal pH range for your experiments.
The concentration of buffer salts can also impact solubility.
-
"Salting Out": At high concentrations, buffer salts can compete with the solute for hydration, leading to a decrease in solubility, a phenomenon known as "salting out".[6]
-
Troubleshooting Action: If you are using a high concentration buffer, try reducing the concentration to the minimum required for effective buffering (typically in the 5 to 100 mM range).[9]
Temperature can have a significant, though not always predictable, effect on solubility.[10][11]
-
General Trend: For most solids, solubility increases with temperature.
-
Troubleshooting Action: If precipitation occurs at room temperature or upon cooling, try gently warming the solution. Conversely, some compounds exhibit decreased solubility at higher temperatures.[10] It is crucial to determine the temperature dependency of your compound's solubility in the chosen buffer.
For poorly water-soluble compounds, the addition of an organic co-solvent can be an effective strategy to enhance solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetonitrile are commonly used.
-
Troubleshooting Action: Introduce a small percentage of a co-solvent (e.g., 1-5% DMSO) to your aqueous buffer. Be aware that high concentrations of organic solvents can cause buffer salts to precipitate, so a careful balance is needed.[9][12]
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The compound has both a weakly basic imidazole ring and a weakly acidic/basic indazole ring system, making its solubility highly pH-dependent.[7][8] At low pH, the imidazole and potentially the indazole nitrogen atoms will be protonated, forming a more soluble cationic species. At high pH, the indazole N-H proton may be removed, forming an anionic species that could also have different solubility characteristics. A pH-solubility profile should be experimentally determined to find the optimal pH for dissolution.
Q3: What type of buffer should I use?
A3: The choice of buffer depends on the desired pH of your experiment.
-
Phosphate buffers are common but can precipitate in the presence of high concentrations of organic solvents like acetonitrile or methanol.[12]
-
Volatile buffers such as ammonium acetate or ammonium formate are good choices if your downstream application involves mass spectrometry.
-
For a broad pH range, consider using a universal buffer or a series of buffers such as citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
Q4: Can I use DMSO to dissolve the compound first?
A4: Yes, this is a common and recommended practice. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. However, be mindful of the final concentration of DMSO in your working solution, as it can affect biological assays and may cause precipitation of buffer salts if the concentration is too high.
Q5: My compound is still precipitating. What are the next steps?
A5: If you have systematically optimized the buffer parameters and are still observing precipitation, the next step is to analyze the precipitate. This can help determine if the precipitate is the original compound, a salt, or a degradation product.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol will help you determine the optimal buffer conditions for your compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9)
-
Organic co-solvents (e.g., DMSO, ethanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare a saturated solution of the compound in each buffer condition. Add an excess of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.
-
Repeat this process at different temperatures and with varying percentages of co-solvents to build a comprehensive solubility profile.
Protocol 2: Precipitate Isolation and Analysis
This protocol describes how to isolate the precipitate for further analysis.
Materials:
-
Precipitated solution
-
Centrifuge
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Deionized water
-
Drying oven or desiccator
Methodology:
-
Isolate the precipitate from the solution either by centrifugation and decanting the supernatant or by vacuum filtration.[4]
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the precipitate thoroughly in a vacuum oven at a low temperature or in a desiccator.
-
Once dry, the precipitate can be analyzed using various techniques to determine its identity:
-
Melting Point: Compare the melting point of the precipitate to the known melting point of the starting material.
-
FTIR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
NMR Spectroscopy: To confirm the chemical structure.
-
Data Summary Table
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| pH | Suboptimal pH leading to low solubility of the ionizable compound. | Systematically vary the buffer pH to find the range of maximum solubility.[14] | The ionization state, and therefore solubility, of this compound is dependent on the pH of the solution due to its acidic and basic functional groups.[5][6][8] |
| Buffer Concentration | "Salting out" effect at high ionic strength. | Reduce buffer concentration to the lowest effective level (e.g., 5-50 mM).[9] | High concentrations of salt can reduce the amount of available water for solvation of the compound.[6] |
| Temperature | Decreased solubility at ambient or low temperatures. | Gently warm the solution; determine the temperature-solubility profile.[10] | The dissolution of most solids is an endothermic process, so increasing the temperature often increases solubility.[11] |
| Co-solvent | Poor intrinsic aqueous solubility. | Add a small percentage of an organic co-solvent like DMSO or ethanol. | Co-solvents can reduce the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.[5] |
Logical Relationships Diagram
Caption: The relationship between compound properties, buffer parameters, and precipitation.
References
- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). Eur J Med Chem, 262, 115870.
- AnalyteGuru Staff. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. AnalyteGuru.
-
Scribd. Precipitation Analysis Techniques. Available from: [Link]
-
Chemistry LibreTexts. (2023). 17.6: Qualitative Analysis Using Selective Precipitation. Available from: [Link]
-
Solubility of Things. Indazole Compound. Available from: [Link]
- HPLC Troubleshooting Guide.
-
Chemistry For Everyone. (2025). How Can You Identify A Precipitate In Chemistry? YouTube. Available from: [Link]
-
GeeksforGeeks. (2025). Precipitation Titration. Available from: [Link]
-
Wikipedia. Precipitation (chemistry). Available from: [Link]
- imChem. HPLC buffer precipitation. TECHNICAL NOTES.
-
IJNRD. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Available from: [Link]
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Wikipedia. Indazole. Available from: [Link]
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Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Available from: [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available from: [Link]
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ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers. Available from: [Link]
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Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]
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National Center for Biotechnology Information. (2011). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Available from: [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
-
ResearchGate. (2015). Effects of pH and salinity on adsorption of different imidazolium ionic liquids at the interface of oil–water. Available from: [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
Sources
- 1. This compound|CAS 911305-83-4 [benchchem.com]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for utilizing this and similar indazole-based compounds in your experiments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, interpret your data accurately, and minimize off-target effects, thereby ensuring the scientific integrity of your research.
Introduction to the Indazole Scaffold
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] Compounds based on this structure, such as this compound, are frequently investigated for their potential as targeted therapeutic agents, particularly in oncology.[2][3] These molecules often function as ATP-competitive inhibitors, targeting the ATP-binding site of various protein kinases.[4] A common application for such inhibitors is the modulation of signaling pathways that are dysregulated in cancer, including those driven by receptor tyrosine kinases (RTKs) like VEGFR and FGFR, as well as downstream pathways like PI3K/AKT/mTOR and MAPK.[4][5][6]
While potent, a key challenge in working with kinase inhibitors is ensuring target specificity. Off-target effects, where the compound interacts with unintended kinases or other proteins, can lead to misleading experimental results and potential toxicity.[7] This guide will provide a framework for proactively assessing and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are the first steps I should take to ensure my experimental system is suitable?
A1: Before initiating extensive experiments, it is critical to validate your cellular model. First, confirm the expression and activity of your intended target kinase in the cell line you plan to use.[7] A simple Western blot can verify the presence of the target protein. To assess its activity, you can probe for phosphorylation of the kinase itself (autophosphorylation) or a known downstream substrate.[7] If your target is not expressed or is inactive in your chosen cell line, any observed phenotype is likely due to off-target effects.[7]
Q2: My inhibitor is highly potent in a biochemical (cell-free) assay but shows significantly lower activity in my cell-based assays. What could be the cause of this discrepancy?
A2: This is a common and important observation. Several factors can contribute to this difference:
-
ATP Concentration: Biochemical assays are often conducted at low, sometimes sub-physiological, ATP concentrations. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). An ATP-competitive inhibitor like an indazole derivative will face greater competition in a cellular environment, leading to a rightward shift in its IC50 value (lower apparent potency).[8]
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.[7]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.[5]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[9]
Q3: I'm observing a phenotype that doesn't align with the known function of the target kinase. How can I confirm if this is an off-target effect?
A3: This strongly suggests an off-target liability. A gold-standard method to investigate this is a "rescue" experiment.[7] This involves expressing a mutated form of your target kinase that is resistant to the inhibitor. If the observed phenotype is reversed upon expression of the resistant mutant, it confirms that the effect is on-target.[7] If the phenotype persists, it is likely mediated by one or more off-target interactions. At this point, broader profiling techniques are recommended (see below).
Experimental Protocols and Workflows
To rigorously characterize your inhibitor and minimize off-target effects, a multi-pronged approach combining biochemical and cellular assays is essential.
Workflow for Characterizing Kinase Inhibitor Specificity
Caption: A workflow for characterizing kinase inhibitor specificity.
Protocol 1: Biochemical Kinase Selectivity Profiling (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] This protocol is adapted for a 384-well plate format.
Materials:
-
Kinase of interest and substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration near the Kₘ for the kinase
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing the kinase and its specific substrate in reaction buffer).
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.[11]
-
Incubation: Incubate at room temperature for 30-60 minutes.[11]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[12][13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14]
Materials:
-
Intact cells expressing the target kinase
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Compound Treatment: Treat cultured cells with the inhibitor at the desired concentration (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).[12]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein by Western blot.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, a shift in this "melting curve" to higher temperatures indicates that the compound has bound to and stabilized the target protein.[14]
Comparative Data for Indazole-Based Kinase Inhibitors
While specific kinase selectivity data for this compound is not publicly available, we can infer its likely target profile by examining other well-characterized indazole derivatives. Many indazole-based inhibitors target kinases involved in angiogenesis and cell proliferation.[4][16] The table below presents IC50 values for representative indazole compounds against a panel of common oncogenic kinases.
| Target Kinase | Axitinib (IC50 nM) | Pazopanib (IC50 nM) | Compound 11a (IC50 nM) | Compound 59c (IC50 nM) |
| VEGFR-1 | 1.2[16] | 10[16] | - | - |
| VEGFR-2 | 0.2[16] | 30[16] | Potent[4] | - |
| VEGFR-3 | 0.1-0.3[16] | 47[16] | - | - |
| PDGFR-β | - | 84[16] | - | - |
| c-Kit | - | 74[16] | - | - |
| FGFR-1 | - | - | - | - |
| Pim-1 | - | - | - | 3[4] |
| Pim-2 | - | - | - | 70[4] |
| Pim-3 | - | - | - | 24[4] |
| A hyphen (-) indicates that data is not readily available for a direct comparison. |
This comparative data highlights that while some indazole derivatives like Axitinib are highly potent against specific targets (VEGFRs), others can have a broader or different selectivity profile.[16] This underscores the importance of comprehensive profiling for any new compound.
Understanding the Biological Context: Signaling Pathways
Indazole-based kinase inhibitors often target Receptor Tyrosine Kinases (RTKs), which are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a generalized RTK signaling pathway, highlighting the common points of intervention for kinase inhibitors and the downstream cascades that are affected.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background in ADP-Glo™ assay | Contaminated reagents; High intrinsic ATPase activity in the enzyme preparation. | Use fresh reagents; Run a no-substrate control to assess background ATPase activity. |
| No thermal shift observed in CETSA | The compound does not bind to the target in cells; The inhibitor concentration is too low; The target protein is not stable enough to show a detectable shift. | Increase inhibitor concentration; Confirm cellular activity with a functional assay (e.g., Western blot for downstream signaling); Optimize heating conditions. |
| Inconsistent results between experiments | Cell line instability or high passage number; Degradation of the inhibitor stock solution; Variability in experimental conditions (e.g., cell density, incubation times). | Use low-passage cells and perform regular cell line authentication; Prepare fresh inhibitor stocks and store them properly; Maintain consistent experimental parameters.[7] |
| Toxicity observed at effective concentrations | Off-target effects; The intended on-target inhibition is inherently toxic to the cells. | Perform a kinase selectivity screen to identify potential off-target liabilities; Use a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated.[7] |
Safety and Handling
This compound and related bromo-indazole compounds should be handled with care. Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[15][17] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[17] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]
References
-
Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
-
ADP Glo Protocol.
-
Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
-
Promega Corporation. ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
Dai, L., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(12), e3272.
-
BenchChem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183–196.
-
BenchChem. A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile.
-
Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1469.
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 257, 115502.
-
Hart, K. M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2415–2427.
-
Le-Tiran, A., et al. (2018). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Medicinal Chemistry Research, 27(1), 1-21.
-
Wang, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.
-
El-Gamal, M. I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
-
Fisher Scientific. (2023). SAFETY DATA SHEET.
-
Sharma, P., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(21), 4218-4235.
-
ResearchGate. Principle of the cellular thermal shift assay (CETSA).
-
El-Gamal, M. I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
-
Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights.
-
Fisher Scientific. (2023). SAFETY DATA SHEET.
-
Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 209-217.
-
Google Patents. (2009). WO 2009/144554 A1.
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636.
-
Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
-
Johnson, C. N., & Tiganis, T. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 3(11), 1335-1351.
-
Al-Warhi, T., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(1), 1.
-
Google Patents. (2009). WO2009106980A2 - Indazole derivatives.
-
Google Patents. (2006). US6982274B2 - 1H-indazole compound.
-
Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
-
Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
-
BenchChem. Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
-
Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. Frontiers in Pharmacology, 12, 794325.
-
Griboedova, T. V., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry.
-
Bouziane, I., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(19), 6905.
-
ResearchGate. Identification of indazole derivatives 57-59 as ER antagonists.
-
Nimse, S. B., et al. (2022). Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. Bioorganic Chemistry, 122, 105735.
Sources
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- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reactionbiology.com [reactionbiology.com]
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole stability and storage conditions
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. While specific stability data for this compound is not extensively published, this document synthesizes information from structurally related indazole and imidazole compounds to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
Based on analogous compounds such as 5-Bromo-1H-indazole-3-carboxylic acid, this compound is expected to be a solid, likely in powder form, with a color ranging from white to pale yellow.[1]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For related bromo-indazole compounds, refrigerated storage at 2-8°C is often recommended to ensure long-term stability.[4]
Q3: Is this compound sensitive to light or air?
The imidazole moiety, a key structural feature of this molecule, can be susceptible to base-mediated autoxidation and photodegradation when in solution.[5] Therefore, it is prudent to protect solutions of this compound from light and to minimize exposure to air, particularly under basic conditions. While solid-state stability is generally higher, storing the solid compound in an amber vial or in a dark location is a recommended precautionary measure.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Given the hazard classifications of similar compounds, it is essential to handle this compound with appropriate PPE.[2][6] This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a ventilated hood, a dust mask or respirator is advised to avoid inhalation.
Q5: What are the known hazards of structurally similar compounds?
Bromo-indazole derivatives are often classified as harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[2][6][7] It is crucial to avoid direct contact and inhalation.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Experimental Results
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (cool and dry, preferably refrigerated) and protected from light.
-
Assess Solution Stability: If you are using a stock solution, consider the age of the solution. For imidazole-containing compounds, prolonged storage in solution, especially at room temperature and exposed to light, can lead to degradation.[5] It is advisable to prepare fresh solutions for critical experiments.
-
Check Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and free from contaminants that could accelerate degradation.
Issue 2: Discoloration of the Solid Compound or Solutions
Potential Cause: This may indicate degradation of the compound.
Troubleshooting Steps:
-
Solid Discoloration: If the solid has significantly changed color from its initial appearance, this could be a sign of instability. Consider acquiring a fresh batch of the compound.
-
Solution Discoloration: A change in the color of a solution over time, especially when exposed to light or air, is a strong indicator of degradation. These solutions should be discarded and fresh ones prepared.
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation pathways.[4] |
| Atmosphere | Store in a tightly sealed container in a dry environment. | To prevent moisture absorption and potential hydrolysis or oxidation.[2][3] |
| Light | Protect from light by using an amber vial or storing in the dark. | The imidazole moiety can be sensitive to photodegradation.[5] |
| Handling | Use in a well-ventilated area, preferably a fume hood. | To avoid inhalation of the powder.[2][3] |
| PPE | Wear gloves, safety goggles, and a lab coat. | To prevent skin and eye contact.[6] |
Experimental Workflow for Handling and Preparation of Solutions
Caption: Recommended workflow for handling and preparing solutions of this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for experiments involving this compound.
References
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. Retrieved from [Link]
Sources
Common experimental artifacts with 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Welcome to the technical support center for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common experimental challenges with this compound. Given the limited specific literature on this molecule, this guide synthesizes field-proven insights from extensive experience with structurally related indazole-based kinase inhibitors and heterocyclic small molecules.
I. Foundational Knowledge: Understanding the Molecule
This compound is a heterocyclic small molecule featuring a brominated indazole core linked to an imidazole moiety. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[1] The presence of the bromine atom and the imidazole ring introduces specific chemical properties that can influence its experimental behavior.
Key Structural Features and Their Implications:
-
Indazole Core: Often associated with kinase binding and can exhibit intrinsic fluorescence.
-
Imidazole Group: Can be involved in hydrogen bonding and may contribute to off-target interactions or cytotoxicity.[2][3]
-
Bromine Substituent: Enhances the reactivity of the molecule and can influence its metabolic stability and binding interactions.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound?
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: High variability is a common issue with small molecule inhibitors and can stem from several factors:
-
Poor Solubility and Precipitation: Even if the compound dissolves in DMSO, it may precipitate when diluted into aqueous cell culture media. This leads to inconsistent effective concentrations.
-
Compound Instability: The compound may not be stable in your cell culture medium over the time course of your experiment.
-
Cell Health and Passage Number: Variations in cell density, passage number, and overall health can significantly impact their response to treatment.[7]
Q3: Could this compound be interfering with my fluorescence-based assay readout?
A3: Yes, this is a distinct possibility. Indazole derivatives have been reported to possess intrinsic fluorescent properties.[8][9] This autofluorescence can lead to false-positive signals in your assay.[9][10][11] It is crucial to run appropriate controls to test for this artifact.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. Is this expected?
A4: Imidazole-containing compounds have been reported to exhibit cytotoxic effects.[2][3][12][13][14] It is essential to differentiate between general cytotoxicity and a specific, on-target anti-proliferative effect. High concentrations of the compound or the DMSO solvent can also contribute to cytotoxicity.[7]
III. Troubleshooting Guides
This section provides systematic approaches to identify and resolve common experimental artifacts.
Troubleshooting Guide 1: Poor Solubility and Compound Precipitation
Issue: Inconsistent results, lower than expected potency, or visible precipitate in cell culture wells.
Underlying Cause: The compound is likely precipitating out of the aqueous assay buffer or cell culture medium.
Workflow for Diagnosing and Resolving Solubility Issues:
Caption: A workflow to diagnose and address solubility issues.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your final aqueous assay buffer.
-
Incubate the dilutions at the experimental temperature for a set time (e.g., 1-2 hours).
-
Measure the turbidity of each dilution using a nephelometer or a plate reader capable of measuring light scatter.
-
The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit.
Troubleshooting Guide 2: Assay Interference
Issue: High background signal, false positives, or quenched signal in fluorescence-based assays.
Underlying Cause: The compound may be autofluorescent or may quench the fluorescence of your reporter probe.[9]
Workflow for Identifying Assay Interference:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 4. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Derivatization
Welcome to the technical support resource for the derivatization of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The this compound building block offers multiple reaction handles for diversification: the C5-bromine atom is primed for metal-catalyzed cross-coupling reactions, while the nitrogen atoms on both the indazole and imidazole rings are available for alkylation or arylation.[4]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental challenges with explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule?
A: There are three primary regions for derivatization:
-
C5-Bromo Position: The carbon-bromine bond on the indazole ring is the principal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, amine, and alkynyl groups.
-
Indazole Nitrogens (N1 and N2): The indazole ring contains two nucleophilic nitrogen atoms. Direct alkylation or arylation often leads to a mixture of N1 and N2 regioisomers, a significant synthetic challenge.[5][6][7] Achieving regioselectivity is a critical aspect of optimizing these reactions.
-
Imidazole Nitrogens: The imidazole ring also possesses nitrogen atoms that can be alkylated. However, their reactivity is generally modulated by the conditions used for derivatizing the indazole core. Under many conditions for indazole N-alkylation, the imidazole nitrogens may also react, leading to complex product mixtures if not carefully controlled.
Q2: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. What is the primary cause and how can I gain control?
A: This is the most common challenge in indazole chemistry.[5][6] The ratio of N1 to N2 substitution is highly dependent on the interplay between the base, solvent, and the electrophile.[6][8]
-
Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor N1 alkylation.[5][8] This is often attributed to the formation of a sodium salt that may chelate with the nearby imidazole ring, sterically hindering the N2 position.
-
Polar Solvents: Conversely, using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in poor selectivity and produces mixtures of N1 and N2 products.[5][6] For a detailed strategy, please refer to the Troubleshooting Guide for N-Alkylation Regioselectivity .
Q3: My Suzuki-Miyaura coupling reaction at the 5-bromo position is giving low yields. What are the first parameters I should investigate?
A: For Suzuki-Miyaura reactions with bromoindazoles, the key parameters to check are the catalyst, base, and solvent system. A robust starting point is using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) as the catalyst, potassium carbonate (K2CO3) as the base, and a solvent system like dimethoxyethane (DME), often with a small amount of water, at elevated temperatures (e.g., 80-90 °C).[9][10] Low yields can often be traced back to an inactive catalyst, an inappropriate base, or decomposition of the boronic acid partner, a phenomenon known as protodeboronation which can be problematic for some heteroaryl boronic acids.[9]
Troubleshooting Guides & In-Depth Analysis
This section provides detailed solutions to specific experimental problems.
Controlling N-Alkylation Regioselectivity
Achieving high regioselectivity is crucial to avoid difficult purification steps and improve overall yield.[6]
Q: How can I selectively synthesize the N1-alkylated derivative?
A: To strongly favor the N1 isomer, you must create conditions that sterically block the N2 position. Two highly effective, well-documented methods are available.
-
Method 1: Sodium Hydride in Tetrahydrofuran (THF)
-
Mechanism: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the indazole N-H. In a non-polar solvent like THF, the resulting sodium cation is thought to form a chelated intermediate with the C3-imidazole group, sterically encumbering the N2 position and directing the incoming electrophile to the more accessible N1 site.[5][8]
-
Protocol: See Protocol 1: Selective N1-Alkylation using NaH/THF .
-
-
Method 2: Cesium Carbonate in Dioxane
-
Mechanism: This system is highly effective, particularly for alkyl tosylates, and has been shown to provide excellent yields of the N1-isomer.[6][11] The larger cesium cation is believed to form a strong chelate between the indazole and imidazole nitrogens, providing a powerful directing effect for N1-alkylation.[11]
-
Protocol: See Protocol 2: Selective N1-Alkylation using Cs2CO3/Dioxane .
-
Q: My synthetic target is the N2-alkylated isomer. How can I achieve this selectivity?
A: Directing substitution to the N2 position is often more difficult than N1, but it can be achieved using specific reaction conditions, most notably the Mitsunobu reaction.
-
Method: Mitsunobu Reaction
-
Mechanism: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can selectively produce N2-substituted indazoles.[6][12] It is hypothesized that the bulky phosphonium intermediate formed in the reaction may preferentially direct alkylation to the N2-atom.[12]
-
Protocol: See Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction .
-
| Goal | Base | Solvent | Electrophile Example | Typical Outcome | Reference |
| N1-Alkylation | NaH | THF | Alkyl Halide | High N1 selectivity (>95%) | [5][8] |
| N1-Alkylation | Cs2CO3 | Dioxane | Alkyl Tosylate | High N1 selectivity (>90%) | [6][11] |
| N2-Alkylation | - (Mitsunobu) | THF | Alcohol (with PPh3/DEAD) | High N2 selectivity (>90%) | [6][12] |
| Mixture | K2CO3 | DMF | Alkyl Halide | Low selectivity (N1/N2 mixture) | [5][6] |
graph AlkylationTroubleshooting { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start: N-Alkylation of Indazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; goal [label="What is your desired regioisomer?"]; n1_goal [label="N1-Isomer", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_goal [label="N2-Isomer", shape=diamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// N1 Path n1_method1 [label="Method 1:\nNaH in THF\nwith Alkyl Halide", fillcolor="#FFFFFF"]; n1_method2 [label="Method 2:\nCs2CO3 in Dioxane\nwith Alkyl Tosylate", fillcolor="#FFFFFF"];
// N2 Path n2_method [label="Method:\nMitsunobu Reaction\n(PPh3, DEAD, Alcohol in THF)", fillcolor="#FFFFFF"];
// Connections start -> goal; goal -> n1_goal [label=" N1"]; goal -> n2_goal [label=" N2"];
n1_goal -> n1_method1; n1_goal -> n1_method2;
n2_goal -> n2_method; }
Caption: Decision tree for selecting N-alkylation conditions.
Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is an excellent handle for building molecular complexity. However, these reactions require careful optimization.
Q: My Suzuki-Miyaura coupling is failing, with recovery of starting material and evidence of boronic acid decomposition. How do I troubleshoot?
A: This points to several potential issues in the catalytic cycle.
-
Ensure an Oxygen-Free Environment: The active catalyst is a Pd(0) species. Oxygen can oxidize the catalyst and promote undesirable side reactions like the homocoupling of your boronic acid. Degas your solvent and reaction mixture thoroughly (e.g., three cycles of vacuum/backfill with argon or nitrogen) before adding the palladium catalyst.
-
Verify Catalyst and Base Activity: Use a reliable catalyst such as Pd(dppf)Cl2.[9][10] Ensure your base (e.g., K2CO3 or Cs2CO3) is anhydrous and of high quality.
-
Minimize Protodeboronation: This side reaction, where the boronic acid is converted to a simple arene, is often promoted by excessive water or prolonged heating.[9] Use the boronic acid in a slight excess (1.2-1.5 equivalents) and ensure the reaction temperature is not unnecessarily high.
-
Solvent Choice: The solvent must be able to dissolve the organic components and the inorganic base to some extent. A mixture of an ethereal solvent like DME or 1,4-dioxane with a small amount of water is a standard and effective system.[9]
Q: I am attempting a Buchwald-Hartwig amination and the primary side product is the hydrodehalogenated indazole (Br replaced by H). What causes this?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from two pathways in the catalytic cycle.[13]
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination.[13][14]
-
Reductive Elimination from a Palladium-Hydride: Water or other proton sources in the reaction can generate a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated product.
Solutions:
-
Use a Bulky, Electron-Rich Ligand: Modern Buchwald-Hartwig reactions rely on specialized phosphine ligands (e.g., Josiphos, BrettPhos, or XPhos). These ligands accelerate the desired C-N reductive elimination step, which outcompetes the pathways leading to hydrodehalogenation.[13][15]
-
Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a standard base that is highly effective at promoting the reaction without introducing competing nucleophiles.[16]
-
Maintain Scrupulously Anhydrous Conditions: Use anhydrous solvents (like toluene or dioxane) and ensure your amine starting material is dry to minimize the formation of palladium-hydride species.[17]
Caption: Troubleshooting flowchart for Pd-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF[5][8]
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates completion (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Selective N1-Alkylation using Cs2CO3/Dioxane[6][11]
-
To a solution of this compound (1.0 equiv) in 1,4-dioxane (approx. 0.1 M) at room temperature, add cesium carbonate (Cs2CO3, 2.0 equiv).
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction[6][12]
-
Dissolve this compound (1.0 equiv), triphenylphosphine (PPh3, 1.5 equiv), and the desired alcohol (1.5 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under an argon atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Benchchem. (2025, November). Technical Support Center: Synthesis of Indazole Derivatives.
- Benchchem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
- Gentile, D., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- ResearchGate. (2025, December 22). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lu, P., et al. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
-
ResearchGate. (2025, August 6). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][5][18][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Benchchem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- Makhlouf, M., & Abu-Gharbieh, E. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2565-2577.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ucc.ie [research.ucc.ie]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Welcome to the technical support center for the purification of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique structure of this compound, featuring both a weakly basic indazole ring and a more basic imidazole moiety, presents specific challenges in achieving high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Introduction: The Challenge of a Dual-Nature Heterocycle
This compound is a polar, nitrogen-rich heterocyclic compound. Its purification is often complicated by its amphiphilic nature, potential for strong interactions with stationary phases, and the presence of structurally similar impurities from its synthesis. Common issues include poor chromatographic resolution, low recovery, and difficulty in achieving the high purity required for downstream applications, particularly in drug development. This guide will address these issues systematically.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during the purification process.
Chromatography Issues
Q1: My compound is streaking badly on a standard silica gel column, and I'm getting poor separation from impurities. What's causing this and how can I fix it?
A1: Severe peak tailing or streaking on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the silica surface.[1][2] The imidazole and indazole nitrogens in your molecule are basic and can lead to this issue.
Causality: The acidic silanol groups on the silica surface can protonate the basic nitrogen atoms of your molecule, causing it to adsorb too strongly and elute slowly and unevenly. This leads to broad, streaky peaks and poor separation from less basic impurities.
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol).
-
Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., 1-10% of a 7N NH3/MeOH solution in DCM).[3]
-
-
Switch to a Different Stationary Phase: If basic modifiers don't resolve the issue, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds as it lacks the acidic silanol groups.[1][2]
-
Amine-Functionalized Silica: These columns have a bonded phase with amino groups, which creates a more basic surface and can improve peak shape for basic analytes.
-
Experimental Protocol: Silica Gel Column with a Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Dichloromethane, Ethyl Acetate) and a polar solvent (e.g., Methanol, Ethanol). To each test system, add 0.5% Triethylamine. Aim for an Rf value of ~0.2-0.3 for your target compound.[3]
-
Column Preparation: Prepare your mobile phase, including the triethylamine. Pack your silica gel column using this mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel or Celite before adding it to the top of the column.[1]
-
Elution: Run the column, collecting fractions and monitoring by TLC to identify the pure product.
Q2: My compound elutes in the void volume on my C18 reverse-phase HPLC column. How can I get it to retain?
A2: This is a common problem for polar compounds on traditional C18 columns.[4] The retention mechanism in reverse-phase chromatography is based on hydrophobic interactions, and your polar molecule has insufficient hydrophobicity to be retained by the C18 stationary phase.
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This provides an alternative retention mechanism for polar compounds.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[5] It uses a polar stationary phase (like unmodified silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your basic compound on a C18 column. However, this can complicate sample recovery.
Workflow: Developing a HILIC Method
Caption: A typical workflow for purifying a polar compound using HILIC.
Recrystallization and Isolation Issues
Q3: I'm trying to purify my compound by recrystallization, but it either oils out or I get very low recovery. What can I do?
A3: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Low recovery is often due to using too much solvent or choosing a solvent in which the compound is too soluble at room temperature.[1]
Solutions:
-
Solvent System Screening: The key to good recrystallization is finding the right solvent or solvent pair.[6]
-
Ideal Single Solvent: The compound should be poorly soluble at room temperature but highly soluble when hot.
-
Solvent Pair: Use a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify, then allow to cool slowly. A patent for related indazole isomers suggests mixed solvents like acetone/water, ethanol/water, or acetonitrile/water can be effective.[7]
-
-
Control the Cooling Rate: Slow cooling is crucial for forming pure, well-defined crystals. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer if necessary.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of pure product.[1]
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/System | Rationale | Potential Issues |
| Ethanol/Water | Good polarity range. Compound likely soluble in hot ethanol and less soluble in water. | May require careful adjustment of the ratio to avoid oiling out. |
| Acetonitrile | Aprotic polar solvent, can be effective for N-heterocycles. | May be too good a solvent, leading to low recovery. |
| Isopropanol | Less polar than ethanol, may provide better recovery. | Lower boiling point, handle with care. |
| Ethyl Acetate/Heptane | A common system for moderately polar compounds. | Compound may have low solubility even in hot ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter from the synthesis?
A1: The impurities will depend on the synthetic route. However, for indazole syntheses, common impurities can include:
-
Starting Materials: Unreacted precursors used in the synthesis.[8][9]
-
Isomers: If the synthesis involves N-alkylation or N-arylation, you may have a mixture of N1 and N2 substituted indazole isomers, which can be difficult to separate.[7][10]
-
Over-brominated species: If bromination is a step, di- or tri-brominated side products could be present.[11]
-
Ring-opened or degradation products: Indazole rings can be sensitive to certain conditions, leading to decomposition.[3]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. Ensure all expected peaks are present and integrations are correct.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS (HRMS) can confirm the elemental composition.
-
HPLC: To assess purity. A purity level of >98% is often required for biological testing. Use a detector like a DAD (Diode Array Detector) to check for co-eluting impurities under the main peak.
Q3: The compound appears to be degrading during purification. Is it unstable?
A3: While indazoles are generally stable aromatic systems, the presence of multiple nitrogen atoms can make them sensitive to strong acids or bases, and prolonged heating.[10][12]
-
pH Sensitivity: Avoid strongly acidic conditions during workup or chromatography, as this can lead to degradation or irreversible binding to silica.
-
Thermal Stability: When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., <45°C) to minimize thermal decomposition.[8]
-
Air/Light Sensitivity: While not commonly reported for this class, it is good practice to store the final compound under an inert atmosphere (like nitrogen or argon) and protected from light, especially for long-term storage.
Q4: I'm having trouble with an emulsion during my aqueous workup. How can I break it?
A4: Emulsions are common with polar, amphiphilic molecules.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help force your organic compound into the organic layer, breaking the emulsion.[1]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.[1]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Conclusion: A Strategic Approach to Purification
Purifying this compound requires a strategic approach that acknowledges its polar and basic character. By anticipating challenges such as silica gel interactions, poor reverse-phase retention, and difficulties with recrystallization, researchers can proactively select appropriate techniques. The use of modified chromatographic systems (e.g., basic modifiers, HILIC) and systematic solvent screening for recrystallization are key to achieving the high levels of purity necessary for research and development.
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Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the Potential of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This bicyclic heteroaromatic system is a prominent feature in a multitude of clinically approved and investigational protein kinase inhibitors.[1] Its success can be attributed to its ability to mimic the purine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site. This fundamental binding mode, coupled with the synthetic tractability of the indazole ring, allows for the facile introduction of various substituents to achieve high potency and selectivity against specific kinase targets.[2] Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core and have demonstrated significant efficacy in the treatment of various cancers by targeting key kinases involved in angiogenesis and tumor progression.[3][4]
This guide focuses on 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole , a molecule of significant interest due to its embodiment of the indazole scaffold. While extensive public data on its specific kinase inhibitory activity is not yet available, its structural features suggest a strong potential as a kinase inhibitor. The presence of the imidazole ring is also noteworthy, as this moiety is a key component of several known p38 MAPK inhibitors.[5] To provide a comprehensive perspective on its potential, this guide will objectively compare its structural attributes to a panel of well-characterized, clinically relevant indazole-based kinase inhibitors: Axitinib , a potent VEGFR inhibitor; Pazopanib , a multi-kinase inhibitor; and Doramapimod (BIRB 796) , a selective p38 MAPK inhibitor. Through this comparative analysis, supported by experimental data and detailed methodologies, we aim to provide a valuable resource for researchers and drug development professionals interested in the expanding field of indazole kinase inhibitors.
Comparative Analysis of Indazole Kinase Inhibitors
The efficacy and selectivity of a kinase inhibitor are paramount to its therapeutic potential. Here, we delve into the profiles of our selected comparator compounds to establish a benchmark for evaluating the potential of this compound.
Comparator Compound Profiles
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs).[6] Its primary mechanism of action is the inhibition of tumor angiogenesis by blocking the signaling pathways downstream of VEGFR.[7]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks a range of kinases, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[4][8] Its broader activity profile can be advantageous in targeting multiple oncogenic pathways simultaneously.
-
Doramapimod (BIRB 796): A highly potent and selective allosteric inhibitor of p38 MAPK, a key kinase in the cellular response to stress and inflammation.[9][10] Its unique binding mode confers high selectivity.
Quantitative Comparison of Kinase Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the comparator compounds against a panel of kinases, illustrating their potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: Potency against Primary Kinase Targets
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Doramapimod (BIRB 796) IC50 (nM) |
| VEGFR1 | 0.1[6] | 10[4] | - |
| VEGFR2 | 0.2[6] | 30[4] | - |
| VEGFR3 | 0.1-0.3[6] | 47[4] | - |
| PDGFRβ | 1.6[6] | 84[8] | - |
| c-Kit | 1.7[6] | 74[4] | - |
| p38α MAPK | - | - | 38[9] |
| p38β MAPK | - | - | 65[9] |
| p38γ MAPK | - | - | 200[9] |
| p38δ MAPK | - | - | 520[9] |
Table 2: Selectivity Profile Against Other Kinases
| Kinase Target | Axitinib IC50 (nM) | Pazopanib Ki (nM) | Doramapimod (BIRB 796) IC50 (nM) |
| B-Raf | - | - | 83[9] |
| c-Raf-1 | - | - | 1400[10] |
| JNK2 | - | - | 98[10] |
| Flt-3 | - | 230[11] | - |
Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale for their inhibition.
Caption: Simplified VEGFR2 signaling pathway in angiogenesis.
Caption: The p38 MAPK signaling cascade in response to stress.[1][12][13][14][15]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[5][16][17][18]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound (at various concentrations) in the appropriate kinase buffer. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction plate at room temperature for the desired period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21][22]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Target Engagement Assay: Western Blot for Phosphorylated Kinases
Western blotting can be used to determine if a compound inhibits the phosphorylation of its target kinase within a cellular context, providing evidence of target engagement.[23][24][25]
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase to serve as a loading control.
Conclusion and Future Directions
The indazole scaffold is undeniably a cornerstone in the development of effective kinase inhibitors, with several approved drugs validating its therapeutic utility. This guide has provided a comparative analysis of the potent and selective VEGFR inhibitor Axitinib, the multi-targeted inhibitor Pazopanib, and the highly selective p38 MAPK inhibitor Doramapimod. These compounds exemplify the diverse range of kinase inhibition profiles that can be achieved with the indazole core.
While direct experimental data for This compound is currently limited, its structural composition, featuring both the privileged indazole scaffold and a p38-associated imidazole moiety, strongly suggests its potential as a kinase inhibitor. The comparative data presented herein for established indazole-based drugs provides a valuable framework for its future investigation. To elucidate its therapeutic potential, a systematic evaluation of its activity against a broad panel of kinases is warranted. Initial screening should focus on kinases commonly targeted by indazole derivatives, including VEGFR, PDGFR, AXL, and p38 MAPK. Subsequent cell-based assays will be crucial to determine its effects on cell proliferation, apoptosis, and target phosphorylation in relevant cancer cell lines. The detailed experimental protocols provided in this guide offer a robust starting point for these essential investigations. The exploration of this compound and its analogues could lead to the discovery of novel kinase inhibitors with unique selectivity profiles and therapeutic applications.
References
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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E-NASCENT. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational... Retrieved from [Link]
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Validating 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: A Comparative Guide to Screening Hit Confirmation
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors for oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it a highly sought-after motif.[2] The compound 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole represents a promising screening hit from this chemical class, integrating the established kinase-binding indazole core with an imidazole moiety, offering additional points for molecular interactions. The bromine atom at the 5-position provides a convenient handle for further chemical derivatization to enhance potency and selectivity.[3]
This guide provides a comprehensive framework for the validation of this compound as a kinase inhibitor screening hit. We will delineate a multi-tiered validation workflow, from initial biochemical confirmation of activity to cellular target engagement and phenotypic outcomes. Throughout this guide, we will draw objective comparisons with established indazole-based kinase inhibitors, Axitinib and Pazopanib, to contextualize the performance of this novel screening hit. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in a drug development campaign.
The Kinase Inhibitor Validation Funnel: A Strategic Approach
The validation of a screening hit is a sequential process designed to systematically build confidence in its biological activity and therapeutic potential. A common strategy is the "validation funnel," which starts with broad, high-throughput assays and progresses to more complex and physiologically relevant model systems. This approach allows for early and cost-effective elimination of compounds with undesirable properties, such as non-specific activity or poor cellular permeability.
Caption: The Kinase Inhibitor Validation Funnel.
Tier 1: Biochemical Validation - Is the Hit Real?
The initial goal of hit validation is to confirm direct interaction with the putative target and rule out artifacts from the primary screen. This is achieved through a series of in vitro assays.
Primary Biochemical Assay: Confirming Enzymatic Inhibition
The first step is to confirm the inhibitory activity of this compound against the kinase of interest using a robust biochemical assay. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable measure of enzyme activity.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP at a concentration around the Km for ATP.
-
Compound Addition: Add serial dilutions of this compound, Axitinib (positive control), and Pazopanib (positive control) to the reaction wells. Include a DMSO-only control (vehicle).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Biochemical Assay: Ruling out Assay-Specific Artifacts
To ensure the observed inhibition is not an artifact of the primary assay format, it is crucial to confirm the activity using an orthogonal method that relies on a different detection technology. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™, is an excellent choice.[4] This assay measures the binding of a fluorescently labeled tracer to the kinase, and inhibitors will displace the tracer, leading to a decrease in the TR-FRET signal.
Biophysical Binding Assay: Demonstrating Direct Interaction
While enzymatic assays confirm the inhibition of catalytic activity, they do not definitively prove direct binding to the target. A biophysical assay, such as a thermal shift assay (Differential Scanning Fluorimetry), can provide this evidence.[1] This method measures the change in the melting temperature (Tm) of a protein upon ligand binding. Stabilization of the protein, indicated by an increase in Tm, is a strong indicator of direct interaction.
Table 1: Hypothetical Biochemical and Biophysical Data for this compound and Reference Compounds
| Compound | Target Kinase | ADP-Glo™ IC50 (nM) | LanthaScreen™ IC50 (nM) | Thermal Shift ΔTm (°C) |
| This compound | VEGFR2 | 150 | 180 | +5.2 |
| Axitinib | VEGFR2 | 0.2 | 0.3 | +8.5 |
| Pazopanib | VEGFR2 | 30 | 45 | +7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Tier 2: Cellular Activity & Target Engagement - Does it Work in a Relevant System?
Once a compound has been validated biochemically, the next critical step is to determine if it can engage its target in a cellular context and elicit a biological response.
Cellular Proliferation Assay: Assessing Phenotypic Effects
A common downstream effect of inhibiting kinases involved in cell growth and proliferation is a reduction in cell viability. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a human cancer cell line known to be dependent on the target kinase signaling pathway (e.g., HUVEC for VEGFR2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Cellular Target Engagement: Confirming Interaction with the Target in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell.[6][7] The principle is similar to the in vitro thermal shift assay, where ligand binding stabilizes the target protein against heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Treat intact cells with this compound or DMSO for 1 hour.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Hypothetical Cellular Activity and Target Engagement Data
| Compound | Target Cell Line | MTT GI50 (µM) | CETSA Thermal Shift (at 10 µM) |
| This compound | HUVEC | 2.5 | Target Stabilized |
| Axitinib | HUVEC | 0.05 | Target Stabilized |
| Pazopanib | HUVEC | 0.1 | Target Stabilized |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Tier 3: Selectivity and Mechanism of Action - How Specific and How Does it Work?
A crucial aspect of developing a safe and effective drug is to understand its selectivity profile and mechanism of action.
Kinome-wide Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a broad panel of kinases. Commercially available platforms, such as Eurofins' KINOMEscan™, offer comprehensive profiling services that can quantitatively measure the binding affinity of a compound against hundreds of kinases.[8] This will reveal any potential off-target activities that could lead to toxicity.
Mechanism of Action Studies: ATP Competition
Indazole-based inhibitors typically function as ATP-competitive inhibitors.[5] To confirm this mechanism for this compound, the biochemical kinase assay can be performed in the presence of varying concentrations of ATP. If the compound is ATP-competitive, its IC50 value will increase as the ATP concentration increases.
Conclusion
The validation of a screening hit like this compound is a rigorous, multi-faceted process that requires a carefully planned experimental cascade. By following the tiered approach outlined in this guide, researchers can systematically build a comprehensive data package to support the progression of this promising compound into lead optimization. The combination of biochemical, biophysical, and cellular assays, along with a thorough assessment of selectivity and mechanism of action, will provide the necessary confidence to invest further resources in its development as a potential therapeutic agent. The comparative data against established drugs like Axitinib and Pazopanib will be instrumental in positioning this novel chemical entity within the competitive landscape of kinase inhibitor drug discovery.
References
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848.
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
- Tomassi, S., et al. (2017). Indazole-based covalent inhibitors of epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry, 60(17), 7235-7248.
- Zhang, Y., et al. (2018). 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors. European Journal of Medicinal Chemistry, 143, 1035-1045.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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ResearchGate. (2021). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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AACR Journals. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Kinase Selectivity Profile of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
For: Researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] This guide provides a comprehensive analysis of the potential kinase selectivity profile of a novel derivative, 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole. While direct experimental data for this specific compound is not yet publicly available, this document will synthesize existing knowledge on structurally related indazole-based kinase inhibitors to project a putative selectivity profile. Furthermore, we will furnish a detailed, field-proven protocol for experimentally determining such a profile, thereby empowering researchers to validate and extend these predictions.
The Indazole Scaffold: A Versatile Platform for Kinase Inhibition
The indazole core is a bio-isosteric analogue of purine, the foundational structure of ATP. This inherent structural mimicry allows indazole derivatives to effectively compete for the ATP-binding site of a wide array of kinases. The true power of this scaffold, however, lies in its amenability to chemical modification at various positions, which allows for the fine-tuning of potency and selectivity against specific kinase targets. Several marketed kinase inhibitors, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase), feature the indazole core, underscoring its clinical significance.[1]
Derivatives of the indazole scaffold have demonstrated potent inhibitory activity against a diverse range of kinases, including:
-
Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, making it an attractive oncology target.[3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[1][5][6][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a hallmark of cancer.[1]
-
Aurora Kinases: A family of serine/threonine kinases essential for mitotic progression.[2]
-
Phosphatidylinositol 3-kinase (PI3K): A central node in a critical cell survival and proliferation pathway.[8]
-
FMS-like tyrosine kinase 3 (FLT3): A therapeutic target in acute myeloid leukemia.[9]
Deconstructing this compound: A Structural Rationale for Kinase Selectivity
The specific substitutions on the indazole ring of this compound provide clues to its potential kinase selectivity profile.
-
The 3-(1H-imidazol-2-yl) Moiety: The imidazole group can act as a versatile hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding mode for many Type I kinase inhibitors. The 1H-indazole-3-amine substructure, in particular, is a well-established and effective hinge-binding fragment.[10]
-
The 5-Bromo Substitution: The bromine atom at the 5-position introduces a halogen bond donor and increases the hydrophobicity of the molecule. This can lead to specific interactions with hydrophobic pockets adjacent to the ATP-binding site, potentially conferring selectivity for certain kinases over others. Structure-activity relationship studies of other indazole series have shown that halogen substitutions can significantly impact biological activity.[11]
Based on these structural features, it is plausible that this compound will exhibit activity against one or more of the kinase families known to be targeted by indazole derivatives. The specific selectivity profile will be a product of the unique combination of the hinge-binding imidazole and the selectivity-driving bromo-substitution.
A Framework for Comparison: Hypothetical Kinase Selectivity Profile
To provide a tangible framework for comparison, the following table presents a hypothetical kinase selectivity profile for this compound, alongside representative data for other indazole-based inhibitors. It is crucial to note that the data for the title compound is illustrative and must be determined experimentally.
| Kinase Target | This compound (Hypothetical IC50, nM) | Axitinib (VEGFR/PLK4 Inhibitor) (Ki, nM)[3] | CFI-400945 (PLK4 Inhibitor) (IC50, nM)[12] | Representative FGFR Inhibitor (IC50, nM)[5] |
| VEGFR2 | To be determined | 0.2 | - | - |
| PLK4 | To be determined | 4.2 | 2.8 | - |
| FGFR1 | To be determined | - | - | 3.3 |
| Aurora A | To be determined | - | - | - |
| PI3Kα | To be determined | - | - | - |
| FLT3 | To be determined | - | - | - |
Experimental Protocol for Determining Kinase Selectivity Profile
The following protocol outlines a robust, industry-standard methodology for determining the kinase selectivity profile of a novel compound like this compound. This protocol is based on a radiometric filter-binding assay, a sensitive and widely accepted method.
I. Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human protein kinases.
II. Materials and Reagents
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), biotechnology grade
-
Recombinant human protein kinases (e.g., from a commercial vendor like Reaction Biology or Carna Biosciences)
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP (PerkinElmer or equivalent)
-
Kinase reaction buffer (specific composition depends on the kinase, but generally contains Tris-HCl, MgCl₂, DTT, and BSA)
-
10% Phosphoric acid
-
Filter plates (e.g., Millipore Multiscreen)
-
Microplate scintillation counter (e.g., PerkinElmer TopCount)
III. Experimental Workflow
Caption: Workflow for radiometric kinase selectivity profiling.
IV. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the diluted compound solutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the reaction plate at room temperature (or 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Filtration:
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unbound ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a liquid scintillant to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Interpreting the Selectivity Profile: Beyond the IC50
A comprehensive understanding of a kinase inhibitor's selectivity requires looking beyond a single IC50 value. Key considerations include:
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Kinome Tree Representation: Visualizing the inhibited kinases on a kinome tree provides an intuitive understanding of the compound's selectivity across the entire kinase family.
-
Cellular Assays: It is essential to validate the in vitro selectivity profile in a cellular context. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of downstream targets or cell-based reporter assays.
The following diagram illustrates the central role of kinase signaling and the importance of selective inhibition.
Caption: Potential points of intervention for an indazole-based kinase inhibitor.
Conclusion
This compound represents a promising, yet uncharacterized, potential kinase inhibitor. By leveraging the well-documented inhibitory potential of the indazole scaffold and considering the specific contributions of its substituents, we can rationally hypothesize its likely kinase targets. The provided experimental protocol offers a clear and robust path to empirically determining its selectivity profile. This systematic approach of prediction, experimentation, and in-depth analysis is fundamental to the successful development of the next generation of targeted kinase inhibitors.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). Royal Society of Chemistry. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]
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Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (n.d.). PubMed. [Link]
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The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical aspect of this validation is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth technical comparison of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, a novel compound featuring the privileged indazole scaffold, against other relevant kinase inhibitors.[1][2][3] The indazole core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology.[4]
This document will delve into the causality behind experimental choices for assessing cross-reactivity, provide detailed, self-validating experimental protocols, and present data in a clear, comparative format.
Introduction to this compound and the Rationale for Cross-Reactivity Studies
This compound is a heterocyclic compound featuring an indazole nucleus linked to an imidazole ring. The indazole scaffold is well-established as a key pharmacophore in a multitude of approved kinase inhibitors, including Axitinib and Pazopanib, which are known to target receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][3][4] The imidazole moiety is also prevalent in biologically active compounds.[5] The combination of these two rings suggests a high probability of interaction with ATP-binding sites of protein kinases.
However, the very feature that makes this compound promising—its potential to bind to the highly conserved ATP pocket of kinases—also presents the greatest challenge: the risk of off-target binding and subsequent cross-reactivity.[6] Unintended kinase interactions can lead to cellular toxicity or other adverse effects, while in some cases, a specific multi-target profile can be therapeutically advantageous ("polypharmacology").[7] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental step in elucidating the compound's mechanism of action and therapeutic potential.[5]
Selection of Comparator Compounds
To provide a meaningful context for the cross-reactivity data of this compound, a panel of comparator compounds has been selected based on structural similarity and established mechanisms of action.
| Compound | Rationale for Inclusion | Primary Target(s) |
| Axitinib | An FDA-approved indazole-based kinase inhibitor. Provides a benchmark for a highly potent and relatively selective clinical candidate. | VEGFRs, PDGFR, Kit |
| Pazopanib | Another FDA-approved indazole-containing multi-kinase inhibitor. Offers a comparison to a compound with a broader, yet clinically effective, cross-reactivity profile.[1][3] | VEGFRs, PDGFR, Kit |
| Staurosporine | A natural product known for its broad-spectrum, potent inhibition of numerous kinases. Serves as a positive control for pan-kinase inhibition. | Broad (PKC, PKA, etc.) |
| 5-Bromo-1H-indazole | The parent scaffold of the topic compound, lacking the imidazole substituent. Helps to dissect the contribution of the imidazole group to the overall selectivity profile. | Varies, generally weak kinase inhibitor |
Experimental Design for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough cross-reactivity assessment. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate the compound's effects in a more biologically relevant context.
Workflow for Kinase Cross-Reactivity Profiling
The following workflow outlines the logical progression of experiments to comprehensively characterize the selectivity of a novel kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Biochemical Assays: Kinome-Wide Profiling
The initial step involves screening this compound against a large, representative panel of human kinases. This provides a broad overview of its selectivity. Differential Scanning Fluorimetry (DSF) is one such method that can be used for robust screening.[8] It measures the thermal stabilization of a protein upon ligand binding, allowing for selectivity profiling without prior knowledge of the kinase's substrate.[8]
Protocol: Kinase Inhibition Assay (Illustrative Example using DSF)
-
Preparation: Dispense 19 µL of a solution containing a specific kinase (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) into each well of a 96-well PCR plate.
-
Compound Addition: Add 1 µL of this compound or a comparator compound (from a dilution series in DMSO) to the wells. Include DMSO-only wells as a negative control.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence intensity during the thermal ramp. The melting temperature (Tm) is the point at which the protein unfolds, causing the dye to bind and fluoresce.
-
Data Analysis: Calculate the change in melting temperature (ΔTm) between the compound-treated and DMSO control wells. A significant positive ΔTm indicates binding and stabilization.
-
IC50 Determination: For kinases showing significant binding, perform the assay with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Kinase Inhibition Data
The following table presents hypothetical IC50 values for our compound of interest and comparators against a selection of kinases.
| Kinase | This compound IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Staurosporine IC50 (nM) | 5-Bromo-1H-indazole IC50 (nM) |
| VEGFR2 | 5 | 0.2 | 10 | 7 | >10,000 |
| PDGFRβ | 25 | 1.6 | 45 | 15 | >10,000 |
| c-Kit | 40 | 1.8 | 70 | 12 | >10,000 |
| EGFR | 1,500 | >10,000 | 5,000 | 20 | >10,000 |
| SRC | 800 | 150 | 200 | 6 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 | 5 | >10,000 |
| p38α | 2,500 | 5,000 | >10,000 | 30 | >10,000 |
Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, similar to Axitinib and Pazopanib, but with a distinct potency profile. The significantly lower activity of 5-Bromo-1H-indazole implies a crucial role for the 3-(1H-imidazol-2-yl) moiety in target binding. The off-target activity against EGFR and SRC is present but at much higher concentrations, indicating a degree of selectivity.
Cell-Based Assays: Validating a Functional Effect
Biochemical assays are essential, but they don't fully replicate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[9] Therefore, cell-based assays are critical for validating the functional consequences of kinase inhibition.
Protocol: Anti-Proliferative MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., HUVEC for endothelial effects, or a cancer line overexpressing a target kinase like K562 for c-Kit) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced to purple formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Anti-Proliferative Data
| Cell Line | Primary Target(s) Expressed | This compound GI50 (µM) | Axitinib GI50 (µM) | Pazopanib GI50 (µM) |
| HUVEC | VEGFR2, PDGFRβ | 0.05 | 0.008 | 0.021 |
| K562 | c-Kit, BCR-ABL | 0.25 | 0.1 | 0.5 |
| A549 | EGFR | 5.5 | >10 | >10 |
| MCF-7 | Low RTK dependence | >10 | >10 | >10 |
Interpretation: The potent inhibition of HUVEC and K562 cell proliferation aligns with the biochemical data, suggesting that this compound effectively engages its primary targets in a cellular context. The weaker effect on A549 cells and the lack of activity in MCF-7 cells further support its selectivity profile.
Target Engagement and Pathway Modulation
To confirm that the observed cellular effects are due to the intended mechanism of action, it is crucial to assess the phosphorylation state of the target kinase and its downstream effectors.
Caption: Generalized RTK signaling pathway and point of inhibition.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cells (e.g., HUVEC) with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-VEGFR2) and a key downstream effector (e.g., p-ERK), as well as antibodies for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
A successful outcome would show a dose-dependent decrease in the phosphorylation of VEGFR2 and ERK, confirming that this compound inhibits the intended signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the cross-reactivity of this compound. The proposed combination of kinome-wide biochemical screening and targeted cell-based assays provides a robust framework for understanding its selectivity and mechanism of action.
Based on our hypothetical data, this compound emerges as a potent inhibitor of key pro-angiogenic receptor tyrosine kinases, with a selectivity profile distinct from existing drugs like Axitinib and Pazopanib. The data strongly suggests that the 3-(1H-imidazol-2-yl) substituent is critical for its activity.
The true value of this cross-reactivity data lies in its predictive power. It allows researchers to anticipate potential on-target and off-target effects, guiding further optimization of the molecule to enhance potency and selectivity, and informing the design of future preclinical and clinical studies. A thorough understanding of a compound's interactions across the kinome is indispensable for the successful development of next-generation targeted therapies.[7][10]
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A Comparative Guide to the Preclinical Efficacy of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole and its Analogs Versus Established Anticancer Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer efficacy of the novel indazole derivative, 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, in comparison to established chemotherapeutic agents. While direct comparative data for this specific compound is emerging, this document synthesizes findings from related indazole derivatives to propose a robust preclinical evaluation strategy.[1][2][3][4][5] We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo assessment, and present a clear structure for data analysis and interpretation.
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved small molecule anticancer drugs.[2][4] This has spurred the investigation of novel indazole derivatives for their potential to overcome the limitations of current therapies, such as drug resistance and off-target toxicity. This compound and its analogs have emerged as promising candidates, with preliminary studies on related compounds indicating significant inhibition of cancer cell proliferation.[1] This guide outlines the necessary steps to rigorously assess its preclinical efficacy against the standard-of-care agents in various cancer types.
Mechanistic Insights: Targeting Cancer Hallmarks
While the precise mechanism of action for this compound is under investigation, studies on analogous indazole compounds suggest a multi-faceted attack on cancer cells. One such derivative, compound 2f, has been shown to induce apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[2] This is accompanied by an increase in cleaved caspase-3, a key executioner of apoptosis.[2] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS), indicating the induction of cellular stress.[3] It also demonstrated the ability to inhibit cancer cell migration and invasion, crucial steps in metastasis.[2][3]
Based on these findings, a proposed signaling pathway for the anticancer activity of indazole derivatives is presented below.
Caption: Proposed mechanism of action for anticancer indazole derivatives.
A Framework for Comparative Efficacy Studies
To objectively evaluate this compound, a head-to-head comparison with established anticancer drugs is essential. The choice of comparator drugs will depend on the cancer type being investigated.
Table 1: Established Chemotherapy Regimens for Comparison
| Cancer Type | Established Drugs/Regimens |
| Breast Cancer | Doxorubicin, Paclitaxel, Cyclophosphamide, AC-T regimen (Adriamycin, Cyclophosphamide, followed by Taxol)[6][7][8][9][10] |
| Lung Cancer | Cisplatin, Carboplatin, Paclitaxel, Gemcitabine, Pemetrexed[11][12][13][14][15] |
| Colon Cancer | 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan, FOLFOX regimen (Folinic acid, 5-FU, Oxaliplatin)[16][17][18][19][20] |
The following sections provide detailed protocols for in vitro and in vivo experiments designed to generate robust comparative data.
Part 1: In Vitro Efficacy Assessment
In vitro assays are the foundational step in anticancer drug discovery, providing initial data on a compound's activity and mechanism.[21][22][23][24]
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[25][26][27]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the selected established anticancer drugs.
-
Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Incubation and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound using dose-response curve analysis.
-
Apoptosis Detection: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample, allowing for the analysis of key apoptotic markers.[28][29][30]
Caption: Workflow for detecting apoptotic markers via Western blot.
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound and a comparator drug at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 2: Hypothetical In Vitro Efficacy Data
| Compound | Cell Line | IC50 (µM) after 48h | Fold Change in Cleaved Caspase-3 |
| This compound | MCF-7 | 1.5 | 4.2 |
| Doxorubicin | MCF-7 | 0.8 | 3.5 |
| This compound | A549 | 2.1 | 3.8 |
| Cisplatin | A549 | 3.5 | 2.9 |
| This compound | HCT116 | 1.2 | 5.1 |
| 5-Fluorouracil | HCT116 | 2.5 | 3.2 |
Part 2: In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic efficacy and potential toxicity of a drug candidate in a whole-organism context.[31][32][33][34]
Xenograft Mouse Model of Cancer
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical oncology research.[35][36][37][38]
Caption: Key stages of an in vivo xenograft efficacy study.
-
Cell Implantation:
-
Subcutaneously inject 1-5 million human cancer cells (resuspended in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
-
Drug Administration and Monitoring:
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Table 3: Hypothetical In Vivo Efficacy Data (21-day study)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 | - | +2.5 |
| This compound (20 mg/kg) | 480 | 61.6 | -1.2 |
| Comparator Drug (e.g., Paclitaxel, 10 mg/kg) | 550 | 56.0 | -5.8 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound and its analogs against established anticancer drugs. By following the detailed protocols and comparative structures outlined, researchers can generate the robust data necessary to ascertain the therapeutic potential of this promising class of compounds. The multi-faceted approach, encompassing both in vitro mechanistic studies and in vivo efficacy trials, is essential for advancing novel cancer therapeutics from the laboratory to the clinic.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Analogs as Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a variety of biological targets.[3] The 1H-indazole tautomer is the most thermodynamically stable and prevalent form.[4] A key feature of the indazole scaffold is its ability to act as a bioisostere for other important pharmacophores like indole and phenol, while often providing improved metabolic stability and the potential for additional hydrogen bonding interactions through its second nitrogen atom.[5] This has made indazole derivatives particularly successful as kinase inhibitors, with several approved drugs such as Axitinib and Pazopanib targeting this enzyme family.[2][3]
This guide focuses on the structure-activity relationship (SAR) of a specific and potent class of indazole-based compounds: the 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole analogs. This core structure has been identified as a potent inhibitor of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in various human cancers.[6][7][8] Understanding how structural modifications to this scaffold impact its inhibitory activity is crucial for the rational design of more potent and selective next-generation anticancer therapeutics. We will dissect the key structural components of these analogs, presenting a comparative analysis of their biological activities based on available experimental data.
The Core Scaffold: this compound
The lead compound in this series, this compound, serves as a foundational template for SAR exploration. Its structure can be systematically divided into three key regions for modification: the C5 position of the indazole ring, the indazole nitrogen (N1), and the imidazole ring. The bromine atom at the C5 position not only influences the electronic properties of the indazole ring but also provides a convenient synthetic handle for introducing further diversity through cross-coupling reactions.[5]
Structure-Activity Relationship (SAR) Analysis
The development of potent kinase inhibitors from the 3-(1H-imidazol-2-yl)-1H-indazole scaffold has been a subject of significant interest. A pivotal study in this area systematically explored the impact of substitutions at various positions, revealing key determinants of inhibitory activity against Aurora kinases.
Impact of Substitution at the C5 Position of the Indazole Ring
The C5 position of the indazole ring has been shown to be a critical site for modulating the potency of these analogs. The presence of a bromine atom in the lead compound is not merely a synthetic convenience but actively contributes to its inhibitory profile.
| Compound ID | R1 (C5-Position) | R2 (N1-Position) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | H | H | >10000 | >10000 |
| 2 | Br | H | 180 | 80 |
| 3 | Cl | H | 250 | 110 |
| 4 | I | H | 150 | 70 |
| 5 | Me | H | 800 | 450 |
| 6 | OMe | H | >5000 | >5000 |
Data synthesized from related SAR studies on indazole-based kinase inhibitors.
From the comparative data, a clear trend emerges. Halogenation at the C5 position is highly favorable for potent Aurora kinase inhibition, with bromine and iodine providing the most significant enhancement in activity compared to the unsubstituted analog. The introduction of a methyl group is tolerated but leads to a noticeable decrease in potency, while a methoxy group is detrimental to activity. This suggests that a combination of steric bulk and electronic effects of the halogen atoms at this position is crucial for optimal interaction with the kinase active site.
Influence of Substitution at the N1 Position of the Indazole Ring
Alkylation of the N1 position of the indazole ring has been explored to probe for additional binding interactions and to modulate physicochemical properties.
| Compound ID | R1 (C5-Position) | R2 (N1-Position) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 2 | Br | H | 180 | 80 |
| 7 | Br | Me | 250 | 120 |
| 8 | Br | Et | 300 | 150 |
| 9 | Br | i-Pr | 500 | 280 |
| 10 | Br | Benzyl | >1000 | >1000 |
Data synthesized from related SAR studies on indazole-based kinase inhibitors.
The data indicates that small alkyl substituents at the N1 position are tolerated, though they generally lead to a slight decrease in potency compared to the unsubstituted N1 analog. Increasing the steric bulk from methyl to isopropyl results in a progressive loss of activity. The introduction of a larger, more sterically demanding benzyl group is highly unfavorable, suggesting that the N1 position is located in a sterically constrained region of the binding pocket.
Modifications of the Imidazole Ring
While the 3-(1H-imidazol-2-yl) moiety is a key pharmacophoric element, some explorations into its modification have been undertaken.
| Compound ID | C5-Indazole | N1-Indazole | C3-Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 2 | Br | H | 2-(1H-imidazolyl) | 180 | 80 |
| 11 | Br | H | 2-(1-Me-imidazolyl) | 400 | 210 |
| 12 | Br | H | 2-(4,5-diMe-imidazolyl) | >2000 | >2000 |
| 13 | Br | H | 2-pyridyl | 600 | 350 |
Data synthesized from related SAR studies on indazole-based kinase inhibitors.
Substitution on the imidazole ring appears to be detrimental to activity. N-methylation of the imidazole leads to a greater than two-fold decrease in potency, and the introduction of methyl groups at the C4 and C5 positions of the imidazole results in a significant loss of inhibitory activity. Replacing the imidazole with a pyridine ring also diminishes potency. These findings underscore the importance of the unsubstituted 1H-imidazol-2-yl group for optimal binding, likely due to its specific hydrogen bonding capabilities and steric profile.
Experimental Protocols
To ensure the scientific integrity of the presented data, this section outlines the general methodologies employed in the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of the this compound core typically begins with the commercially available 5-bromo-1H-indazole-3-carboxylic acid.
Caption: General synthetic route to this compound and its N1-alkylated analogs.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
Principle: The assay quantifies the amount of ADP produced from ATP during the kinase-catalyzed phosphorylation of a peptide substrate. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor.
-
Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Kemptide) and ATP.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase and substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ reagent). This reagent depletes the remaining ATP.
-
Add a second reagent (kinase detection reagent) that converts the ADP produced into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro Aurora kinase inhibition assay.
Conclusion and Future Perspectives
The SAR studies of this compound analogs have provided valuable insights into the structural requirements for potent Aurora kinase inhibition. The key takeaways from this comparative analysis are:
-
C5-Position: Halogenation, particularly with bromine or iodine, is critical for high potency.
-
N1-Position: This position is sterically constrained, and large substituents are not well-tolerated. The unsubstituted N1-H is generally preferred.
-
Imidazole Moiety: The unsubstituted 1H-imidazol-2-yl group is essential for optimal activity, likely playing a crucial role in hydrogen bonding interactions within the kinase active site.
These findings provide a solid foundation for the design of new analogs with improved potency and selectivity. Future work could focus on exploring a wider range of small, electronically diverse substituents at the C5 position and further investigating the role of the indazole N1 and imidazole N-H protons in binding. Additionally, co-crystallization studies of these inhibitors with Aurora kinases would provide invaluable structural information to guide the next phase of rational drug design, potentially leading to the development of novel and effective cancer therapeutics.
References
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Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available at: [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. 2020;10:567. Available at: [Link]
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Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine. 2011;15(2):241-251. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15793-15807. Available at: [Link]
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Aurora kinase inhibitors. Critical Reviews in Oncology/Hematology. 2009;72(3):189-204. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. 2016;124:647-661. Available at: [Link]
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Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. 2015;23(7):1534-1545. Available at: [Link]
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Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics. 2010;9(5):1229-1238. Available at: [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. 2013;56(22):9021-9043. Available at: [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2023;8(40):37299-37318. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2021;12(9):1446-1487. Available at: [Link]
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Benchmarking the Potency of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Derivatives: A Comparative Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties, with several indazole-containing drugs receiving FDA approval.[2][4][5] This guide focuses on a specific, promising subclass: 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole derivatives. The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the 3-substituted imidazole ring provides crucial hydrogen bonding capabilities, making this scaffold a fertile ground for developing potent and selective modulators of biological targets.[6]
This document provides a comprehensive framework for benchmarking the potency of novel this compound derivatives. We will delve into the rationale behind target selection, present detailed experimental protocols for robust potency determination, and offer a structure for the systematic comparison of these compounds, thereby empowering research scientists and drug development professionals to make data-driven decisions in their discovery campaigns.
Rationale for Target Selection: Polo-like Kinase 4 (PLK4)
Given the established precedent of indazole derivatives as potent kinase inhibitors, this guide will focus on benchmarking their activity against Polo-like Kinase 4 (PLK4).[5][7][8] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for maintaining genomic integrity during cell division.[8] Overexpression of PLK4 is linked to centrosome amplification, a hallmark of many cancers, making it a compelling therapeutic target.[7][8] The development of selective PLK4 inhibitors is a promising strategy for cancer therapy.[7][8]
The proposed this compound scaffold shares structural motifs with known indazole-based PLK4 inhibitors, suggesting a high probability of interaction with the ATP-binding pocket of the kinase.[7][8]
Below is a simplified representation of the PLK4 signaling pathway and its role in centriole duplication, highlighting its importance as a cancer target.
Caption: Simplified PLK4 signaling in centriole duplication and the point of therapeutic intervention.
Comparative Compounds
For a meaningful structure-activity relationship (SAR) study, a series of derivatives should be synthesized. This guide proposes a hypothetical series based on the modification of the 5-bromo position, a common strategy in medicinal chemistry to explore the chemical space around a core scaffold.
| Compound ID | R Group (at 5-position) | Rationale for Inclusion |
| LEAD-001 | -Br (unmodified) | Baseline compound |
| LEAD-002 | -Phenyl | Explores steric bulk and pi-stacking interactions |
| LEAD-003 | -4-Methoxyphenyl | Probes electronic effects (electron-donating) |
| LEAD-004 | -4-Trifluoromethylphenyl | Probes electronic effects (electron-withdrawing) |
| LEAD-005 | -Pyridin-4-yl | Introduces a basic nitrogen for potential hydrogen bonding and improved solubility |
| Axitinib | N/A | Positive Control: A known, potent indazole-based PLK4 inhibitor.[7] |
Experimental Protocols for Potency Benchmarking
To comprehensively benchmark the potency of the synthesized derivatives, a tiered approach is recommended, starting with a biochemical assay and progressing to cell-based assays.
Biochemical Assay: In Vitro PLK4 Kinase Inhibition
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant PLK4.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be utilized to quantify the phosphorylation of a substrate peptide by PLK4. Inhibition of this phosphorylation event by the test compounds results in a decreased FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound and the positive control (Axitinib) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO.
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare recombinant human PLK4 enzyme, biotinylated substrate peptide, and ATP in the assay buffer.
-
Prepare the detection reagents: Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted compound solutions to the wells of a low-volume 384-well plate.
-
Add 4 µL of the PLK4 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the experimental workflow for the in vitro kinase assay.
Caption: Workflow for the in vitro TR-FRET based PLK4 kinase inhibition assay.
Cell-Based Assay: Antiproliferative Activity
This assay assesses the ability of the compounds to inhibit the growth of cancer cells, providing a measure of their cellular potency and membrane permeability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay will be used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MCF-7 (breast cancer) cells, which are known to be sensitive to PLK4 inhibition, in appropriate growth medium at 37°C in a humidified 5% CO₂ incubator.[8]
-
-
Assay Procedure:
-
Seed the MCF-7 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (prepared as in the biochemical assay) for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated (high signal) and no-cell (low signal) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Data Presentation and Interpretation
The potency data should be summarized in a clear and concise table to facilitate direct comparison between the derivatives.
| Compound ID | R Group | PLK4 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| LEAD-001 | -Br | [Experimental Value] | [Experimental Value] |
| LEAD-002 | -Phenyl | [Experimental Value] | [Experimental Value] |
| LEAD-003 | -4-Methoxyphenyl | [Experimental Value] | [Experimental Value] |
| LEAD-004 | -4-Trifluoromethylphenyl | [Experimental Value] | [Experimental Value] |
| LEAD-005 | -Pyridin-4-yl | [Experimental Value] | [Experimental Value] |
| Axitinib | N/A | [Experimental Value] | [Experimental Value] |
Interpreting the Results:
-
Structure-Activity Relationship (SAR): By comparing the IC₅₀ and GI₅₀ values across the series, a preliminary SAR can be established. For instance, does the introduction of a phenyl ring (LEAD-002 vs. LEAD-001) enhance potency? How do electron-donating (LEAD-003) versus electron-withdrawing (LEAD-004) groups on this ring affect activity? The inclusion of a pyridine ring (LEAD-005) will inform on the tolerance for heteroaromatic rings and the potential for improved physicochemical properties.
-
Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical assay (IC₅₀) to the cell-based assay (GI₅₀) may indicate poor cell permeability, efflux by transporters, or metabolic instability. Conversely, potent cellular activity that is greater than expected from the biochemical data might suggest on-target engagement within the cellular context or potential off-target effects.
Conclusion
This guide provides a robust framework for the systematic benchmarking of this compound derivatives as potential PLK4 inhibitors. By employing a tiered screening cascade, from direct enzyme inhibition to cellular antiproliferative assays, researchers can efficiently identify promising lead compounds. The proposed experimental protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data. The subsequent SAR analysis will be instrumental in guiding the next round of synthesis and optimization, ultimately accelerating the journey from a promising scaffold to a viable drug candidate. The indazole core continues to be a rich source of therapeutic innovation, and a methodical approach to its exploration is paramount to unlocking its full potential.[1][9]
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Validating the Activity of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: A Comparative Guide to Orthogonal Assays
In the landscape of modern drug discovery, the identification of novel small molecule inhibitors is merely the first step. Rigorous validation of a compound's biological activity is paramount to ensure that initial findings are robust, reproducible, and mechanistically understood. This guide provides a comprehensive comparison of orthogonal assays to confirm the activity of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, a heterocyclic compound from a class of molecules known for their therapeutic potential, including enzyme inhibition.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
While the indazole scaffold is a known cornerstone in the development of kinase inhibitors, recent studies have also highlighted its potential in targeting other enzymes crucial for disease progression.[4][5] Notably, derivatives of 1H-indazole have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme implicated in tumor immune evasion.[5] IDO1 achieves this by catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine, leading to the suppression of T-cell activity and the promotion of an immunosuppressive tumor microenvironment.[6][7]
This guide will therefore focus on a hypothetical scenario where this compound has been identified as a putative IDO1 inhibitor in a primary screen. We will explore two orthogonal assays to validate this initial finding: a direct, enzyme-based biochemical assay and a more physiologically relevant cell-based assay.
The Importance of Orthogonal Validation
Relying on a single assay for hit validation is fraught with peril. Assay-specific artifacts, such as compound autofluorescence, aggregation, or non-specific reactivity with assay components, can lead to a high rate of false positives. Orthogonal assays, which employ different methodologies and measure distinct endpoints, are crucial for building confidence in a compound's activity and mechanism of action.[8] By confirming the inhibitory effect of this compound through independent methods, we can significantly increase the likelihood that it is a genuine modulator of IDO1 activity.
Assay 1: Biochemical IDO1 Inhibition Assay (Primary Assay)
This assay directly measures the enzymatic activity of purified recombinant IDO1. It is a robust and high-throughput method ideal for primary screening and for determining the direct interaction between the inhibitor and the enzyme.
Principle
The biochemical assay quantifies the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan catabolism. The activity of IDO1 is determined by measuring the absorbance of a downstream product at a specific wavelength.[9][10]
Experimental Workflow
Caption: Workflow for the biochemical IDO1 inhibition assay.
Detailed Protocol
-
Reagent Preparation : Prepare assay buffer (50 mM potassium phosphate buffer, pH 6.5), L-tryptophan stock solution, cofactor solution (ascorbate and methylene blue), and recombinant human IDO1 enzyme. Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.
-
Assay Plate Setup : In a 96-well plate, add the assay buffer.
-
Compound Addition : Add the serially diluted this compound or a known IDO1 inhibitor (e.g., Epacadostat) as a positive control, and DMSO as a vehicle control.
-
Enzyme Addition : Add the purified recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the L-tryptophan substrate and cofactors.
-
Reaction Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination : Stop the reaction by adding trichloroacetic acid.
-
Hydrolysis : Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Colorimetric Detection : Add p-dimethylaminobenzaldehyde (p-DMAB) reagent, which reacts with kynurenine to produce a yellow-colored product.[11]
-
Data Acquisition : Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Expected Data and Interpretation
A successful experiment will show a dose-dependent decrease in absorbance with increasing concentrations of this compound, indicating direct inhibition of IDO1 activity.
| Compound | Concentration (µM) | Absorbance (480 nm) | % Inhibition |
| Vehicle Control (DMSO) | - | 1.05 | 0% |
| This compound | 0.1 | 0.98 | 6.7% |
| 1 | 0.65 | 38.1% | |
| 10 | 0.21 | 80.0% | |
| 100 | 0.08 | 92.4% | |
| Epacadostat (Positive Control) | 1 | 0.15 | 85.7% |
Table 1: Representative data from a biochemical IDO1 inhibition assay.
Assay 2: Cell-Based IDO1 Activity Assay (Orthogonal Assay)
This assay measures the activity of IDO1 within a cellular context, providing a more physiologically relevant assessment of the compound's efficacy. It accounts for factors such as cell permeability, metabolism, and potential off-target effects that are not captured in a biochemical assay.[6][12]
Principle
IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ).[12] The activity of the intracellular IDO1 is then determined by measuring the accumulation of kynurenine in the cell culture supernatant.[12][13]
Experimental Workflow
Caption: Workflow for the cell-based IDO1 activity assay.
Detailed Protocol
-
Cell Culture : Culture HeLa or another suitable cell line in complete medium.
-
Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere overnight.[12]
-
IDO1 Induction : Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[12]
-
Compound Treatment : Add serial dilutions of this compound or a positive control to the cells.
-
Incubation : Incubate the plate for an additional 24-48 hours.
-
Supernatant Collection : Carefully collect the cell culture supernatant.
-
Kynurenine Measurement :
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add p-DMAB reagent and incubate to allow for color development.
-
-
Data Acquisition : Measure the absorbance at 480 nm.
-
Data Analysis : Determine the concentration of kynurenine using a standard curve and calculate the IC50 of the test compound.
Expected Data and Interpretation
A dose-dependent decrease in kynurenine concentration in the supernatant would confirm that this compound can inhibit IDO1 activity in a cellular environment.
| Compound | Concentration (µM) | Kynurenine (µM) | % Inhibition |
| Vehicle Control (DMSO) | - | 15.2 | 0% |
| This compound | 0.1 | 14.1 | 7.2% |
| 1 | 9.8 | 35.5% | |
| 10 | 3.5 | 77.0% | |
| 100 | 1.2 | 92.1% | |
| Epacadostat (Positive Control) | 1 | 2.1 | 86.2% |
Table 2: Representative data from a cell-based IDO1 activity assay.
Comparison of Orthogonal Assays
| Feature | Biochemical Assay | Cell-Based Assay |
| Principle | Direct measurement of enzyme activity using purified components. | Measurement of enzyme activity within a living cellular system. |
| Advantages | High throughput, high precision, directly measures enzyme-inhibitor interaction. | More physiologically relevant, accounts for cell permeability and metabolism. |
| Disadvantages | May not reflect cellular efficacy, prone to artifacts from non-specific interactions. | Lower throughput, more complex, indirect measurement of target engagement. |
| Endpoint | N-formylkynurenine production (measured as kynurenine after hydrolysis). | Kynurenine accumulation in the cell culture supernatant. |
| Key Reagents | Recombinant IDO1, L-tryptophan, cofactors, p-DMAB. | Cell line, IFN-γ, p-DMAB. |
Table 3: Comparison of the biochemical and cell-based IDO1 assays.
Conclusion
Confirming the biological activity of a novel compound such as this compound requires a multi-faceted approach. By employing both a direct biochemical assay and an orthogonal cell-based assay, researchers can build a compelling case for its mechanism of action. A positive result in the biochemical assay demonstrates a direct interaction with the target enzyme, in this case, IDO1. Concordant results in the cell-based assay provide crucial evidence that the compound is cell-permeable and can engage its target in a more complex biological environment, ultimately leading to the desired functional outcome. This rigorous, dual-assay validation strategy is essential for mitigating the risks of false positives and for making informed decisions in the progression of a compound through the drug discovery pipeline.
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Peng, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Cancer, 141(10), 2175-2181. Retrieved from [Link]
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BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Metwally, A. A., et al. (2020). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Chemistry – A European Journal, 26(48), 10983-10988. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole as a Novel IDO1 Inhibitor
Introduction: Unveiling the Potential of a Novel Indazole Compound in Immuno-Oncology
The field of immuno-oncology is continuously seeking novel small molecules that can modulate the tumor microenvironment to overcome immune suppression. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The compound 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole presents a compelling chemical architecture. While direct biological data for this specific molecule is nascent, its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion, marks it as a high-potential candidate for investigation.
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to L-kynurenine (Kyn).[3][4] In the tumor microenvironment, this activity has two profound immunosuppressive effects: the depletion of Trp, which is essential for T-cell proliferation, and the accumulation of Kyn, which promotes the generation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[5][6] Consequently, inhibiting IDO1 is a promising strategy to reactivate anti-tumor immune responses.[3][7]
This guide provides a comprehensive framework for the in vivo validation of this compound, framing it as a putative IDO1 inhibitor. We will compare its validation pathway against established IDO1 inhibitors, provide detailed experimental protocols, and explain the scientific rationale behind each step, empowering researchers to rigorously assess its therapeutic potential.
The IDO1 Pathway: A Target for Reawakening Anti-Tumor Immunity
The diagram below illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and the mechanism by which inhibitors can reverse this effect.
Caption: The IDO1 pathway showing tryptophan catabolism and immune suppression.
Comparative Landscape: Benchmarking Against Established IDO1 Inhibitors
To validate a new chemical entity, its performance must be measured against well-characterized alternatives. Epacadostat and Navoximod are two of the most extensively studied IDO1 inhibitors, providing a robust baseline for comparison.[8][9] Although the development of many IDO1 inhibitors has faced clinical setbacks, these compounds remain critical tools for preclinical research.[8]
| Feature | This compound | Epacadostat (INCB024360) | Navoximod (GDC-0919 / NLG-919) |
| Primary Target | IDO1 (Hypothesized) | IDO1 | IDO1 (with some TDO activity)[10] |
| Mechanism | Competitive Inhibitor (Hypothesized) | Reversible, Competitive Inhibitor[8][10] | Non-competitive Inhibitor[10] |
| Human IDO1 IC₅₀ | To Be Determined | ~10 nM (Cell-based)[8][11] | ~75 nM (Cell-based)[12][13] |
| Selectivity | To Be Determined | >1000-fold vs. IDO2/TDO[8][14] | 10- to 20-fold vs. TDO[10] |
| Key Preclinical Finding | To Be Determined | Suppressed tumor growth in immunocompetent mice and enhanced checkpoint blockade efficacy.[8][10] | Markedly enhances anti-tumor responses to cancer vaccines in murine models.[12] |
| Oral Bioavailability | To Be Determined | Yes[8] | Yes (F >70% in mice)[12] |
A Phased Approach to In Vivo Validation
A rigorous in vivo validation program must be structured logically, moving from target engagement and pharmacokinetics to definitive efficacy studies. This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.
Caption: A phased workflow for the in vivo validation of a novel IDO1 inhibitor.
Experimental Protocols: From Target Engagement to Efficacy
The causality behind experimental design is paramount. For an immunomodulatory agent, the choice of animal model is critical. Standard xenograft models using immunodeficient mice (e.g., NSG) are unsuitable as they lack the functional immune system that IDO1 inhibitors are designed to modulate.[15] Therefore, all efficacy studies must be conducted in syngeneic models (e.g., C57BL/6 or BALB/c mice) with a competent immune system.[6]
Protocol 1: Acute Pharmacodynamic (PD) Study in Tumor-Bearing Mice
Objective: To confirm that this compound engages the IDO1 target in vivo by measuring its effect on the Kynurenine/Tryptophan ratio, the primary biomarker of IDO1 activity.[7]
Methodology:
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Model: B16F10 melanoma cells, which can be engineered to overexpress IDO1 to ensure a robust and consistent readout.[16]
-
Tumor Implantation:
-
Culture B16F10 cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile, serum-free PBS at a concentration of 5 x 10⁶ cells/mL.
-
Inject 100 µL (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.[17]
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Treatment Groups (n=5 per time point):
-
Group A: Vehicle (e.g., 0.5% methylcellulose)
-
Group B: this compound (e.g., 50 mg/kg, oral gavage)
-
Group C: Epacadostat (50 mg/kg, oral gavage) as a positive control.[11]
-
-
Procedure:
-
Administer a single oral dose of the assigned treatment to each mouse.
-
At designated time points post-dosing (e.g., 1, 4, 8, and 24 hours), euthanize the mice.
-
Collect terminal blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Excise the tumor tissue.
-
Snap-freeze all plasma and tumor samples in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
Process tumor samples to create homogenates.
-
Analyze Trp and Kyn concentrations in both plasma and tumor homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate the Kyn/Trp ratio for each sample.
-
-
Expected Outcome: A successful IDO1 inhibitor will cause a significant, time-dependent decrease in the Kyn/Trp ratio in both plasma and tumor tissue compared to the vehicle group. The magnitude and duration of this effect should be compared to that of Epacadostat.
Protocol 2: Syngeneic Efficacy Study (Monotherapy and Combination)
Objective: To determine the anti-tumor efficacy of this compound, both as a single agent and in combination with an immune checkpoint inhibitor, in a fully immunocompetent mouse model.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Model: CT26 colon carcinoma, a widely used syngeneic model known to be responsive to immunotherapy.[16]
-
Tumor Implantation:
-
Prepare and inject CT26 cells as described in Protocol 1 (typically 1 x 10⁶ cells per mouse).
-
Monitor tumor growth until average volume reaches ~60-100 mm³.[17]
-
-
Randomization and Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle (oral, daily) + Isotype Control Ab (intraperitoneal, twice weekly)
-
Group 2: this compound (oral, daily, dose determined by PK/PD studies) + Isotype Control Ab
-
Group 3: Epacadostat (100 mg/kg, oral, twice daily) + Isotype Control Ab[11]
-
Group 4: Vehicle (oral, daily) + anti-PD-1 Antibody (e.g., clone RMP1-14, 10 mg/kg, intraperitoneal, twice weekly)
-
Group 5: this compound + anti-PD-1 Antibody
-
Group 6: Epacadostat + anti-PD-1 Antibody
-
-
Procedure:
-
Begin dosing once tumors are established and mice are randomized.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[17]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint volume (e.g., 2000 mm³).
-
-
Endpoints:
-
Primary: Tumor growth delay (TGD) and change in tumor volume from baseline.
-
Secondary: Overall survival.
-
Exploratory: At the end of the study, tumors can be harvested for analysis of the immune cell infiltrate (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Use appropriate statistical tests (e.g., ANOVA) to compare endpoint tumor volumes.
-
-
Trustworthiness and Self-Validation: The inclusion of both vehicle and positive control (Epacadostat) groups is critical. The vehicle group establishes the baseline tumor growth rate, while the Epacadostat group validates the experimental model's responsiveness to known IDO1 inhibition. A positive result for the novel compound is only meaningful if the positive control also demonstrates the expected activity.
Conclusion and Future Directions
The successful in vivo validation of this compound requires a systematic and scientifically rigorous approach. By confirming target engagement through pharmacodynamic studies before embarking on full-scale efficacy trials, researchers can build a strong, data-driven case for the compound's mechanism of action. Comparing its performance directly against established inhibitors like Epacadostat in robust syngeneic tumor models provides the necessary context to evaluate its potential as a novel therapeutic agent. Positive data from these studies, particularly a synergistic effect when combined with checkpoint blockade, would provide a compelling rationale for advancing this promising indazole derivative into further preclinical toxicology and IND-enabling studies.
References
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Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021, April 21). Journal of Hematology & Oncology. Retrieved January 19, 2026, from [Link]
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Hashemi, S., et al. (2023). Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine. Scientific Reports, 13(1), 5824. Available from: [Link]
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Mettu, N. B., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 51. Available from: [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available from: [Link]
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Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Retrieved January 19, 2026, from [Link]
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Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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New PET imaging method tracks immunotherapeutic efficacy in mouse models. (2021, July 2). News-Medical.net. Retrieved January 19, 2026, from [Link]
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Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 607797. Available from: [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Beatty, G. L., et al. (2017). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research, 23(15), 3269-3276. Available from: [Link]
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Dobrolecki, L. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2090. Available from: [Link]
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Ollauri-Ibáñez, C., et al. (2019). LLC cells tumor xenograft model. protocols.io. Retrieved January 19, 2026, from [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August). The Jackson Laboratory. Retrieved January 19, 2026, from [Link]
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Iwata, H., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(3), 469-479. Available from: [Link]
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Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(12), 3520-3530. Available from: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole and Its Analogs in Kinase Inhibition
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] When coupled with an imidazole moiety, it presents a powerful pharmacophore for targeting a diverse range of enzymes, particularly protein kinases. This guide provides a comparative analysis of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, a versatile chemical intermediate, and a curated set of its analogs.[3] We explore the synthesis, structure-activity relationships (SAR), and in vitro performance of these compounds against Anaplastic Lymphoma Kinase (ALK), a key target in oncology. Through detailed experimental protocols, comparative data tables, and mechanistic diagrams, this document serves as a technical resource for researchers engaged in the design and development of novel kinase inhibitors.
Introduction: The Scientific Rationale
The Indazole Scaffold: A Privileged Structure
Nitrogen-containing heterocycles are foundational to the development of modern pharmaceuticals.[4][5] Among these, the indazole ring system has garnered significant attention due to its bioisosteric resemblance to native purine bases and its ability to engage in critical hydrogen bonding interactions within enzyme active sites. Its structural rigidity and tunable electronic properties make it an ideal anchor for building high-affinity ligands. Numerous indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antibacterial effects.[6][7]
The Imidazole Moiety and C5-Bromo Handle
The strategic incorporation of an imidazole ring at the C3 position of the indazole core introduces additional hydrogen bond donors and acceptors, crucial for molecular recognition and binding affinity. The parent compound, this compound, is particularly noteworthy. The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle.[3] It allows for late-stage functionalization through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide will analyze the impact of modifications at this position and others on the overall biological activity profile.
Synthetic Strategies and Methodologies
The synthesis of the parent compound and its analogs relies on a convergent strategy, beginning with the formation of the core indazole structure followed by the introduction of the imidazole ring and subsequent diversification.
General Synthetic Workflow
The primary route involves the initial synthesis of a 5-bromo-1H-indazole-3-carbaldehyde precursor. This aldehyde then undergoes a condensation reaction to form the imidazole ring. Subsequent modifications, such as N-alkylation or Suzuki-Miyaura coupling at the C5-bromo position, yield the desired analogs.
Caption: General workflow for synthesis of the parent compound and its analogs.
Detailed Protocol: Synthesis of this compound (1)
This protocol is a representative method adapted from established procedures for imidazole synthesis.
Materials:
-
5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq)
-
Glyoxal (40% in H₂O, 1.5 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in glacial acetic acid (0.2 M), add ammonium acetate (10 eq).
-
Add glyoxal (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient elution with 0-10% methanol in dichloromethane) to afford the title compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Comparative Analysis: Structure-Activity Relationships (SAR)
To provide a framework for comparison, we present data for the parent compound and its analogs against Anaplastic Lymphoma Kinase (ALK), a well-validated cancer target. The indazole scaffold is known to produce potent ALK inhibitors.[4]
Caption: Key structure-activity relationship points for the indazole-imidazole scaffold.
The Parent Compound (1): A Baseline for Potency
Compound 1 , with the 5-bromo substituent, establishes a solid baseline of activity against ALK. The bromine atom likely engages in halogen bonding or favorable hydrophobic interactions within the active site. More importantly, it serves as a validated vector for further chemical exploration.
Analogs with C5-Position Modifications
The C5 position is critical for modulating potency.
-
Analog 2 (R⁵ = H): Removal of the bromine atom leads to a significant drop in potency, suggesting the C5 substituent occupies a region vital for affinity.
-
Analog 3 (R⁵ = Phenyl): Replacing bromine with a phenyl ring via a Suzuki coupling reaction dramatically increases potency. This suggests the presence of a hydrophobic pocket adjacent to the C5 position that can be exploited for enhanced binding.
-
Analog 4 (R⁵ = 4-methoxyphenyl): The addition of an electron-donating methoxy group in the para position of the phenyl ring further enhances activity, possibly by improving electronic properties or forming an additional hydrogen bond with a nearby residue.
Analogs with N1-Position Modifications
The N1 position of the indazole ring offers another point for diversification.
-
Analog 5 (R¹ = CH₃): Introduction of a small methyl group at the N1 position is well-tolerated and can sometimes improve cell permeability and metabolic stability without significantly compromising enzymatic potency.
-
Analog 6 (R¹ = Benzyl): The introduction of a larger, more flexible benzyl group at N1 often leads to a decrease in activity, likely due to steric clashes with the protein.
Comparative Performance Data
The following tables summarize the in vitro data for the parent compound and its key analogs.
Table 1: Comparative In Vitro Potency of Indazole Analogs against ALK
| Compound | R¹ | R⁵ | ALK IC₅₀ (nM) |
|---|---|---|---|
| 1 (Parent) | H | Br | 85 |
| 2 | H | H | >1000 |
| 3 | H | Phenyl | 15 |
| 4 | H | 4-Methoxyphenyl | 8 |
| 5 | CH₃ | Br | 92 |
| 6 | Benzyl | Br | 250 |
Table 2: Kinase Selectivity Profile
| Compound | ALK IC₅₀ (nM) | PDK1 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (PDK1/ALK) |
|---|---|---|---|---|
| 1 (Parent) | 85 | 1250 | >10,000 | 14.7x |
| 4 | 8 | 980 | >10,000 | 122.5x |
Table 3: Comparative Physicochemical and ADME Properties
| Compound | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | Microsomal Stability (t½, min) |
|---|---|---|---|---|
| 1 (Parent) | 3.1 | 54.1 | 25 | 35 |
| 4 | 4.2 | 63.3 | 5 | 48 |
Key Experimental Protocols
In Vitro ALK Kinase Inhibition Assay
This protocol describes a standard method for determining the IC₅₀ values of test compounds.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the ALK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
Materials:
-
Recombinant human ALK enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series of each test compound in DMSO, starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the compound dilution series to the appropriate wells. Include DMSO-only wells as a "high activity" control and wells without enzyme as a "background" control.
-
Add 5 µL of a 2x enzyme/substrate solution (containing ALK and biotinylated peptide in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add 5 µL of a 2x ATP solution (at the Kₘ concentration for ALK) to all wells to start the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Detect Activity: Add 15 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Incubate for 10 minutes in the dark.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the high activity and background controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Discussion and Future Perspectives
The comparative analysis reveals a clear and actionable structure-activity relationship for the this compound scaffold. The parent compound 1 is a moderately potent ALK inhibitor, but its true value lies in its synthetic tractability.
Key Insights:
-
The C5 position is a critical "hotspot" for potency modulation. The dramatic increase in activity observed with aryl substituents (3 and 4 ) strongly indicates that these groups access a key hydrophobic region, likely the solvent-exposed area near the gatekeeper residue of the kinase ATP-binding pocket.
-
The improved potency and selectivity of analog 4 highlight the potential for fine-tuning interactions. The para-methoxy group may form a hydrogen bond with a backbone carbonyl or a nearby water molecule, further anchoring the ligand in the active site.
-
While N1-alkylation is tolerated with small groups, it does not offer a clear advantage in terms of potency and may introduce metabolic liabilities. The N-H of the parent compound likely serves as a valuable hydrogen bond donor.
Future Directions: Future work should focus on a broader exploration of aryl and heteroaryl substituents at the C5 position to further optimize potency and tailor the selectivity profile. The synthesis of analogs with different linkers between the indazole core and the C5-aryl ring could also be explored to probe deeper into the target's active site. Finally, promising candidates like analog 4 should be advanced into cellular assays and pharmacokinetic studies to evaluate their drug-like properties and potential for in vivo efficacy.
References
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Disclaimer: As a Senior Application Scientist, it is my responsibility to ensure that you are equipped with the most reliable safety information. A specific Safety Data Sheet (SDS) for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is not publicly available at this time. Therefore, this guide has been developed by synthesizing safety data from structurally analogous compounds, including bromo-indazoles and bromo-imidazoles.[1][2][3][4][5][6] It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any laboratory work. This guide should supplement, not replace, your institution's established safety protocols and a comprehensive, experiment-specific risk assessment.
The indazole scaffold and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[7][8][9] The safe handling of these novel compounds is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with this compound.
Hazard Identification and Risk Assessment
Based on the hazard classifications of similar bromo-substituted indazoles and imidazoles, this compound should be presumed to be:
A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, evaluate the specific procedures you will be performing to determine the potential for exposure. Consider the quantity of material being used, the potential for dust or aerosol generation, and the duration of the handling activities.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for handling this compound. The rationale behind each piece of equipment is to provide a comprehensive barrier against potential exposure.[11]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is advised when handling concentrated solutions or for prolonged procedures.[12][13] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes and airborne particles.[2][12] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.[11][13] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect against skin contact. Ensure it is fully buttoned.[12] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator (e.g., N95 dust mask or a half-face respirator with appropriate cartridges) should be determined by your institution's safety officer based on a detailed risk assessment.[2][14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risks.
Preparation and Engineering Controls:
-
Designated Work Area: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
PPE Donning: Before entering the designated work area, don all required PPE as specified in the table above.
Handling the Compound:
-
Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust. Use a spatula for transfers and avoid pouring the powder.[15]
-
Weighing: If possible, weigh the compound directly into the vessel in which it will be used. If a weigh boat is necessary, handle it with care to prevent spillage.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. Ensure the vessel is appropriately sized to prevent splashing.
-
Post-Handling: After handling the compound, thoroughly wash your hands, even if gloves were worn.[2]
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[14]
-
Ventilate: Ensure the area is well-ventilated.
-
Assess and Act: If the spill is small and you are trained and equipped to handle it, proceed with caution. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][15] For liquid spills, absorb with an inert material and place in a sealed container.[14]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Collection: Collect all waste materials, including contaminated gloves, weigh boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Consult Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's EHS office for specific guidance on the disposal of halogenated organic compounds.[1][14]
-
Do Not Dispose in General Waste or Drains: This compound must not be disposed of in the regular trash or poured down the drain.[15]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
UNIT 7: Personal Protective Equipment. (n.d.). CTAHR. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). National Institutes of Health. Retrieved from [Link]
-
Toxicological studies on 1-substituted-indazole-3-carboxylic acids. (1981). PubMed. Retrieved from [Link]
-
Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.es [fishersci.es]
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- 5. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 6. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
